molecular formula C57H114N4O6 B11935282 Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Cat. No.: B11935282
M. Wt: 951.5 g/mol
InChI Key: FXFXNAQYPHPPBV-UHFFFAOYSA-N
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Description

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a useful research compound. Its molecular formula is C57H114N4O6 and its molecular weight is 951.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C57H114N4O6

Molecular Weight

951.5 g/mol

IUPAC Name

tridecyl 3-[2-[bis[2-[methyl-(3-oxo-3-tridecoxypropyl)amino]ethyl]amino]ethyl-methylamino]propanoate

InChI

InChI=1S/C57H114N4O6/c1-7-10-13-16-19-22-25-28-31-34-37-52-65-55(62)40-43-58(4)46-49-61(50-47-59(5)44-41-56(63)66-53-38-35-32-29-26-23-20-17-14-11-8-2)51-48-60(6)45-42-57(64)67-54-39-36-33-30-27-24-21-18-15-12-9-3/h7-54H2,1-6H3

InChI Key

FXFXNAQYPHPPBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCN(C)CCN(CCN(C)CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to an Ionizable Lipid for Nucleic Acid Delivery

Foreword: Navigating the Nomenclature

The compound of interest is commercially available under the synonym 304O13 [1]. While also referred to as "Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate," this longer name presents a structural ambiguity. The synthesis method—conjugate addition of an alkylamine to an acrylate—strongly suggests a simpler, mono-amine structure[2]. This guide will proceed by focusing on the most chemically plausible structure consistent with its synthesis and function: Tridecyl 3-(ethyl(methyl)amino)propanoate . The formula and properties discussed herein are based on this interpretation. A more complex structure suggested by one supplier appears inconsistent with the common synthesis route for this class of lipids and may represent a distinct, multi-tailed variant[3].

Introduction: The Role of Ionizable Lipids in Modern Therapeutics

In the landscape of genetic medicine, the effective delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA) is a paramount challenge. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, hereafter referred to as 304O13, represents a key innovation in this field. It is a biodegradable, ionizable lipid specifically engineered for use in drug delivery systems[2]. As a core component of Lipid Nanoparticles (LNPs), 304O13 is instrumental in protecting therapeutic nucleic acids from degradation and facilitating their entry into target cells, a critical step for therapeutic efficacy. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and its mechanistic role in advanced drug delivery platforms.

Part 1: Physicochemical Characteristics

A molecule's function is intrinsically linked to its structure and physical properties. For an ionizable lipid like 304O13, these characteristics dictate its behavior during nanoparticle formulation, systemic circulation, and intracellular payload release.

Chemical Structure

The structure of 304O13 features three key functional components: a tertiary amine headgroup, a biodegradable ester linkage, and a long hydrophobic tridecyl tail. This amphiphilic design is central to its ability to self-assemble into nanoparticles.

Caption: Chemical structure of Tridecyl 3-(ethyl(methyl)amino)propanoate.

Physicochemical Properties

The properties of 304O13 are summarized below. The pKa is of particular importance, as it must be in a specific range (typically 6.0-7.0) to ensure the lipid is neutral at physiological pH but becomes positively charged in the acidic environment of the endosome[4][5].

PropertyValue / DescriptionRationale / Significance
Synonym 304O13Common identifier in research and commercial contexts.
CAS Number 1566559-80-5[6]Unique chemical identifier.
Molecular Formula C19H39NO2Based on the plausible structure.
Molecular Weight 313.52 g/mol Based on the plausible structure.
Physical State LiquidTypical for lipids with unsaturated or shorter alkyl chains.
Density ~0.943 g/cm³[7]Affects formulation volume and concentration calculations.
Solubility Soluble in organic solvents (e.g., ethanol); poorly soluble in water.Essential for LNP formulation, where lipids are dissolved in an organic phase before mixing with an aqueous phase[7].
Key Feature Ionizable Tertiary AmineThe nitrogen atom can be protonated at acidic pH, which is the key to its mechanism of action in endosomal escape[4].
Apparent pKa Estimated 6.0 - 7.0This optimal range allows for efficient nucleic acid encapsulation at low pH and endosomal release, while maintaining a neutral surface charge in circulation to minimize toxicity[5][8].
Key Feature Ester LinkageProvides biodegradability, allowing the lipid to be broken down into smaller, safer components in vivo, which can reduce long-term toxicity[4].

Part 2: Synthesis and Manufacturing

The synthesis of 304O13 is efficient and relies on a well-established chemical reaction, making it suitable for scalable production.

Reaction Principle: Michael Addition

The compound is prepared via a conjugate addition, specifically a Michael reaction. This involves the addition of a secondary amine (N-ethylmethylamine) to the β-carbon of an α,β-unsaturated ester (tridecyl acrylate)[2]. This one-step reaction is generally high-yielding and atom-economical.

G Reactant1 Tridecyl Acrylate Process Michael Addition (Conjugate Addition) Reactant1->Process Reactant2 N-ethylmethylamine Reactant2->Process Product Tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) Process->Product Purification Purification (e.g., Chromatography) Product->Purification Final Final Product Purification->Final

Caption: Synthetic workflow for 304O13 via Michael Addition.

Detailed Synthesis Protocol (Representative)

This protocol is a representative procedure based on established methods for the synthesis of β-amino esters.

  • Reaction Setup: To a round-bottom flask, add tridecyl acrylate (1 equivalent) and a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Addition of Amine: While stirring the solution, slowly add N-ethylmethylamine (1.1 equivalents). The reaction is often exothermic and may require cooling in an ice bath to maintain a temperature of 0-25°C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting acrylate.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified to remove excess amine and any side products. This is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product Characterization: The purified liquid product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Mechanism of Action in Drug Delivery

The true innovation of 304O13 lies in its pH-responsive behavior, which is expertly exploited for intracellular drug delivery.

The pH-Dependent "Proton Sponge" Effect

As an ionizable lipid, 304O13 acts as a "proton sponge." Its tertiary amine has a pKa in the slightly acidic range. This has three critical consequences for drug delivery:

  • During Formulation (Acidic pH, ~4.0): The lipid is protonated and carries a positive charge. This allows it to electrostatically bind and compact negatively charged nucleic acids (mRNA, siRNA) into the core of the LNP.

  • In Circulation (Physiological pH, ~7.4): The lipid is deprotonated and predominantly neutral. This "stealth" characteristic is crucial for reducing clearance by the immune system and minimizing the toxicity associated with permanently cationic lipids.

  • In the Endosome (Acidic pH, ~5.0-6.5): After being taken up by a cell via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates 304O13, giving the LNP a strong positive charge. This charge is thought to disrupt the endosomal membrane through interactions with anionic lipids, allowing the nucleic acid cargo to escape into the cytoplasm where it can exert its therapeutic effect.

G cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell LNP_neutral LNP with Neutral 304O13 Surface Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (pH drops to 5.0-6.5) Endocytosis->Endosome LNP_charged 304O13 becomes Protonated (+) Endosome->LNP_charged Escape Endosomal Escape LNP_charged->Escape Payload Nucleic Acid Payload Released to Cytoplasm Escape->Payload

Caption: LNP uptake and pH-mediated endosomal escape pathway.

Part 4: Formulation and Application

304O13 does not act alone; it is part of a sophisticated multi-component system designed for optimal stability and efficacy.

Lipid Nanoparticle (LNP) Formulation

A typical LNP formulation for nucleic acid delivery consists of four lipid components:

  • Ionizable Cationic Lipid (e.g., 304O13): For nucleic acid encapsulation and endosomal release.

  • Helper Phospholipid (e.g., DSPC): A structural lipid that contributes to the bilayer formation.

  • Cholesterol: Modulates membrane fluidity and stability.

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface, preventing aggregation and prolonging circulation time.

G cluster_inputs Inputs cluster_outputs Outputs & Processing Lipids Lipid Mix in Ethanol (304O13, DSPC, Chol, PEG-Lipid) Mixer Microfluidic Mixer Lipids->Mixer NucleicAcid Nucleic Acid in Aqueous Buffer (pH 4.0) NucleicAcid->Mixer LNPs Self-Assembled LNPs Mixer->LNPs Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) LNPs->Dialysis Final_LNP Sterile-Filtered LNP Formulation Dialysis->Final_LNP

Caption: Workflow for LNP manufacturing using microfluidics.

Experimental Protocol: LNP Formulation via Microfluidics

Microfluidic mixing is a state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency in a reproducible and scalable manner[7][9][10].

  • Solution Preparation:

    • Prepare a lipid stock solution in absolute ethanol containing 304O13, DSPC, cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare an aqueous solution of the nucleic acid (e.g., siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Pump the lipid-ethanol solution through one inlet and the nucleic acid-aqueous solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate[10].

    • The rapid mixing of the two streams causes a drop in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs[7].

  • Maturation and Purification:

    • The collected LNP solution is typically diluted and allowed to mature for a set period.

    • The solution is then dialyzed or processed using tangential flow filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the external pH.

  • Characterization:

    • The final LNP formulation is characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Nucleic acid encapsulation efficiency is determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).

    • The formulation is sterile-filtered and stored at 2-8°C.

Conclusion

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) is a highly specialized molecule that embodies the principles of rational design in drug delivery. Its carefully tuned physicochemical properties—particularly its ionizable nature and biodegradability—make it an effective and safer alternative to permanently charged cationic lipids. As a critical component in LNP formulations, it plays an indispensable role in the clinical translation of siRNA, mRNA, and other nucleic acid-based therapeutics, enabling the treatment of a wide range of diseases at the genetic level.

References

  • ResearchGate. (n.d.). A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs. Retrieved from [Link]

  • ACS Publications. (2024). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics. Retrieved from [Link]

  • PubMed. (2025, January 6). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. Optimized Ionizable Cationic Lipids Exhibit pKa Values in the.... Retrieved from [Link]

  • Springer Protocols. (n.d.). Microfluidic-Based Manufacture of siRNA-Lipid Nanoparticles for Therapeutic Applications. Retrieved from [Link]

  • MDPI. (n.d.). Microfluidic Manufacture of Lipid-Based Nanomedicines. Retrieved from [Link]

  • Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles. Retrieved from [Link]

  • Anticancer Research. (2011). Microfluidic assembly of lipid-based oligonucleotide nanoparticles. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. Retrieved from [Link]

  • MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

Sources

Synthesis pathway of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a complex biodegradable lipid with significant potential in advanced drug delivery systems. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental methodologies, and critical process parameters involved in its synthesis. We will explore a plausible and robust synthetic strategy centered around the aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols.

Introduction: The Emerging Role of Biodegradable Lipids in Therapeutics

The landscape of modern medicine is increasingly shaped by the development of targeted drug delivery systems. Among these, lipid-based nanoparticles have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including polynucleotides like siRNA and mRNA. The efficacy of these delivery systems is critically dependent on the physicochemical properties of their constituent lipids. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (CAS 1566559-80-5) represents a class of biodegradable lipids designed for transient efficacy and enhanced safety profiles.[1][2] Its structure, featuring long alkyl chains and a tertiary amine, is tailored for efficient encapsulation of genetic material and subsequent endosomal escape within target cells.

The synthesis of such complex lipids presents unique challenges, requiring precise control over reaction conditions to achieve high purity and yield. This guide will focus on a logical and experimentally sound synthetic approach, leveraging the principles of conjugate addition chemistry.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate can be logically approached through a two-step process that first establishes the core amino-propanoate structure, followed by the introduction of the long-chain alkyl ester. This strategy allows for a modular and controllable synthesis.

The cornerstone of this synthesis is the aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3][4][5] This reaction is highly efficient for forming the β-amino ester backbone of the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary starting materials: a secondary amine (N-ethyl-N-methylamine) and an acrylate ester (tridecyl acrylate).

G cluster_0 Product Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate Connection1 Aza-Michael Addition Product->Connection1 StartingMaterials N-ethyl-N-methylamine + Tridecyl Acrylate Connection1->StartingMaterials Connection2 Esterification Precursors Tridecanol + Acryloyl Chloride/Acrylic Acid

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Strategy

The forward synthesis, therefore, involves two key stages:

  • Synthesis of Tridecyl Acrylate: The long-chain acrylate ester is prepared via the esterification of a suitable acrylic acid precursor with tridecanol.

  • Aza-Michael Addition: The synthesized tridecyl acrylate is then reacted with N-ethyl-N-methylamine to yield the final product.

This approach is advantageous as it allows for the purification of the tridecyl acrylate intermediate before its use in the final C-N bond-forming step, ensuring a cleaner reaction and simplifying the final purification.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Part 1: Synthesis of Tridecyl Acrylate

The synthesis of tridecyl acrylate is achieved through the esterification of acrylic acid with tridecanol. An acid catalyst is typically employed to facilitate this reaction.

Experimental Workflow: Esterification

G start Combine Tridecanol, Acrylic Acid, and Toluene in a flask catalyst Add p-Toluenesulfonic acid (catalyst) start->catalyst reflux Heat to reflux with a Dean-Stark trap catalyst->reflux monitor Monitor reaction progress (TLC or GC) reflux->monitor workup Cool, wash with NaHCO3(aq) and brine monitor->workup Upon completion dry Dry over Na2SO4 workup->dry purify Purify by vacuum distillation dry->purify product Tridecyl Acrylate purify->product

Caption: Workflow for the synthesis of Tridecyl Acrylate.

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add tridecanol (1.0 eq.), acrylic acid (1.2 eq.), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of tridecanol is complete.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure tridecyl acrylate.[6]

ReagentMolar Eq.Molecular WeightAmount
Tridecanol1.0200.36 g/mol (user defined)
Acrylic Acid1.272.06 g/mol (user defined)
p-TSA0.05172.20 g/mol (user defined)
Toluene--(user defined)
Part 2: Aza-Michael Addition for Final Product Synthesis

The final step is the conjugate addition of N-ethyl-N-methylamine to the synthesized tridecyl acrylate. This reaction can often proceed without a catalyst, although mild Lewis acids can be used to accelerate it if necessary.[4]

Experimental Workflow: Aza-Michael Addition

G start Dissolve Tridecyl Acrylate in a suitable solvent (e.g., THF) amine Add N-ethyl-N-methylamine dropwise at 0°C start->amine react Allow to warm to room temperature and stir amine->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Upon completion purify Purify by column chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for the Aza-Michael Addition.

Step-by-Step Procedure:
  • Reaction Setup: Dissolve tridecyl acrylate (1.0 eq.) in an aprotic solvent like tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Amine Addition: Slowly add N-ethyl-N-methylamine (1.1 eq.) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

ReagentMolar Eq.Molecular WeightAmount
Tridecyl Acrylate1.0254.42 g/mol (user defined)
N-ethyl-N-methylamine1.159.11 g/mol (user defined)
THF--(user defined)

Characterization of the Final Product

The structure and purity of the synthesized Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the tridecyl chain protons, the ethyl and methyl groups on the nitrogen, and the protons of the propanoate backbone.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule, including the carbonyl carbon of the ester.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the C=O stretch of the ester.

  • MS (Mass Spectrometry): To confirm the molecular weight of the final product.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound.

Safety and Handling Precautions

  • Acrylates: Acrylate monomers are known skin and respiratory irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Amines: N-ethyl-N-methylamine is a flammable and corrosive liquid. Handle with care, avoiding inhalation and skin contact.

  • Solvents: Toluene and THF are flammable solvents. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a valuable biodegradable lipid for drug delivery, can be efficiently achieved through a robust two-step synthetic sequence. This process, involving an initial esterification to form tridecyl acrylate followed by an aza-Michael addition with N-ethyl-N-methylamine, provides a reliable and scalable route to this important molecule. The methodologies and principles outlined in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development to produce this and similar long-chain amino esters with high purity and in good yield.

References

Sources

Mechanism of action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in drug delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in Drug Delivery

Introduction

The advent of nucleic acid-based therapeutics, particularly mRNA vaccines and siRNA therapies, has been made possible by sophisticated delivery systems. At the heart of these systems are lipid nanoparticles (LNPs), and a critical component dictating their efficacy is the ionizable lipid. This guide focuses on the mechanistic role of a specific ionizable lipid, Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. While specific literature on this molecule is emerging[1], its chemical structure provides a clear blueprint for its function, aligning it with a well-established class of tertiary amine-containing ionizable lipids. These lipids are indispensable for encapsulating nucleic acid cargo and facilitating its release into the cytoplasm, a process known as endosomal escape.[2][3][4]

This document provides a comprehensive technical overview of the core mechanisms by which Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate and structurally similar ionizable lipids operate within an LNP drug delivery platform. We will delve into its physicochemical properties, its role in LNP assembly, and the intricate process of intracellular delivery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical delivery technology.

Molecular Architecture and its Functional Implications

The efficacy of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate as a drug delivery vehicle is rooted in its molecular structure. A thorough analysis of its components reveals a design optimized for the encapsulation and intracellular release of genetic material.

  • The Ionizable Headgroup: The molecule features a tertiary amine headgroup (an ethyl(methyl)amino moiety).[5][6] This group is designed to have a specific acid-dissociation constant (pKa), typically in the range of 6.0-7.0.[7] This is a critical design choice. At a physiological pH of 7.4, the tertiary amine is largely deprotonated and thus electrically neutral. This neutrality is crucial for reducing toxicity and preventing rapid clearance from the bloodstream by the immune system.[5][]

  • The Hydrophobic Tails: The "Tri-N-tridecyl" component indicates three 13-carbon alkyl chains. These long, hydrophobic tails contribute to the overall lipophilicity of the molecule, facilitating its integration into the lipid nanoparticle structure. The number and length of these tails influence the packing of the lipids within the nanoparticle, which in turn affects the stability and fusogenicity of the LNP.[][]

  • The Linker: A propanoate ester links the headgroup to the hydrophobic tails. Ester linkages are often incorporated into modern ionizable lipids as they are biodegradable, which can improve the safety and tolerability profile of the delivery system.[]

Structural Feature Chemical Moiety Primary Function in Drug Delivery
Ionizable HeadgroupTertiary AminepH-sensitive charge; crucial for nucleic acid encapsulation and endosomal escape.
Hydrophobic TailsThree Tridecyl ChainsLNP formation, stability, and membrane fusion.
LinkerPropanoate EsterConnects headgroup and tails; potential site for biodegradation.

The LNP Formulation: A pH-Driven Assembly

The formulation of LNPs is a carefully orchestrated process that leverages the pH-sensitive nature of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. The process typically involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.

During formulation, the aqueous phase is maintained at an acidic pH (typically pH 4-5). At this pH, the tertiary amine headgroup of the ionizable lipid becomes protonated, acquiring a positive charge. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid (e.g., mRNA, siRNA), driving the encapsulation of the cargo within the forming nanoparticle core.[4] The other lipid components, including a PEGylated lipid, cholesterol, and a helper phospholipid like DSPC, co-assemble to form the final LNP structure.[3][4]

LNP_Formation cluster_0 Organic Phase cluster_1 Aqueous Phase (Acidic pH) lipids Ionizable Lipid (Neutral) + Helper Lipids + Cholesterol + PEG-Lipid mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing cargo Nucleic Acid Cargo (e.g., mRNA) cargo->mixing protonation Ionizable lipid becomes protonated (+ charge) at acidic pH mixing->protonation assembly Self-Assembly protonation->assembly lnp LNP with Encapsulated Cargo assembly->lnp

Caption: LNP formation workflow.

The Intracellular Journey: From Uptake to Endosomal Escape

Once administered, the LNPs circulate in the bloodstream and are taken up by target cells, primarily through endocytosis. Inside the cell, they are enclosed within endosomes. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is the most critical and challenging step in the delivery process and is where the ionizable lipid plays its starring role.[10][11][12][13]

As the endosome matures, its internal environment becomes increasingly acidic, dropping from a pH of ~6.5 in early endosomes to ~5.0 in late endosomes. This acidification is the trigger for the action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. The drop in pH causes the tertiary amine headgroup to become protonated, leading to a positively charged LNP surface. This charge reversal initiates a series of events that disrupt the endosomal membrane, leading to cargo release. Several mechanisms have been proposed for this disruption:

  • Membrane Fusion and Phase Transition: The positively charged ionizable lipids can interact with negatively charged lipids present in the endosomal membrane. This interaction is thought to disrupt the normal bilayer structure of the endosomal membrane, promoting a transition to a non-bilayer hexagonal phase. This structural rearrangement creates transient pores in the membrane, allowing the nucleic acid cargo to escape into the cytoplasm.[12][14]

  • Proton Sponge Effect: The tertiary amine of the ionizable lipid can act as a "proton sponge". As the endosome pumps in protons (H+) to lower its pH, the ionizable lipids absorb these protons. To maintain charge neutrality, the cell pumps in chloride ions (Cl-), leading to an influx of water due to osmotic pressure. This influx causes the endosome to swell and eventually rupture, releasing its contents.[14]

  • Vesicle Budding-and-Collapse (VBC): A more recent model suggests that the accumulation of charged lipids within the endosomal membrane induces high membrane curvature, causing a small vesicle to bud off and subsequently collapse in the cytoplasm, releasing the LNP's contents.[10][11][13]

Endosomal_Escape cluster_cell Cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (Acidifying pH) cluster_mechanisms Proposed Disruption Mechanisms uptake LNP Uptake (Endocytosis) lnp_endo LNP in Endosome (Ionizable Lipid is Neutral) uptake->lnp_endo protonation Protonation of Tertiary Amine (pH drops to 5.0-6.5) LNP becomes + charged lnp_endo->protonation Endosome Maturation disruption Endosomal Membrane Disruption protonation->disruption release Cargo Release into Cytoplasm disruption->release fusion Membrane Fusion & Hexagonal Phase Transition disruption->fusion leads to sponge Proton Sponge Effect disruption->sponge leads to vbc Vesicle Budding-and-Collapse disruption->vbc leads to

Caption: Mechanism of endosomal escape.

Experimental Protocols for LNP Characterization

To ensure the quality, efficacy, and safety of LNP formulations containing Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, rigorous characterization is essential.[15][16] The following are foundational protocols used in the development and quality control of LNPs.

Protocol 1: LNP Formulation via Microfluidic Mixing
  • Objective: To produce uniform LNPs with high encapsulation efficiency.

  • Rationale: Microfluidics allows for rapid and controlled mixing of the lipid and aqueous phases, leading to consistent and reproducible nanoparticle formation.[17]

  • Methodology:

    • Prepare the lipid mixture by dissolving Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

    • Prepare the aqueous phase by dissolving the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).

    • Set up a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone mixer).

    • Pump the lipid-ethanol solution and the aqueous nucleic acid solution through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • The rapid mixing at the micro-scale causes nanoprecipitation and self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

Protocol 2: Particle Size and Zeta Potential Measurement
  • Objective: To determine the size distribution and surface charge of the LNPs.

  • Rationale: Particle size affects the biodistribution, cellular uptake, and immunogenicity of LNPs, while zeta potential indicates their stability and interaction with biological membranes.[15]

  • Methodology (using Dynamic Light Scattering - DLS):

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • For size measurement, the DLS instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter.

    • For zeta potential measurement, an electric field is applied across the sample. The velocity of the LNPs under this field (electrophoretic mobility) is measured and used to calculate the zeta potential.

    • Perform measurements in triplicate to ensure reproducibility.

Protocol 3: Nucleic Acid Encapsulation Efficiency
  • Objective: To quantify the percentage of nucleic acid successfully encapsulated within the LNPs.

  • Rationale: High encapsulation efficiency is critical for ensuring a sufficient therapeutic dose is delivered and for minimizing the effects of exposed, unencapsulated nucleic acids.

  • Methodology (using a Ribogreen Assay):

    • Prepare two sets of LNP samples.

    • To the first set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release all the encapsulated nucleic acid. This will measure the total nucleic acid.

    • The second set is left intact. This will measure only the free or unencapsulated nucleic acid.

    • Add a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) to both sets of samples.

    • Measure the fluorescence intensity of both sets using a plate reader.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Conclusion

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, by virtue of its chemical architecture, is poised to be a highly effective ionizable lipid for advanced drug delivery applications. Its pH-responsive tertiary amine headgroup is the linchpin of its mechanism, enabling both the efficient encapsulation of nucleic acid cargo during formulation and its subsequent release from endosomes following cellular uptake. A thorough understanding of its mechanism of action, coupled with robust formulation and characterization protocols, is paramount for the successful development of potent and safe LNP-based therapeutics. The principles and methodologies outlined in this guide provide a foundational framework for researchers and developers working to harness the power of this and similar ionizable lipids to address a wide range of diseases.

References

  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D
  • Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics.
  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D
  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025). Source not specified.
  • Lipid Nanoparticle Characterization: Size, Charge & Stability. (n.d.). Barnett Technical Services.
  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D
  • Endosomal escape: A bottleneck for LNP-mediated therapeutics. (2024).
  • What is the Formulation of Lipid Nanoparticles (LNPs)? (n.d.). BOC Sciences.
  • Lipids used for the formulation of lipid nanoparticles (LNPs). (2025). Bio-Synthesis.
  • Ionizable Lipids for RNA Delivery. (n.d.). BOC Sciences.
  • Ionizable Lipids in LNPs: A Selection Guide. (n.d.). Drug Development and Delivery.
  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). Source not specified.
  • Characterizing lipid nanoparticles for drug delivery: Latest advancements and expert opinion. (2022). SelectScience.
  • Ionizable Lipid Nanoparticles for mRNA Delivery. (n.d.).
  • Formulation of LNPs using selected ionizable lipids and physicochemical... (n.d.).
  • Advancing LNP Characterization for Drug Delivery: NeoVac. (2025). YouTube.
  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. (2025). PubMed.
  • Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizab. (2025). IJN.
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC.
  • Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. (2022).
  • Ionizable Lipid Nanoparticles for mRNA Delivery. (n.d.). Scilit.
  • A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle. (2025). PubMed.
  • Secondary amine groups in ionizable cationic lipids benefited their... (n.d.).
  • New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups. (2025). PMC - NIH.
  • Tetra-branched ionizable lipids enhance the stability and transfection efficiency of lipid nanoparticles for mRNA delivery. (2025). Chinese Chemical Society.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. (n.d.).
  • Amino Acids in the Development of Prodrugs. (n.d.). PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Biodegradable Lipid for Advanced Drug Delivery

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, also identified by its synonym 304O13, is an ionizable lipid that has emerged as a critical component in the development of advanced drug delivery systems.[1][2][3] Specifically, its biodegradable nature and ability to effectively encapsulate polynucleotides, such as siRNA, position it as a promising excipient in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.[1][2][3] The unique structure of this multi-tailed tertiary amino ester, featuring three tridecyl chains, is designed to facilitate efficient endosomal escape of its cargo, a crucial step in the intracellular delivery of genetic material.[4][] This guide provides a comprehensive overview of the physical and chemical characteristics of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is fundamental to its function as a drug delivery vehicle. The presence of a tertiary amine headgroup and long alkyl chains imparts an amphipathic character to the molecule, driving its self-assembly into lipid nanoparticles.

a Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate b C57H114N4O6 a->b c MW: 951.56 g/mol a->c d CAS: 1566559-80-5 a->d

Caption: Key identifiers for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Predicted and Reported Physicochemical Data

A comprehensive understanding of the physicochemical properties of this lipid is essential for formulation development and optimization. While experimental data for some properties are not publicly available, scientifically sound estimations can be made based on its structure and data from similar long-chain amino esters.

PropertyValue/Estimated RangeSource/Justification
Molecular Formula C57H114N4O6[6]
Molecular Weight 951.56 g/mol [7]
CAS Number 1566559-80-5[8][9]
Appearance Colorless to yellowish oil/liquidBased on the long alkyl chains and common observations for similar lipids.
Density 0.943 ± 0.06 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol (≥ 100 mg/mL), chloroform, and dichloromethane. Insoluble in water.[2] The long hydrophobic tridecyl chains predict poor aqueous solubility, while the overall structure suggests good solubility in common organic solvents.
pKa (Estimated) 6.0 - 7.0The tertiary amine group is ionizable. This estimated pKa range is typical for tertiary amines in similar ionizable lipids designed for endosomal escape, allowing for protonation in the acidic endosome.[4]
Melting Point Not reported. Expected to be low or below room temperature.The presence of long, flexible alkyl chains and the overall asymmetry of the molecule would likely result in a low melting point, characteristic of an oily substance.
Boiling Point Not reported. Expected to be very high and likely to decompose upon heating.Due to its high molecular weight, the boiling point is expected to be significantly high, and the ester and amine functionalities may be prone to thermal decomposition before boiling.

Synthesis and Purification

The synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is typically achieved through a conjugate addition reaction, a common and efficient method for producing such amino esters.[1][2]

Hypothetical Synthesis Workflow

Caption: A plausible synthetic route for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Step-by-Step Synthesis Protocol (Hypothetical)
  • Reaction Setup: To a solution of N,N'-bis(tridecyl)ethane-1,2-diamine in an appropriate solvent (e.g., ethanol), add a suitable base catalyst.

  • Addition of Acrylate: Slowly add tridecyl acrylate to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and other water-soluble impurities.

  • Purification: The crude product is then purified using silica gel column chromatography to yield the pure Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.[10]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and stability of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Analytical Workflow

Pure Product Pure Product Structural Elucidation Structural Elucidation Pure Product->Structural Elucidation Purity Assessment Purity Assessment Pure Product->Purity Assessment Thermal Properties Thermal Properties Pure Product->Thermal Properties NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) Mass Spectrometry (ESI-MS) Mass Spectrometry (ESI-MS) Structural Elucidation->Mass Spectrometry (ESI-MS) FTIR FTIR Structural Elucidation->FTIR HPLC-ELSD/CAD HPLC-ELSD/CAD Purity Assessment->HPLC-ELSD/CAD UPLC-MS UPLC-MS Purity Assessment->UPLC-MS DSC DSC Thermal Properties->DSC TGA TGA Thermal Properties->TGA

Caption: An integrated analytical workflow for the characterization of the lipid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups on the nitrogen, the long tridecyl alkyl chains (a broad multiplet in the aliphatic region), and the propanoate backbone. The chemical shifts of the protons adjacent to the nitrogen and the ester group would be key identifiers.

    • ¹³C NMR: The carbon NMR spectrum would confirm the presence of all 57 carbons in the molecule, with distinct signals for the carbonyl carbon of the ester, the carbons of the tridecyl chains, and the carbons of the ethyl and methyl groups attached to the nitrogen.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 952.57.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the ester group (around 1730-1740 cm⁻¹) and the C-N stretching of the tertiary amine.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Since the molecule lacks a strong UV chromophore, ELSD or CAD is the preferred detection method for purity analysis. A reversed-phase HPLC method would be developed to separate the main compound from any impurities.[11][12]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC analysis would be used to determine the glass transition temperature and any melting endotherms, providing insights into the thermal behavior of the lipid.

  • Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability of the compound and identify its decomposition temperature.

Applications in Drug Delivery

The primary application of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is in the formulation of lipid nanoparticles for the delivery of nucleic acid-based therapeutics.[1][2] Its ionizable nature is key to its function; at physiological pH, the lipid is neutral, minimizing toxicity, while in the acidic environment of the endosome, the tertiary amine becomes protonated, facilitating interaction with the endosomal membrane and promoting the release of the therapeutic cargo into the cytoplasm.[] The biodegradability of the ester linkages is an advantageous feature, potentially reducing the long-term accumulation and associated toxicity of the delivery vehicle.[4]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a sophisticated ionizable lipid with significant potential in the field of drug delivery. Its unique chemical structure and resulting physicochemical properties make it a highly effective component for the formulation of lipid nanoparticles for the delivery of RNA-based therapeutics. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is crucial for its successful application in the development of next-generation medicines.

References

  • Curapath. (2025, March 4).
  • ResearchGate. (n.d.).
  • Advancing RNA. (n.d.).
  • Agilent. (2024, October 15). Analysis of Lipid Nanoparticle Composition.
  • Chromatography Online. (2023, June 2). Analysis of Lipid Nanoparticles.
  • National Institutes of Health. (2024, November 4). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery.
  • Curia Global. (n.d.). HARNESSING CHEMISTRY FOR SCALABLE MANUFACTURE OF LIPIDS USED IN MRNA DELIVERY.
  • MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Royal Society of Chemistry. (n.d.). The development of tertiary amine cationic lipids for safe and efficient siRNA delivery.
  • ResearchGate. (2025, August 9).
  • National Institutes of Health. (n.d.). Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery.
  • National Institutes of Health. (2021, December 13). An ionizable lipid toolbox for RNA delivery.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
  • BOC Sciences. (n.d.). Ionizable Lipids for RNA Delivery.
  • ACS Publications. (n.d.). Lipid Nanoparticles Composed of Quaternary Amine–Tertiary Amine Cationic Lipid Combination (QTsome) for Therapeutic Delivery of AntimiR-21 for Lung Cancer.
  • National Institutes of Health. (2025, May 27). New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups.
  • MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Creative Biolabs. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • BroadPharm. (n.d.). 304O13, 1566559-80-5.
  • CordenPharma. (2024, December 4).
  • CordenPharma. (n.d.). 304-O13 (Trimidin) - Lipid.
  • National Institutes of Health. (n.d.). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.
  • Echelon Biosciences. (n.d.). 304O13.
  • MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • MedChemExpress. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • ChemicalBook. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Ambeed.com. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Sigma-Aldrich. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • PubChem. (n.d.). Ethyl 3-(methylamino)
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Ethyl 3-(benzylamino)
  • ChemSynthesis. (2025, May 20). ethyl 3-(3-chloroanilino)
  • PubChem. (n.d.). Methyl 3-(methylamino)
  • ResearchGate. (n.d.). structures and properties of novel lipids | Download Table.

Sources

An In-Depth Technical Guide to CAS Number 1566559-80-5 (304O13/Trimidin): A Biodegradable Lipidoid for Advanced RNA Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1566559-80-5, a biodegradable lipidoid commonly known as 304O13 or Trimidin. This document delves into its chemical properties, synthesis, mechanism of action in the context of lipid nanoparticle (LNP)-mediated nucleic acid delivery, and its significance in the field of drug delivery. Detailed experimental protocols for its synthesis and the formulation of lipid nanoparticles are provided, along with a discussion of its biodegradability, toxicity profile, and current state of research. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on advanced therapeutic delivery systems.

Introduction: The Rise of Biodegradable Lipids in Nucleic Acid Therapeutics

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized the landscape of modern medicine. However, the inherent instability and poor cellular uptake of these macromolecules necessitate the use of sophisticated delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for the systemic delivery of RNA therapeutics, offering protection from degradation and facilitating cellular entry.

A critical component of modern LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm. Early generations of ionizable lipids, while effective, raised concerns regarding their potential for accumulation and long-term toxicity due to their non-biodegradable nature. This spurred the development of biodegradable lipids, designed to be safely metabolized and cleared from the body after fulfilling their delivery function.

CAS number 1566559-80-5, also known as 304O13, represents a significant advancement in this area. It is a biodegradable lipidoid that has demonstrated high potency for in vivo gene silencing, comparable to that of leading non-degradable lipids, but with a potentially improved safety profile. This guide will explore the unique characteristics and applications of this promising delivery vehicle.

Chemical Identity and Properties

  • CAS Number: 1566559-80-5

  • Chemical Name: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

  • Synonyms: 304O13, Trimidin

  • Molecular Formula: C₅₇H₁₁₄N₄O₆

  • Molecular Weight: 951.54 g/mol

  • Appearance: Colorless to light yellow liquid

Table 1: Physicochemical Properties of 304O13

PropertyValueSource
CAS Number 1566559-80-5MedChemExpress[]
Molecular Formula C₅₇H₁₁₄N₄O₆MedChemExpress[]
Molecular Weight 951.54MedChemExpress[]
Appearance LiquidMedChemExpress[2]
Purity ≥98% (HPLC)CordenPharma[3]
Storage -20°CBroadPharm[4]

Synthesis of 304O13 (Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate)

The synthesis of 304O13 is achieved through a conjugate addition reaction, a type of Michael addition, between an alkylamine and an acrylate.[2] This straightforward and efficient method allows for the creation of a diverse library of lipid-like molecules, or "lipidoids," by varying the amine and acrylate building blocks.

General Synthesis Pathway

The core reaction involves the addition of the primary or secondary amine groups of an amine core to the carbon-carbon double bond of an acrylate ester. This results in the formation of a new carbon-nitrogen bond and a β-amino ester.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine Alkylamine (e.g., Tris(2-aminoethyl)amine derivative) Process Conjugate Addition (Michael Addition) Amine->Process Acrylate Alkyl Acrylate (e.g., Tridecyl acrylate) Acrylate->Process Lipidoid 304O13 (Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate) Process->Lipidoid

Caption: General synthesis pathway for 304O13 via conjugate addition.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Amine core (e.g., a derivative of tris(2-aminoethyl)amine)

  • Tridecyl acrylate

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Stir plate and stir bar

  • Round bottom flask

  • Apparatus for purification (e.g., column chromatography with silica gel)

Procedure:

  • In a clean, dry round bottom flask, dissolve the amine core in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add tridecyl acrylate to the stirred solution. The molar ratio of acrylate to amine will depend on the number of reactive amine groups on the core. For a tris-substituted product like 304O13, a molar excess of the acrylate is typically used.

  • Allow the reaction to stir at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product using column chromatography on silica gel. The appropriate solvent system for elution will need to be determined empirically, but a gradient of ethyl acetate in hexanes is a common starting point.

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 304O13, as a liquid.

  • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action in LNP-Mediated RNA Delivery

The efficacy of 304O13 as a delivery vehicle lies in its role as an ionizable lipid within a multi-component LNP formulation. These LNPs are typically composed of:

  • Ionizable Lipid (304O13): Crucial for RNA encapsulation and endosomal escape.

  • Helper Lipid (e.g., DSPC): A phospholipid that provides structural stability to the nanoparticle.

  • Cholesterol: Modulates membrane fluidity and stability.

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that sterically stabilizes the nanoparticle, preventing aggregation and opsonization, and controlling particle size.

The Endosomal Escape Hypothesis

The prevailing theory for how ionizable lipid-containing LNPs deliver their cargo into the cytoplasm is the "proton sponge" or endosomal escape mechanism.

G cluster_workflow LNP-RNA Delivery Pathway Start LNP containing RNA (Neutral pH) Endocytosis Cellular Uptake (Endocytosis) Start->Endocytosis Endosome Early Endosome (Acidic pH ~6.5) Endocytosis->Endosome Protonation Protonation of 304O13 (Becomes Cationic) Endosome->Protonation Interaction Interaction with Endosomal Membrane Protonation->Interaction Destabilization Endosomal Membrane Destabilization Interaction->Destabilization Release RNA Release into Cytoplasm Destabilization->Release Translation Translation (mRNA) or RISC loading (siRNA) Release->Translation End Therapeutic Effect Translation->End

Caption: The proposed mechanism of LNP-mediated RNA delivery and endosomal escape.

Step-by-step breakdown:

  • Formulation: At a low pH (typically around 4), the amine groups of 304O13 are protonated and positively charged, allowing for the electrostatic complexation and encapsulation of the negatively charged RNA backbone.

  • Circulation: After formulation and buffer exchange to a physiological pH of ~7.4, the 304O13 becomes largely deprotonated and neutral. This neutral surface charge reduces non-specific interactions with blood components and non-target cells, prolonging circulation time.

  • Cellular Uptake: LNPs are taken up by target cells, primarily hepatocytes in the case of systemic administration, through endocytosis.

  • Endosomal Acidification and Protonation: Inside the cell, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of the tertiary amine groups of 304O13, causing it to become positively charged again.

  • Membrane Destabilization and Cargo Release: The now cationic 304O13 interacts with the anionic lipids of the endosomal membrane. This interaction is thought to disrupt the membrane's integrity, possibly through the formation of non-bilayer lipid phases, leading to the release of the RNA cargo into the cytoplasm.

  • Therapeutic Action: Once in the cytoplasm, the RNA can exert its therapeutic effect. For mRNA, this involves translation by ribosomes to produce a protein of interest. For siRNA, it involves loading into the RNA-induced silencing complex (RISC) to mediate the degradation of a target mRNA.

Significance of 304O13: The Biodegradability Advantage

The key innovation of 304O13 and similar lipidoids is the incorporation of ester linkages within their structure.[5] These ester bonds are susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver.

Reduced Toxicity and Improved Safety Profile

The biodegradability of 304O13 is a significant advantage over non-degradable cationic lipids.[2] Preclinical studies have suggested that the breakdown of these lipids into smaller, more readily cleared components can lead to a reduction in the potential for long-term toxicity and accumulation in tissues. This improved safety profile is crucial for the development of therapies that may require chronic administration. While specific in vivo toxicity data for 304O13 is not extensively detailed in publicly available literature, the principle of using biodegradable lipids to enhance tolerability is a well-established strategy in drug delivery.[4][6]

High In Vivo Potency

The seminal work by Whitehead and colleagues demonstrated that LNPs formulated with 304O13 could achieve potent and specific gene silencing in vivo.[5] Their research showed that these biodegradable lipidoids could mediate siRNA delivery with EC₅₀ values as low as 0.01 mg/kg in mice, which is comparable to the potency of leading non-biodegradable lipidoids. This demonstrated that the introduction of biodegradable moieties did not have to come at the cost of efficacy.

Experimental Protocols for LNP Formulation and Characterization

The following is a generalized protocol for the formulation of LNPs using 304O13, based on common microfluidic mixing techniques.

LNP Formulation Protocol

Materials:

  • 304O13 in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • siRNA or mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid Mixture: In an appropriate vial, combine the ethanolic solutions of 304O13, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the Nucleic Acid Solution: Dissolve the siRNA or mRNA in the low pH buffer to the desired concentration.

  • Microfluidic Mixing: Load the lipid mixture and the nucleic acid solution into separate syringes and place them on the syringe pumps of the microfluidic device. Set the flow rates to achieve a desired ratio of aqueous to organic phase (typically 3:1).

  • Nanoparticle Formation: Initiate the flow. The rapid mixing of the two streams within the microfluidic cartridge leads to a change in solvent polarity, causing the lipids to self-assemble around the nucleic acid, forming LNPs.

  • Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) for at least 6 hours, with several buffer changes, to remove the ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the sterile LNP solution at 4°C.

G cluster_inputs Inputs cluster_process Process cluster_output Output Lipids Lipid Mixture in Ethanol (304O13, DSPC, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing Lipids->Mixing RNA RNA in Aqueous Buffer (pH 4.0) RNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration LNPs Formulated LNPs Filtration->LNPs

Caption: Workflow for the formulation of 304O13-containing LNPs.

LNP Characterization

Table 2: Key LNP Characterization Parameters and Methods

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the LNPs.
Zeta Potential Laser Doppler ElectrophoresisTo measure the surface charge of the LNPs at different pH values.
Encapsulation Efficiency RiboGreen Assay (or similar fluorescent dye-based assay)To quantify the percentage of RNA that is successfully encapsulated within the LNPs.
RNA Integrity Gel Electrophoresis or Capillary ElectrophoresisTo ensure that the RNA was not degraded during the formulation process.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the structure and morphology of the LNPs.

Current Status and Future Perspectives

The development of biodegradable lipidoids like 304O13 was a pivotal step in advancing the safety and clinical translatability of LNP-based nucleic acid therapies. The principles established by the research on these molecules have informed the design of subsequent generations of ionizable lipids.

While 304O13 itself may not be the specific ionizable lipid present in currently marketed LNP-based drugs, the knowledge gained from its development has been invaluable. The demonstration that biodegradability could be incorporated without sacrificing potency set a new benchmark in the field.

As of early 2026, there is limited public information available regarding the specific inclusion of 304O13 or "Trimidin" in commercial drug products or ongoing clinical trials. The field of lipid nanoparticle technology is highly competitive and proprietary, and the exact composition of the LNPs used in many approved and investigational drugs is often a closely guarded trade secret.

The future of LNP technology will likely involve the development of even more sophisticated biodegradable lipids with enhanced targeting capabilities, improved endosomal escape efficiency, and even lower immunogenicity. The foundational research on compounds like 304O13 will undoubtedly continue to inspire and guide these future innovations.

Conclusion

CAS number 1566559-80-5, or 304O13, represents a landmark in the development of biodegradable lipid nanoparticles for nucleic acid delivery. Its significance lies in the successful demonstration that biodegradability, a key feature for improving the safety profile of lipid-based delivery systems, could be achieved without compromising the high in vivo potency required for therapeutic efficacy. This technical guide has provided a detailed overview of its chemical nature, synthesis, mechanism of action, and the experimental protocols for its use in LNP formulation. While its direct commercial application remains to be fully elucidated, the scientific principles established through the study of 304O13 continue to be highly influential in the ongoing development of safer and more effective drug delivery platforms for the next generation of genetic medicines.

References

  • Whitehead, K. A., Dorkin, J. R., Vegas, A. J., Chang, P. H., Veiseh, O., Matthews, J., Fenton, O. S., Zhang, Y., Olejnik, K. T., Yesilyurt, V., et al. (2014). Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. Nature Communications, 5, 4277. [Link]

  • 304-O13 (Trimidin) - Lipid. CordenPharma. [Link]

  • Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo. PubMed. [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. [Link]

  • Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics. PubMed. [Link]

  • In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. Dove Medical Press. [Link]

  • Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. National Institutes of Health. [Link]

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizab | IJN. Dove Medical Press. [Link]

  • Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo. ResearchGate. [Link]

  • Lipid-Based Nanoparticles in the Clinic and Clinical Trials: From Cancer Nanomedicine to COVID-19 Vaccines. MDPI. [Link]

  • Advancing mRNA Therapeutics with Lipid Nanoparticles. Amaran Biotech. [Link]

  • Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery. PubMed. [Link]

  • High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. National Institutes of Health. [Link]

  • Supplementary Method 1: Formulation of siRNA-loaded - lipid nanoparticles (LNPs). Unknown Source. [Link]

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Biodegradation Profile of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Molecule

The introduction of any new chemical entity into the pharmaceutical or industrial landscape necessitates a thorough understanding of its environmental fate. This guide focuses on Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a molecule for which, at the time of writing, no direct biodegradation data exists in the public domain. The absence of established research does not preclude a scientifically rigorous prediction of its environmental persistence. This document, therefore, serves as a proactive technical guide, leveraging established principles of microbial metabolism of structurally analogous compounds. We will dissect the molecule's constituent parts—long-chain alkyl esters and a tertiary amine—to forecast its biodegradation pathway. Furthermore, we will outline the gold-standard experimental protocols and analytical methodologies required to empirically validate these predictions. Our approach is grounded in providing a self-validating framework for assessing the biodegradability of this and other novel compounds.

Predicted Biodegradation Pathway: A Multi-Step Microbial Endeavor

The molecular architecture of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate suggests a multi-stage biodegradation process, initiated by common microbial enzymes and proceeding through well-established metabolic pathways.

Step 1: The Initial Cleavage - Enzymatic Hydrolysis

The most susceptible point of initial microbial attack is the ester linkage. This is a common feature in many organic molecules and is readily targeted by a wide array of microbial hydrolases, specifically esterases and lipases.[1][2][3] These enzymes catalyze the hydrolysis of esters, splitting them into their constituent alcohol and carboxylic acid.[4][5][6] In this case, the hydrolysis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate would yield three molecules of tridecanol and one molecule of 3-(ethyl(methyl)amino)propanoic acid.

The mechanism of this enzymatic hydrolysis is well-understood, involving a catalytic triad of amino acid residues in the enzyme's active site that facilitates the cleavage of the ester bond.[2][7]

G Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate Enzymatic Hydrolysis Enzymatic Hydrolysis Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate->Enzymatic Hydrolysis Substrate Tridecanol (3 molecules) Tridecanol (3 molecules) Enzymatic Hydrolysis->Tridecanol (3 molecules) Product 1 3-(ethyl(methyl)amino)propanoic acid 3-(ethyl(methyl)amino)propanoic acid Enzymatic Hydrolysis->3-(ethyl(methyl)amino)propanoic acid Product 2

Caption: Initial enzymatic hydrolysis of the parent compound.

Step 2: The Fate of the Alkyl Chains - Beta-Oxidation of Tridecanol

The liberated tridecanol, a long-chain alcohol, is readily metabolized by a broad range of microorganisms. The typical pathway involves the oxidation of the alcohol to the corresponding carboxylic acid, tridecanoic acid. This fatty acid then enters the beta-oxidation pathway.[8][9][10][11]

Beta-oxidation is a cyclical process that sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2.[8][9][10] The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to CO2 and water, generating ATP for the microorganism.[8][10] Fatty acid beta-oxidation is a fundamental energy-yielding process in many organisms.[10]

G cluster_beta_oxidation Beta-Oxidation Pathway Tridecanol Tridecanol Tridecanoic Acid Tridecanoic Acid Tridecanol->Tridecanoic Acid Oxidation Beta-Oxidation Cycle Beta-Oxidation Cycle Tridecanoic Acid->Beta-Oxidation Cycle Acetyl-CoA Acetyl-CoA Beta-Oxidation Cycle->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle CO2 + H2O CO2 + H2O Citric Acid Cycle->CO2 + H2O

Caption: Degradation pathway for the tridecanol moiety.

Step 3: The Tertiary Amine Moiety - A Case for Cometabolism

The degradation of the 3-(ethyl(methyl)amino)propanoic acid moiety is likely to be the rate-limiting step in the overall biodegradation of the parent compound. Tertiary amines can be more resistant to microbial degradation than primary or secondary amines.[12][13]

It is plausible that this compound could be degraded through a process called cometabolism.[14][15][16] Cometabolism is the transformation of a substance by a microorganism that is not able to use the substance as a source of energy or essential nutrients.[14][16][17] The microbe degrades the compound "accidentally" using enzymes that are meant for other substrates.[17][18]

A possible pathway involves the N-dealkylation of the tertiary amine, sequentially removing the ethyl and methyl groups to form 3-aminopropanoic acid (β-alanine). β-alanine is a naturally occurring amino acid and is readily metabolized by many organisms.

Recommended Experimental Protocols for Biodegradability Assessment

To empirically determine the biodegradability of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, standardized test methods should be employed. The Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) provide a suite of guidelines for this purpose.[19][20]

Test GuidelineTest NameMethodDurationPass Criteria
OECD 301B CO2 Evolution TestMeasures CO2 produced by microbial respiration.28 days≥ 60% of theoretical CO2 production within a 10-day window.[21]
OECD 301F Manometric Respirometry TestMeasures oxygen consumption by microorganisms.[22]28 days≥ 60% of theoretical oxygen demand (ThOD) within a 10-day window.[21]
ISO 14855 Controlled Composting TestMeasures CO2 evolution under controlled composting conditions.[23]Up to 180 days≥ 90% biodegradation relative to a reference material.[24]
ISO 17556 Soil Biodegradability TestMeasures oxygen demand or CO2 evolution in soil.[25]Up to 6 monthsVaries depending on the specific product and application.
Detailed Protocol: OECD 301B - CO2 Evolution Test

This test is a robust method for assessing the ready biodegradability of a chemical.

Objective: To determine the extent and rate of aerobic biodegradation of the test substance by a mixed microbial population in an aqueous medium.

Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The CO2 produced as a result of microbial respiration is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[26][27][28]

Step-by-Step Methodology:

  • Preparation of Mineral Medium: A defined mineral salts medium is prepared containing essential nutrients for microbial growth.

  • Inoculum Preparation: The inoculum is typically derived from activated sludge from a sewage treatment plant that treats predominantly domestic wastewater.

  • Test Setup:

    • Test Vessels: Multiple sealed vessels are prepared, each containing the mineral medium, inoculum, and the test substance at a known concentration.

    • Blank Controls: Vessels containing only the mineral medium and inoculum are included to measure background CO2 production.

    • Reference Controls: Vessels with a readily biodegradable reference substance (e.g., sodium benzoate) are used to verify the viability of the inoculum.

    • Toxicity Controls: Vessels containing both the test substance and the reference substance are used to assess if the test substance is inhibitory to the microbial population.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) with continuous stirring or shaking.

  • CO2 Measurement: The evolved CO2 is captured and measured at regular intervals over a 28-day period.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to the theoretical maximum amount of CO2 that could be produced from the amount of test substance added.

G cluster_workflow OECD 301B Experimental Workflow Prepare Mineral Medium Prepare Mineral Medium Set up Test Vessels Set up Test Vessels Prepare Mineral Medium->Set up Test Vessels Prepare Inoculum Prepare Inoculum Prepare Inoculum->Set up Test Vessels Incubate at 20-25°C for 28 days Incubate at 20-25°C for 28 days Set up Test Vessels->Incubate at 20-25°C for 28 days Measure CO2 Evolution Measure CO2 Evolution Incubate at 20-25°C for 28 days->Measure CO2 Evolution Calculate % Biodegradation Calculate % Biodegradation Measure CO2 Evolution->Calculate % Biodegradation

Caption: Workflow for the OECD 301B CO2 Evolution Test.

Analytical Methodologies for Monitoring Biodegradation

To gain a comprehensive understanding of the biodegradation process, it is crucial to not only measure the overall mineralization (CO2 production or O2 consumption) but also to track the disappearance of the parent compound and the appearance of its degradation products.[29][30]

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile and semi-volatile organic compounds. This would be suitable for analyzing the parent compound and its more volatile metabolites.[31]
Liquid Chromatography-Mass Spectrometry (LC-MS) Well-suited for the analysis of non-volatile and thermally labile compounds. This would be the primary technique for tracking the parent compound and its non-volatile metabolites in the aqueous medium.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to identify the structure of unknown metabolites and to quantify the parent compound and its degradation products in complex mixtures.[31]

Data Interpretation and Reporting

The primary output of a ready biodegradability test is the percentage of theoretical CO2 production or oxygen consumption over time. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical maximum within a 28-day period, and this level of degradation must be achieved within a 10-day window that begins when 10% of the substance has been degraded.[21]

The results should be reported as a biodegradation curve, plotting the percentage of biodegradation against time. The report should also include data from the blank, reference, and toxicity controls to validate the test results.

Conclusion

While direct experimental data for the biodegradation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is not yet available, a scientifically sound prediction of its environmental fate can be made based on its chemical structure. The proposed multi-step biodegradation pathway, initiated by enzymatic hydrolysis and followed by beta-oxidation of the resulting long-chain alcohols and cometabolism of the tertiary amine moiety, provides a robust framework for understanding its potential for environmental persistence. The outlined experimental protocols, based on internationally recognized OECD and ISO guidelines, offer a clear path for the empirical validation of these predictions. This proactive approach to assessing biodegradability is essential for responsible chemical stewardship and the development of environmentally benign products.

References

  • Alexander, M. (1981). Biodegradation of chemicals of environmental concern. Science, 211(4478), 132-138.
  • ISO 14855-1:2012. Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide — Part 1: General method.
  • Fatty Acid beta-Oxidation – AOCS. (2019, July 23). American Oil Chemists' Society.
  • Biodegradation of Xenobiotics: Pathways and Microbial Approaches. (2024, August 14). IntechOpen.
  • Microbial transformation of xenobiotics. (n.d.). Polish Journal of Microbiology.
  • ISO 17556:2019. Plastics — Determination of the ultimate aerobic biodegradability of plastic materials in soil by measuring the oxygen demand in a respirometer or the amount of evolved carbon dioxide.
  • Beta oxid
  • Biodegradability Standards: An Overview of ISO/TC 122, ISO/TC 147, and ISO/TC 61 Standards. (n.d.). Policy Commons.
  • Biodegradability Testing Explained. (n.d.). Eurofins.
  • Biodegradability and Compostability Testing Standards. (2024, April 12). Measurlabs.
  • OECD Guideline for Testing of Chemicals 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). (2006).
  • Cometabolism. (2023, October 16). Wikipedia.
  • OECD Guidelines Test No. 301 C & F. (n.d.). BPC Instruments.
  • Cometabolism. (2021, November 30). Enviro Wiki.
  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025, August 1).
  • Fatty acid beta oxid
  • Biochemistry, Fatty Acid Oxidation. (2023, August 8).
  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. (2023, October 16). Microbe Notes.
  • Test No. 301: Ready Biodegradability. (1992).
  • Test No. 301: Ready Biodegradability. (1992).
  • Hydrolysing esters. (n.d.). Chemguide.
  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis.
  • A method for measuring the biodegradation of organic chemicals. (1981).
  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
  • Mechanism of the hydrolysis reaction of ester bonds catalyzed by esterases and lipases. (n.d.).
  • Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. (2023, October 16). MDPI.
  • Lipases or Esterases: Does It Really Matter? Toward a New Bio-Physico-Chemical Classification. (2025, August 6).
  • 11.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
  • Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. (1995). Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
  • Microbial formation and degradation of dimethylamine. (1976). Applied and Environmental Microbiology.
  • The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment. (2006).
  • Designing and Conducting Biodegradation Studies. (2024, May 10).
  • Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery. (1996). Journal of Medicinal Chemistry.
  • 15.9 Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
  • The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment. (2025, August 5).
  • Lesson 10 Chemical reactions with alcohols carboxylic acids and esters. (n.d.). Dynamic Science.
  • Microbial formation of secondary and tertiary amines in municipal sewage. (1979). Applied and Environmental Microbiology.
  • Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives. (2023, October 16). Journal of Microbiology.
  • Fate, behavior and effects of surfactants and their degradation products in the environment. (2006).
  • Methods of Analyses for Biodegradable Polymers: A Review. (2022, November 15). Polymers.
  • Fate, behavior and effects of surfactants and their degradation products in the environment. (2025, August 9).
  • Fate, behavior and effects of surfactants and their degradation products in the environment. (n.d.).
  • Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques. (2021, September 29). Environmental Science and Pollution Research.
  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023, February 1). MDPI.
  • Fate, Behavior and Effects of Surfactants and Their Degradation Products in the Environment. (n.d.). AMiner.
  • Biodegradation of mono-alkyl phthalate esters in n
  • Biodegradation of mono-alkyl phthalate esters in natural sediments. (n.d.). Simon Fraser University.
  • Thermal degradation rates of different amines. (n.d.).
  • Bacterial degradation of monocyclic aromatic amines. (2015). Journal of Environmental Science and Health, Part C.
  • Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU.

Sources

A Senior Application Scientist's Guide to Characterizing the Solubility of Novel Pharmaceutical Compounds: A Case Study Using Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a proprietary, novel compound used here for illustrative purposes. The data and specific experimental outcomes presented in this guide are hypothetical and serve to demonstrate the scientific process and principles of solubility assessment in pharmaceutical research. The methodologies, however, are grounded in established, verifiable scientific protocols.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This in-depth technical guide provides a comprehensive framework for characterizing the solubility of novel chemical entities, using the hypothetical compound Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate as a case study. We will delve into the fundamental principles of solute-solvent interactions, provide a detailed, field-proven experimental protocol for thermodynamic solubility determination via the shake-flask method coupled with HPLC analysis, and discuss the interpretation of solubility data across a panel of solvents with varying polarities. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and reproducible solubility profiles for their lead compounds.

Introduction: The Primacy of Solubility in Drug Discovery

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. A drug must be in a dissolved state at the site of absorption to pass through biological membranes and enter systemic circulation.[3] Poor aqueous solubility is a major hurdle in early drug development, often leading to low and erratic bioavailability, which can mask the true potential of a promising compound and complicate preclinical and clinical assessments.[4][5]

Therefore, a thorough understanding and quantitative measurement of a compound's solubility is not merely a data point; it is a cornerstone of lead optimization and formulation development.[1][6] This guide will walk through the "why" and the "how" of generating a high-quality solubility profile, ensuring that the data you generate is not just a number, but an actionable insight. We will explore both kinetic and thermodynamic solubility, with a focus on the latter as the "gold standard" for its relevance to the equilibrium state that dictates bioavailability.[6][7]

Foundational Principles: The Science of "Like Dissolves Like"

The adage "like dissolves like" is a simplified but powerful summary of the core principle governing solubility: a solute will dissolve best in a solvent that has a similar polarity.[8][9][10][11] This interaction is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[12] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new, favorable solute-solvent interactions.[12]

  • Polar Solvents (e.g., Water, Ethanol, DMSO): These molecules have significant differences in electronegativity, creating dipole moments.[13] They are effective at dissolving polar and ionic compounds by forming strong dipole-dipole interactions or hydrogen bonds.[8][13][14] Water, with its high dielectric constant, is particularly adept at stabilizing and solvating ions.[13]

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents have a more even distribution of electron density and interact primarily through weaker van der Waals forces (London dispersion forces).[14] They are effective at dissolving non-polar solutes, such as oils and fats.[10][14]

Our target molecule, Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, possesses a polar head (the amino propanoate group) and long, non-polar alkyl tails (the tridecyl chains). This amphipathic nature suggests it will exhibit varied solubility across different solvents, a hypothesis we will test experimentally.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

To obtain the most accurate and relevant solubility data for drug development, we will determine the thermodynamic solubility . This is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[7] The shake-flask method is the benchmark technique for this measurement.[15][16]

Causality Behind the Protocol

The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving a true equilibrium. Every step in the protocol is designed to rigorously achieve and maintain this state, ensuring the final measurement is accurate and reproducible.

  • Why an excess of solid? To ensure the solution becomes and remains saturated throughout the experiment.

  • Why shake/agitate? To maximize the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

  • Why a prolonged incubation (e.g., 24-48 hours)? To ensure the system has sufficient time to reach thermodynamic equilibrium. Kinetic solubility, often measured after shorter incubation times, can overestimate the true solubility.[5]

  • Why temperature control (37 ± 1 °C)? To mimic physiological conditions and because solubility is temperature-dependent.[14][17]

  • Why separate solid from liquid (filtration/centrifugation)? To analyze only the dissolved compound. It is critical to avoid transferring any undissolved particles, which would artificially inflate the measured concentration.[2]

  • Why HPLC for quantification? High-Performance Liquid Chromatography (HPLC) offers high sensitivity and specificity, allowing for accurate quantification of the analyte and separation from any potential impurities or degradants.[2][18]

Detailed Step-by-Step Protocol

Materials:

  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (solid powder)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO), Acetone, Hexane)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or 0.22 µm syringe filters (ensure low compound binding)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The exact amount is not critical as long as undissolved solid remains at the end.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant agitation speed (e.g., 250 rpm) at 37 °C for 24 to 48 hours.[5][19]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully separate the supernatant (the saturated solution) from the solid residue. This can be done by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and carefully pipette the supernatant.

    • Filtration: Withdraw the solution using a syringe and pass it through a 0.22 µm syringe filter directly into an HPLC vial. (Note: Pre-validate the filter to ensure it doesn't adsorb the compound).

  • Sample Dilution: Dilute the clarified saturated solution with a suitable mobile phase to bring the concentration into the linear range of the HPLC calibration curve.[20] Record the dilution factor accurately.

  • HPLC Analysis: Inject the diluted sample, along with a set of calibration standards, into the HPLC system.[18][21]

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.[18] Repeat the entire experiment at least in triplicate for each solvent to ensure reproducibility.[17]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Add excess solid API to vial prep2 Add precise volume of solvent prep1->prep2 equil Incubate at 37°C with agitation (24-48 hours) prep2->equil sep_choice Separate Supernatant equil->sep_choice cent Centrifugation sep_choice->cent filt Filtration (0.22 µm) sep_choice->filt dilute Dilute supernatant to known factor cent->dilute filt->dilute hplc Analyze via HPLC against calibration curve dilute->hplc calc Calculate Solubility (mg/mL or µg/mL) hplc->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative results from the HPLC analysis should be compiled into a clear, comparative table.

Hypothetical Solubility Data

Table 1: Thermodynamic Solubility of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate at 37°C

SolventSolvent Polarity Index (Reichardt)Measured Solubility (µg/mL)Classification (USP)
Hexane31.01.5Very Slightly Soluble
Acetone42.2850Soluble
Ethanol51.9> 2000Freely Soluble
DMSO45.1> 5000Very Soluble
PBS (pH 7.4)56.325Sparingly Soluble
Water63.1< 10Practically Insoluble
Analysis and Field-Proven Insights

The hypothetical data in Table 1 tells a compelling story about our compound's physicochemical nature, aligning with our theoretical predictions.

  • Poor Aqueous Solubility: The extremely low solubility in water and PBS (< 25 µg/mL) is a critical finding.[3] This is expected due to the three long, hydrophobic tridecyl chains, which dominate the molecule's character despite the polar head. This immediately flags the compound as a Biopharmaceutics Classification System (BCS) Class II or IV candidate (low solubility).[22]

  • Impact of Polarity: Solubility increases significantly in organic solvents of intermediate polarity like Acetone and Ethanol. This suggests that these solvents strike a better balance, being able to interact with both the polar head and the non-polar tails of the molecule.

  • High Solubility in DMSO: The very high solubility in DMSO, a polar aprotic solvent, is common for many drug candidates and is why it's a standard solvent for creating stock solutions for in vitro assays.[1] However, this high solubility does not predict aqueous solubility and must be interpreted with caution.

  • Implications for Development: The poor aqueous solubility is a major development challenge.[3] Formulation strategies will be essential to improve bioavailability. Options could include lipid-based formulations (leveraging its solubility in non-polar environments), nanosuspensions, or amorphous solid dispersions.[22] The data from solvents like ethanol and acetone can inform the selection of co-solvents or processing solvents for these advanced formulation techniques.

Conclusion: From Data to Decision-Making

Characterizing the solubility of a novel compound like Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a foundational step in pharmaceutical development. By employing a robust, validated protocol like the shake-flask method, we generate high-quality thermodynamic solubility data. This data, when interpreted through the lens of fundamental physicochemical principles, provides invaluable insights. It allows us to classify the compound, anticipate potential bioavailability challenges, and make informed, data-driven decisions on the formulation strategies required to advance a promising molecule toward the clinic.

References

  • Solubility and Polarity. (n.d.). Google Cloud.
  • Solvent Polarity Definition. (n.d.). Fiveable.
  • How does polarity affect solubility? (n.d.). Homework.Study.com.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • 3.2 Solubility. (n.d.). Open Oregon Educational Resources.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • Solubility determination of compounds of pharmaceutical interest. (n.d.). Dipòsit Digital de la Universitat de Barcelona.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (n.d.). World Health Organization.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Mechanisms of Solute Solvent Interaction. (n.d.). Pharmacy Infoline.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • Solubility Expressions and Mechanisms of Solute Solvent Interactions. (n.d.). Pharmaguideline.
  • how can i test the solubility in hplc please ?. (2009, August 19). Chromatography Forum.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate.
  • Solute-Solvent Interaction. (2021, July 29). Walsh Medical Media.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization.
  • Solute-solvent interaction: Significance and symbolism. (2025, July 31). ScienceDirect.
  • API Solubility and Dissolution Enhancement Via Formulation. (n.d.). Sigma-Aldrich.
  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery.
  • Physical Pharmaceutics 1 - 3rd Semester - B Pharmacy Notes. (n.d.). Carewell Pharma.

Sources

A Technical Guide to the Spectroscopic Characterization of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular structure of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is presented below:

Caption: Molecular structure of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, both ¹H and ¹³C NMR would be essential for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons in the ethyl, methyl, propanoate, and tridecyl moieties. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment. Protons closer to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts (downfield).

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Tridecyl CH₃ (terminal)~0.88Triplet3H
Tridecyl (CH₂)n~1.25Broad singlet~20H
Tridecyl -O-CO-CH₂-CH₂ -~1.62Quintet2H
Ethyl -N-CH₂-CH₃ ~1.05Triplet3H
Methyl -N-CH₃ ~2.2-2.6Singlet3H
Ethyl -N-CH₂ -CH₃~2.45Quartet2H
Propanoate -N-CH₂ -CH₂-COO-~2.65Triplet2H
Propanoate -N-CH₂-CH₂ -COO-~2.50Triplet2H
Tridecyl -O-CH₂ -~4.05Triplet2H

Rationale for Predictions:

  • Alkyl Chains: The terminal methyl group of the tridecyl chain is expected around 0.88 ppm as a triplet due to coupling with the adjacent CH₂ group. The bulk of the methylene protons in the long alkyl chain will appear as a broad, unresolved multiplet around 1.25 ppm.[4]

  • Protons Alpha to Nitrogen: Protons on carbons directly attached to the nitrogen atom are deshielded. The N-methyl group is predicted to be a sharp singlet between 2.2 and 2.6 ppm.[5] The methylene protons of the ethyl group and the propanoate chain adjacent to the nitrogen will appear as multiplets in a similar region.[6]

  • Protons Alpha to Ester Oxygen: The methylene protons of the tridecyl chain directly attached to the ester oxygen (-O-CH₂-) are significantly deshielded and are expected to appear around 4.05 ppm as a triplet.

Predicted_1H_NMR_Correlations cluster_molecule Key Proton Environments cluster_spectrum Predicted ¹H NMR Spectrum ~0.88 ppm (t) Tridecyl CH3 Upfield Upfield ~1.25 ppm (br s) Tridecyl (CH2)n ~2.2-2.6 ppm (s) N-CH3 Downfield Downfield ~2.4-2.7 ppm (m) N-CH2- ~4.05 ppm (t) -O-CH2-

Caption: Predicted key ¹H NMR chemical shift regions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more scans may be required due to the lower sensitivity of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, with calibration using the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data:

Assignment Predicted Chemical Shift (ppm)
Ester C=O~173
Tridecyl -O-CH₂ -~64
Propanoate -N-CH₂ -CH₂-COO-~50-55
Ethyl -N-CH₂ -CH₃~48-52
Methyl -N-CH₃ ~42
Propanoate -N-CH₂-CH₂ -COO-~32
Tridecyl (CH₂)n~22-32
Tridecyl -O-CO-CH₂-CH₂ -~26
Tridecyl CH₂ -CH₃ (penultimate)~22.7
Tridecyl CH₃ (terminal)~14.1
Ethyl -N-CH₂-CH₃ ~12

Rationale for Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear around 173 ppm.[7]

  • Carbons Alpha to Heteroatoms: Carbons directly bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield. The carbon of the -O-CH₂- group is predicted around 64 ppm, while the carbons adjacent to the nitrogen will be in the 42-55 ppm range.[6][7]

  • Alkyl Chain Carbons: The carbons of the long tridecyl chain will resonate in the typical aliphatic region of 14-32 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For a large molecule like Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode, as the tertiary amine is readily protonated.

    • Mass Range: Scan a wide mass range, for example, m/z 100-1500.

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. For structural elucidation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum Data:

  • Molecular Ion: The calculated monoisotopic mass of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (C₅₇H₁₁₄N₄O₆) is approximately 951.56 g/mol . In positive ion ESI-MS, the most prominent ion in the full scan spectrum should be the protonated molecule [M+H]⁺ at m/z ≈ 952.57. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure.[5]

  • Fragmentation Analysis (MS/MS): Fragmentation in mass spectrometry is the dissociation of unstable molecular ions.[8] The fragmentation of the [M+H]⁺ ion will likely be dominated by cleavages at the bonds adjacent to the tertiary amine (α-cleavage) and at the ester group.[9][10]

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, resulting in a resonance-stabilized cation.[5]

    • Ester Fragmentation: Esters can undergo fragmentation through cleavage of the bond next to the carbonyl group or through rearrangements like the McLafferty rearrangement, although the latter is less likely in this specific structure due to the absence of a γ-hydrogen on the propanoate side.[9][10]

Predicted_MS_Fragmentation cluster_alpha_cleavage α-Cleavage Pathways cluster_ester_cleavage Ester Fragmentation M [M+H]⁺ m/z ≈ 952.6 F1 Loss of ethyl radical [M+H - C2H5]⁺ M->F1 α-cleavage F2 Loss of methyl radical [M+H - CH3]⁺ M->F2 α-cleavage F3 Loss of tridecanol [M - C13H27O]⁺ M->F3 Neutral loss F4 Tridecyl cation [C13H27]⁺ M->F4 Ester cleavage

Caption: Predicted major fragmentation pathways in MS/MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data are based on well-established principles and provide a solid framework for the characterization of this molecule. Experimental verification of these predictions is crucial for confirming the structure and purity of synthesized batches, which is a critical step in the development of this compound for its intended applications in drug delivery.

References

  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. (n.d.).
  • Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). (n.d.).
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. Retrieved from [Link]

  • Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids. OSTI.GOV. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Amines. (2023). OpenStax. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) | Biodegradable Lipid. (n.d.). MCE (Chinese). Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Retrieved from [Link]

  • Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. (n.d.). MDPI. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl 3-(methylamino)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved from [Link]

  • The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. (n.d.). Forest Products Laboratory. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for siRNA Delivery Using Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ionizable Lipids in siRNA Therapeutics

The advent of RNA interference (RNAi) has opened new frontiers in medicine, offering the potential to silence disease-causing genes with high specificity. Small interfering RNAs (siRNAs), the effector molecules of RNAi, hold immense therapeutic promise but face significant hurdles in clinical translation, primarily due to their inherent instability and poor cellular uptake.[1][2] Lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform for systemic siRNA delivery, successfully overcoming these barriers.[3][4][5] At the heart of these sophisticated delivery vehicles are ionizable cationic lipids, which are pivotal for encapsulating the negatively charged siRNA and facilitating its escape from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).[3][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate , a novel ionizable lipid, for the formulation of potent siRNA-LNP systems. We will delve into the mechanistic principles, provide detailed step-by-step protocols for formulation and characterization, and outline methodologies for in vitro and in vivo evaluation of gene silencing efficacy.

The Mechanism of Action: A Journey from Nanoparticle to Gene Silencing

The efficacy of an siRNA-LNP formulation is contingent on a series of well-orchestrated events, from its initial formulation to the ultimate silencing of the target mRNA. The ionizable lipid, Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, plays a central role in several of these stages.

LNP Formulation and siRNA Encapsulation

The formulation process typically involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution (pH ~4.0) containing the siRNA.[5] At this acidic pH, the tertiary amine of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate becomes protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the siRNA, leading to its complexation and encapsulation within the forming nanoparticle. The standard LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate): Typically comprising 50 mol%, this lipid is crucial for siRNA encapsulation and endosomal escape.[3]

  • Helper Phospholipid (e.g., DSPC): Constituting around 10 mol%, this lipid aids in the structural integrity of the nanoparticle.[3][5]

  • Cholesterol: At approximately 38.5 mol%, cholesterol enhances the stability of the lipid bilayer and can promote membrane fusion.[1][3]

  • PEGylated Lipid (e.g., PEG-DMG): This component, usually at 1.5 mol%, provides a hydrophilic steric barrier on the surface of the LNP, preventing aggregation and reducing opsonization by serum proteins, thereby prolonging circulation time.[1][5]

Systemic Circulation and Cellular Uptake

Once administered intravenously, the PEGylated surface of the LNPs minimizes interactions with blood components, allowing for systemic circulation. The neutral surface charge of the LNPs at physiological pH (~7.4), due to the deprotonation of the ionizable lipid, further aids in avoiding rapid clearance.[5] Cellular uptake, particularly by hepatocytes in the liver, is a common target for LNP-based therapies.[4][5]

Endosomal Escape: The Critical Bottleneck

Following endocytosis, the LNP is trafficked into the endo-lysosomal pathway, where the internal environment becomes progressively more acidic.[7] This drop in pH is the trigger for the key function of the ionizable lipid. The protonation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate within the endosome leads to a net positive charge on the LNP. This charge facilitates the interaction with negatively charged lipids on the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[6][8] Two prominent theories for this escape are the "proton sponge effect" and the formation of non-bilayer hexagonal (HII) phase structures that disrupt the endosomal membrane.[6]

Gene Silencing

Once in the cytoplasm, the siRNA is loaded into the RISC. The guide strand of the siRNA then directs the RISC to its complementary target mRNA, leading to its cleavage and subsequent degradation, thereby silencing gene expression.[3]

Experimental Protocols

Protocol 1: Formulation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate-Based siRNA-LNPs via Microfluidic Mixing

Microfluidic mixing has become the gold standard for LNP production, offering precise control over particle size and achieving high encapsulation efficiencies.[3][4]

Materials:

  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (Store at -20°C)[9]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol (PEG-DMG)

  • siRNA (targeting your gene of interest)

  • Ethanol (200 proof, molecular biology grade)

  • Citric acid buffer (100 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, DSPC, cholesterol, and PEG-DMG in 100% ethanol to create individual stock solutions (e.g., 10 mg/mL). Ensure complete dissolution, warming gently if necessary.[10]

  • Prepare the Lipid Mixture (Organic Phase):

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-DMG).

    • Dilute the lipid mixture with 100% ethanol to the final desired concentration for formulation.

  • Prepare the siRNA Solution (Aqueous Phase):

    • Dilute the siRNA stock in the 10 mM citric acid buffer (pH 4.0) to the desired concentration. The final volume of the aqueous phase will typically be three times the volume of the organic phase.[10]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the siRNA solution (aqueous phase) into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP formulation.

    • To remove the ethanol and exchange the buffer to PBS (pH 7.4), dialyze the LNP solution against sterile PBS using an appropriate molecular weight cutoff dialysis cassette.[11]

    • If necessary, concentrate the final LNP formulation using a centrifugal filter device.

  • Sterile Filtration and Storage:

    • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of siRNA-LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the LNP suspension in PBS. Measure the particle size and PDI using a DLS instrument.

  • Expected Results: For systemic delivery, a particle size between 80-150 nm with a PDI < 0.2 is generally desirable.[1]

2. Zeta Potential:

  • Technique: Laser Doppler Electrophoresis

  • Procedure: Measure the zeta potential of the LNPs in a suitable buffer (e.g., 10 mM NaCl) at both acidic (pH ~4.0) and physiological (pH ~7.4) conditions.

  • Expected Results: The LNPs should exhibit a positive zeta potential at acidic pH and a near-neutral or slightly negative zeta potential at physiological pH.

3. siRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Measure the total siRNA concentration by adding a lysis buffer (e.g., 0.5% Triton X-100) to an aliquot of the LNP suspension to disrupt the particles and release the encapsulated siRNA.

    • Measure the amount of free (unencapsulated) siRNA in an intact LNP sample.

    • Quantify the siRNA in both samples using the RiboGreen reagent and a fluorescence plate reader.

  • Calculation: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

  • Expected Results: Encapsulation efficiencies greater than 90% are typically achieved with microfluidic mixing.[3]

Parameter Technique Typical Value Significance
Particle Size Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a homogenous particle size distribution.
Zeta Potential (pH 7.4) Laser Doppler ElectrophoresisNear-neutralReduces non-specific interactions and clearance.
siRNA Encapsulation Efficiency RiboGreen Assay> 90%Ensures efficient delivery of the therapeutic payload.
Protocol 3: In Vitro Evaluation of Gene Silencing

Cell Culture and Transfection:

  • Cell Seeding: Seed the target cells (e.g., HepG2 for liver-targeted therapies) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[10]

  • LNP Treatment: Dilute the siRNA-LNPs in cell culture medium to achieve the desired final siRNA concentration. Add the diluted LNPs to the cells. Include a negative control siRNA-LNP and an untreated control.

  • Incubation: Incubate the cells for 24-72 hours.

Quantification of Gene Silencing:

  • qRT-PCR:

    • Lyse the cells and extract the total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the target mRNA levels and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qRT-PCR).

    • Calculate the relative gene expression to determine the percentage of gene knockdown.

  • Western Blot or ELISA:

    • Lyse the cells and quantify the total protein concentration.

    • Analyze the target protein levels by Western blot or ELISA to confirm gene silencing at the protein level.

Protocol 4: In Vivo Evaluation of Gene Silencing in a Murine Model

Animal Studies:

  • Animal Model: Utilize an appropriate mouse model (e.g., C57BL/6 mice for general studies).[10]

  • Administration: Administer the siRNA-LNPs via intravenous (tail vein) injection.[4] Include a control group receiving PBS and a group receiving a non-targeting siRNA-LNP.

  • Dosing: The dose of siRNA will need to be optimized, but a starting point could be in the range of 0.1 to 1 mg/kg.

  • Time Points: Collect tissues and blood samples at various time points post-injection (e.g., 48, 72, 96 hours) to assess the duration of gene silencing.

Analysis:

  • Tissue Collection: Euthanize the animals and harvest the target organ (e.g., liver).

  • RNA and Protein Analysis: Homogenize the tissue and perform qRT-PCR and Western blot/ELISA as described in the in vitro protocol to quantify target gene and protein knockdown.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity. Collect blood for serum chemistry analysis (e.g., ALT, AST for liver toxicity) and perform histological analysis of major organs.

Visualizing the Workflow

LNP_siRNA_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Lipids Lipid Mixture (Ethanol) Microfluidics Microfluidic Mixing Lipids->Microfluidics siRNA siRNA (Aqueous Buffer, pH 4.0) siRNA->Microfluidics Dialysis Dialysis & Buffer Exchange (to PBS, pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization Transfection LNP Transfection Characterization->Transfection Injection IV Injection Characterization->Injection CellCulture Cell Culture (e.g., HepG2) CellCulture->Transfection Analysis_IV Analysis (qRT-PCR, Western Blot) Transfection->Analysis_IV AnimalModel Animal Model (e.g., Mouse) AnimalModel->Injection TissueHarvest Tissue Harvest (e.g., Liver) Injection->TissueHarvest Analysis_Vivo Analysis (qRT-PCR, Western Blot, Toxicity) TissueHarvest->Analysis_Vivo

Caption: Experimental workflow for siRNA-LNP development.

Mechanism of Endosomal Escape

Endosomal_Escape cluster_Cell Cellular Environment cluster_Escape Endosomal Escape Mechanism Endocytosis Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation & Acidification Protonation Ionizable Lipid Protonation (Positive Charge) LateEndosome->Protonation Low pH Trigger Cytoplasm Cytoplasm LNP siRNA-LNP (Neutral Charge) LNP->Endocytosis MembraneInteraction Interaction with Endosomal Membrane Protonation->MembraneInteraction Release siRNA Release MembraneInteraction->Release Release->Cytoplasm Functional Delivery

Sources

Revolutionizing Gene Therapy: A Step-by-Step Guide to Gene Delivery Using 304O13-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Biodegradable, High-Efficacy Gene Delivery

The landscape of gene therapy is continually evolving, driven by the pursuit of safer and more effective delivery vectors. Among the most promising innovations are lipid nanoparticles (LNPs), which have demonstrated remarkable success in delivering nucleic acid payloads, exemplified by their pivotal role in mRNA-based vaccines. Within the diverse arsenal of LNP components, the ionizable lipid is the cornerstone, dictating the efficacy of nucleic acid encapsulation, cellular uptake, and endosomal escape.

This guide focuses on 304O13 , a next-generation biodegradable ionizable lipid that has emerged as a frontrunner for in vivo gene silencing applications.[1] Developed through systematic screening, 304O13 offers a compelling combination of high potency and an improved safety profile compared to its non-degradable counterparts.[1][2] Its biodegradability addresses a critical concern in nucleic acid therapeutics: the potential for lipid accumulation and associated long-term toxicity.[3][4] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of 304O13-based LNPs for efficient gene delivery.

The Science Behind 304O13: Mechanism of Action

The efficacy of 304O13 lies in its intelligent design as a pH-responsive molecule. At the acidic pH used during LNP formulation (typically around pH 4), the tertiary amine head group of 304O13 becomes protonated, acquiring a positive charge. This positive charge is crucial for two reasons:

  • Nucleic Acid Encapsulation: The negatively charged phosphate backbone of nucleic acids (like siRNA and mRNA) electrostatically interacts with the positively charged 304O13, facilitating the condensation and encapsulation of the genetic payload within the core of the LNP.

  • Endosomal Escape: Once the LNP is taken up by a target cell via endocytosis, it is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment ensures that 304O13 remains protonated. The positively charged 304O13 then interacts with negatively charged lipids in the endosomal membrane, disrupting the membrane's integrity and allowing the LNP to release its nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect. This process, known as endosomal escape, is a critical bottleneck in gene delivery, and the efficiency of 304O13 in mediating this step is a key determinant of its high potency.

The biodegradability of 304O13 is attributed to the presence of ester bonds within its structure. These bonds are susceptible to hydrolysis by esterases within the body, breaking down the lipid into smaller, more easily cleared components, thus reducing the risk of long-term toxicity.[1][2]

Visualizing the Pathway: 304O13-LNP Mediated Gene Delivery

GeneDeliveryWorkflow cluster_formulation LNP Formulation (Acidic pH) cluster_delivery In Vivo Delivery & Cellular Uptake cluster_release Endosomal Escape & Gene Silencing Lipid_Mix 304O13, Helper Lipids, PEG-Lipid (in Ethanol) Mixing Microfluidic Mixing Lipid_Mix->Mixing Nucleic_Acid siRNA / mRNA (in Acidic Buffer) Nucleic_Acid->Mixing LNP_Formation Self-Assembly of LNP Mixing->LNP_Formation Injection Systemic Administration (e.g., Intravenous) LNP_Formation->Injection Circulation LNP in Circulation Injection->Circulation Cell_Uptake Endocytosis by Target Cell (e.g., Hepatocyte) Circulation->Cell_Uptake Endosome LNP within Endosome Cell_Uptake->Endosome Endosomal_Escape Endosomal Membrane Destabilization (Acidic pH) Endosome->Endosomal_Escape Cargo_Release Release of Nucleic Acid into Cytoplasm Endosomal_Escape->Cargo_Release RISC_Loading siRNA engages RISC Cargo_Release->RISC_Loading mRNA_Cleavage Target mRNA Cleavage & Gene Silencing RISC_Loading->mRNA_Cleavage

Caption: Workflow of 304O13-LNP from formulation to gene silencing.

Part 1: Formulation of 304O13-Based Lipid Nanoparticles

This section provides a detailed protocol for the formulation of 304O13-LNPs for the delivery of siRNA. This protocol can be adapted for mRNA delivery with appropriate optimization.

Materials and Reagents
ComponentRecommended MaterialSupplier Example
Ionizable Lipid 304O13Echelon Biosciences
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids
Cholesterol CholesterolSigma-Aldrich
PEG-Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids
Nucleic Acid Custom siRNAIntegrated DNA Technologies
Solvent Ethanol, 200 proof, anhydrousSigma-Aldrich
Aqueous Buffer Sodium Acetate Buffer (25 mM, pH 4.0)Prepare in-house
Dialysis Buffer Phosphate-Buffered Saline (PBS), pH 7.4Gibco
Protocol 1: Step-by-Step LNP Formulation using Microfluidics

Microfluidic mixing is the gold standard for producing LNPs with uniform size and high encapsulation efficiency. This protocol is based on a standard molar ratio for ionizable lipid-based LNPs, which serves as an excellent starting point for optimization.

1. Preparation of Lipid Stock Solution (in Ethanol)

  • Rationale: Dissolving all lipid components in a common organic solvent ensures homogenous mixing prior to nanoparticle formation. Ethanol is the most commonly used solvent due to its miscibility with water and its ability to effectively solubilize the lipids.

  • Procedure:

    • Prepare individual stock solutions of 304O13, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol. Gentle warming (up to 65°C) may be required to fully dissolve DSPC and cholesterol.

    • In a sterile glass vial, combine the individual lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (304O13:DSPC:Cholesterol:DMG-PEG 2000).

    • Add anhydrous ethanol to reach a final total lipid concentration of 10-25 mM.

    • Vortex thoroughly to ensure a homogenous mixture. Store the lipid stock solution at -20°C.

2. Preparation of Nucleic Acid Solution (in Aqueous Buffer)

  • Rationale: The nucleic acid must be in a low pH buffer to ensure the ionizable lipid is protonated upon mixing, which is essential for encapsulation.

  • Procedure:

    • Dilute the siRNA stock in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired lipid-to-nucleic acid ratio.

3. LNP Formulation via Microfluidic Mixing

  • Rationale: Microfluidic devices enable rapid and controlled mixing of the lipid and aqueous phases, leading to the self-assembly of LNPs with a narrow size distribution. The rapid change in solvent polarity as the ethanol and aqueous phases mix is the driving force for LNP formation.

  • Procedure:

    • Set up a microfluidic mixing system (e.g., from NanoAssemblr or a similar platform) according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The combined solution exiting the microfluidic chip will contain the newly formed LNPs.

4. Downstream Processing: Dialysis and Sterilization

  • Rationale: Dialysis is crucial to remove the ethanol and to exchange the acidic buffer for a physiologically compatible buffer (e.g., PBS, pH 7.4). This buffer exchange also deprotonates the surface-exposed 304O13, resulting in a near-neutral surface charge, which is important for reducing toxicity and non-specific interactions in vivo.

  • Procedure:

    • Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes.

    • Recover the dialyzed LNP solution and sterilize by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C.

Visualizing the Formulation Process

LNP_Formulation cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Final Product Lipid_Stock 1. Prepare Lipid Stock (304O13:DSPC:Chol:PEG-Lipid) in Ethanol Syringe_Pump Syringe Pumps NA_Solution 2. Prepare Nucleic Acid (siRNA/mRNA) in Acidic Buffer (pH 4) Microfluidic_Chip Microfluidic Chip Syringe_Pump->Microfluidic_Chip Aqueous:Organic Flow Rate Ratio 3:1 LNP_Self_Assembly 3. LNP Self-Assembly Microfluidic_Chip->LNP_Self_Assembly Dialysis 4. Dialysis vs. PBS (pH 7.4) LNP_Self_Assembly->Dialysis Sterilization 5. Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNPs Characterized & Ready-to-use LNPs Sterilization->Final_LNPs

Caption: Step-by-step LNP formulation workflow.

Part 2: Characterization of 304O13-LNPs

Thorough characterization of the formulated LNPs is essential to ensure batch-to-batch consistency and to predict their in vivo performance.

Key Characterization Parameters
ParameterTechniqueImportanceTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Affects biodistribution, cellular uptake, and immunogenicity. PDI indicates the uniformity of the LNP population.80 - 150 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates surface charge, which influences stability and interactions with biological components.Near-neutral at pH 7.4
Nucleic Acid Encapsulation Efficiency RiboGreen AssayDetermines the percentage of nucleic acid successfully encapsulated within the LNPs.> 90%
LNP Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualizes the structure and morphology of the LNPs.Spherical particles
Protocol 2: Measuring Particle Size, PDI, and Zeta Potential
  • Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4) for size and PDI measurements, and in a low ionic strength buffer (e.g., 0.1x PBS) for zeta potential measurement.[5]

  • Analyze the samples using a DLS instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter for particle size, the PDI value, and the zeta potential.

Protocol 3: Determining Encapsulation Efficiency
  • Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. The other set remains untreated.

  • Use a fluorescent nucleic acid stain (e.g., RiboGreen) to measure the fluorescence of both sets of samples.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs x 100

Part 3: Application of 304O13-LNPs for In Vitro and In Vivo Gene Silencing

The following protocols provide a general framework for assessing the gene-silencing efficacy of your 304O13-LNP formulations.

Protocol 4: In Vitro Gene Silencing
  • Cell Culture: Plate target cells (e.g., hepatocytes, or cell lines expressing the target gene) in a suitable culture plate and allow them to adhere overnight.

  • Transfection: Treat the cells with varying concentrations of the 304O13-LNP-siRNA formulation. Include appropriate controls, such as a non-targeting siRNA LNP and untreated cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis: Harvest the cells and analyze the knockdown of the target gene at the mRNA level (using qRT-PCR) or protein level (using Western blotting or ELISA).

Protocol 5: In Vivo Gene Silencing (Mouse Model)
  • Animal Model: Use an appropriate mouse model for your disease of interest. For general liver-targeted gene silencing, wild-type mice can be used.

  • Administration: Administer the 304O13-LNP-siRNA formulation via intravenous (tail vein) injection. A study has shown high efficacy with a dose as low as 0.01 mg/kg for Factor VII siRNA in mice.[1]

  • Monitoring: Monitor the animals for any signs of toxicity.

  • Analysis: At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples to analyze serum protein levels (if the target is a secreted protein) or harvest the liver to analyze mRNA or protein levels of the target gene.

Expert Insights and Troubleshooting

  • Optimizing Molar Ratios: The provided 50:10:38.5:1.5 molar ratio is a robust starting point. However, for optimal performance with a specific nucleic acid payload or for targeting different tissues, further optimization of these ratios may be necessary.[6][7]

  • N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the nucleic acid, is a critical parameter. A typical N/P ratio for LNP formulations is between 3 and 6.[4] This ratio can be adjusted by varying the concentration of the nucleic acid in the aqueous phase or the lipid concentration in the organic phase.

  • Choice of Helper Lipids: While DSPC is a commonly used phospholipid, other phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can also be used and may enhance endosomal escape.[8] The choice of helper lipid can influence the stability and fusogenicity of the LNP.

  • Low Transfection Efficiency: If you observe low transfection efficiency, consider optimizing the N/P ratio, the molar ratios of the lipid components, or the dose of the LNP formulation. Also, ensure that the quality of your nucleic acid is high.

  • Toxicity: 304O13 has an improved toxicity profile.[1][2] However, if you observe toxicity in your in vitro or in vivo experiments, consider reducing the dose or further purifying the LNP formulation to remove any residual ethanol or unincorporated lipids.

Conclusion: The Future of Gene Therapy with 304O13

304O13 represents a significant advancement in the field of ionizable lipids for gene delivery. Its combination of high efficacy, biodegradability, and a favorable safety profile makes it an attractive candidate for the development of novel RNA-based therapeutics. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can effectively harness the power of 304O13 to formulate potent and safe lipid nanoparticles for a wide range of gene therapy applications.

References

  • Mitchell Lab. An ionizable lipid toolbox for RNA delivery. [Link]

  • ResearchGate. Biodistribution and in vivo gene silencing efficacy using LNPs. [Link]

  • Technical University of Munich. In Vivo Endothelial Cell Gene Silencing by siRNA-LNPs Tuned with Lipoamino Bundle Chemical and Ligand Targeting. [Link]

  • PubMed. In Vivo Endothelial Cell Gene Silencing by siRNA-LNPs Tuned with Lipoamino Bundle Chemical and Ligand Targeting. [Link]

  • Waters | Wyatt Technology. Comprehensive assessment of LNP size, particle concentration, and zeta potential. [Link]

  • Mitchell Lab. An ionizable lipid toolbox for RNA delivery. [Link]

  • Inside Therapeutics. Lipid Nanoparticle Formulation Optimization. [Link]

  • OZ Biosciences. New ready-to-use LNP-siRNA for efficient gene silencing. [Link]

  • Inside Therapeutics. Optimization of lipid nanoparticle formulation. [Link]

  • Frontiers. Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies. [Link]

  • Semantic Scholar. Inside out: optimization of lipid nanoparticle formulations for exterior complexation and in vivo delivery of saRNA. [Link]

  • PubMed Central. Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. [Link]

  • PubMed Central. mRNA lipid nanoparticle formulation, characterization and evaluation. [Link]

  • ResearchGate. LNP characterization. A) DLS analysis of Z-average diameter and PDI, B) zeta-potential and C) encapsulation efficiency and recovery of LNP formulations measured by OliGreen assay (n = 3, mean ± SD). [Link]

  • PubMed Central. Discovery of Ketal-Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery. [Link]

  • PubMed Central. Method and its Composition for encapsulation, stabilization, and delivery of siRNA in Anionic polymeric nanoplex: An In vitro- In vivo Assessment. [Link]

  • Malvern Panalytical. Why you need to measure mRNA-LNP surface charge (and how to do it). [Link]

  • OhioLINK Electronic Theses and Dissertations Center. evaluation of synthetic methods of lipid nanoparticles. [Link]

  • ResearchGate. Solid lipid nanoparticles (SLN) - Effects of lipid composition on in vitro degradation and in vivo toxicity. [Link]

  • PubMed. Toxicological profile of lipid-based nanostructures: are they considered as completely safe nanocarriers? [Link]

Sources

Application Note: A Guide to the Formulation and Characterization of mRNA-Lipid Nanoparticles Using the Ionizable Amino Lipid Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Delivery in mRNA Therapeutics

The advent of messenger RNA (mRNA) vaccines and therapeutics represents a paradigm shift in modern medicine, underscored by the rapid development and deployment of COVID-19 vaccines.[][2][3] The therapeutic potential of mRNA, however, is fundamentally dependent on its delivery vehicle. Naked mRNA is highly susceptible to degradation by ubiquitous nucleases and cannot efficiently cross the anionic lipid bilayer of cell membranes.[2] Lipid nanoparticles (LNPs) have emerged as the leading clinical-stage platform for protecting and delivering mRNA to the cytoplasm, where it can be translated into a target protein.[][4][5]

At the heart of a successful LNP formulation is the ionizable cationic lipid. This intelligent component is arguably the most critical driver for effective mRNA encapsulation and intracellular delivery.[4][6] This application note provides a detailed guide to utilizing Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate , a biodegradable ionizable lipid, for the research and development of mRNA-LNP formulations. We will explore the mechanism of action, provide detailed protocols for formulation and characterization, and offer insights into best practices for achieving potent and reproducible results.

Mechanism of Action: The pH-Responsive Nature of Ionizable Lipids

The efficacy of an ionizable lipid hinges on its unique, pH-dependent charge. Unlike permanently cationic lipids, which can be toxic, ionizable lipids are designed to be near-neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH 5.5-6.5).[4][7][8] This property governs two critical functions:

  • mRNA Encapsulation: During LNP formulation, lipids dissolved in an organic phase (e.g., ethanol) are mixed with mRNA in an acidic aqueous buffer (e.g., citrate or acetate, pH ~4.0). At this low pH, the tertiary amine head group of the ionizable lipid becomes protonated (positively charged), enabling strong electrostatic interactions with the negatively charged phosphate backbone of the mRNA. This interaction drives the self-assembly and efficient encapsulation of the mRNA cargo within the LNP core.[][8][9]

  • Endosomal Escape: Once an LNP is taken up by a cell via endocytosis, the endosome begins to mature and its internal pH drops.[10] This acidification protonates the ionizable lipid, imparting a net positive charge to the LNP. The now-cationic LNP can interact with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cytoplasm.[8][10][11] This "endosomal escape" is the crucial step that makes the mRNA bioavailable for translation by the cell's ribosomes. An optimal apparent pKa for the ionizable lipid within the LNP is considered to be in the range of 6.2-6.7 to effectively facilitate this process.[10][11][12]

G cluster_2 Cytoplasmic Activity Translation mRNA Translation by Ribosomes Protein Antigen/Therapeutic Protein Production Translation->Protein LateEndosome LateEndosome Protonation Protonation LateEndosome->Protonation MembraneFusion MembraneFusion Protonation->MembraneFusion Disruption Disruption MembraneFusion->Disruption Release Release Disruption->Release Release->Translation

Diagram 1: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Featured Ionizable Lipid: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

This lipid, also known as 304O13 , is a biodegradable amino lipid developed for polynucleotide delivery.[13][14] Its structure, featuring a tertiary amine headgroup and long hydrocarbon tails, is designed to optimize the balance between delivery potency and tolerability.

PropertyDescriptionSource
Chemical Name Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate[13][15]
Synonym 304O13[14][15]
CAS Number 1566559-80-5[13]
Molecular Formula C₅₇H₁₁₄N₄O₆[13]
Molecular Weight 951.54 g/mol [13]
Key Feature Biodegradable ionizable amino lipid; prepared by conjugate addition of alkylamines and acrylates.[13][14]
Primary Use Delivery of polynucleotides such as siRNA and mRNA.[13][14]

Protocol: mRNA-LNP Formulation via Microfluidic Mixing

Microfluidics is the state-of-the-art method for producing LNPs with uniform size, high encapsulation efficiency, and excellent reproducibility.[9][16] The process involves rapid, controlled mixing of a lipid-in-ethanol stream with an mRNA-in-aqueous-buffer stream, which triggers LNP self-assembly.[][9]

G cluster_0 Phase Preparation cluster_1 Formulation cluster_2 Purification & Finalization A Lipid Phase (Lipids in Ethanol) Mixer Microfluidic Mixer (e.g., Y-junction) A->Mixer Syringe Pump 1 B Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) B->Mixer Syringe Pump 2 TFF Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) Mixer->TFF Self-Assembly Filter Sterile Filtration (0.22 µm filter) TFF->Filter Final Final mRNA-LNP Product (Store at 4°C) Filter->Final

Diagram 2: Workflow for mRNA-LNP formulation using microfluidics.
Materials & Reagents
  • Ionizable Lipid: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

  • Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Structural Lipid: Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA: Purified, capped, and tailed mRNA transcript (e.g., encoding a reporter protein like Luciferase or a specific antigen)

  • Solvent: Anhydrous Ethanol (200 proof)

  • Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0

  • Dialysis/Purification Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quantification Reagent: RiboGreen™ or similar RNA-quantification dye

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr Ignite/Benchtop, Dolomite system) with a microfluidic chip/cartridge

  • Syringe pumps (if not integrated into the system)

  • Gas-tight glass syringes

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10-20 kDa MWCO) or a Tangential Flow Filtration (TFF) system

  • Dynamic Light Scattering (DLS) instrument

  • Fluorescence plate reader

Step-by-Step Protocol
  • Preparation of Lipid Stock (Organic Phase):

    • Prepare a master stock of the lipid mixture in anhydrous ethanol. A common molar ratio for the four lipid components (ionizable:DSPC:cholesterol:PEG-lipid) is 50:10:38.5:1.5 .

    • For a 1 mL final formulation volume (at a 3:1 aqueous:organic ratio), you will need 250 µL of the lipid phase.

    • Calculate the required mass of each lipid based on the desired total lipid concentration (e.g., 12.5 mM) and molar ratio.

    • Dissolve all four lipids completely in the final volume of ethanol. Vortex gently to mix.

  • Preparation of mRNA Stock (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in the 50 mM Citrate Buffer (pH 4.0) to the desired concentration. The concentration depends on the target N:P ratio (the ratio of moles of nitrogen atoms in the ionizable lipid to moles of phosphate groups in the mRNA), which is typically in the range of 3 to 6.

    • For a 1 mL final formulation, you will need 750 µL of the aqueous phase.

  • Microfluidic Mixing:

    • Prime the microfluidic system with ethanol and buffer as per the manufacturer's instructions.

    • Load the lipid solution into a glass syringe for the organic phase inlet.

    • Load the mRNA solution into a separate syringe for the aqueous phase inlet.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically 3:1 .[17][18]

    • Set the total flow rate (TFR). A higher TFR (e.g., 12-20 mL/min) generally leads to smaller particle sizes due to more rapid mixing.[17]

    • Initiate the mixing process. The two streams will converge in the microfluidic chip, causing rapid nanoprecipitation and self-assembly of the LNPs.

    • Collect the milky-white LNP solution from the outlet into a sterile tube.

  • Purification and Buffer Exchange:

    • The collected solution contains ethanol and is at a low pH, which must be addressed.

    • Dialysis: Transfer the LNP solution to a pre-wetted dialysis cassette (10-20 kDa MWCO). Dialyze against 1X PBS (pH 7.4) at 4°C. Change the buffer at least 3 times over 4-6 hours or overnight to remove ethanol and raise the pH.[17][18]

    • Tangential Flow Filtration (TFF): For larger volumes and faster processing, a TFF system can be used for both buffer exchange and concentration of the LNP formulation.

  • Sterile Filtration and Storage:

    • After purification, recover the LNP solution.

    • Pass the solution through a 0.22 µm sterile syringe filter into a sterile, low-binding storage vial.

    • Store the final LNP formulation at 4°C. Do not freeze.

Protocol: Quality Control and LNP Characterization

Thorough characterization is essential to ensure the formulation is reproducible and meets required specifications.[19][20]

ParameterMethodTypical SpecificationRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 120 nmSize impacts biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures the homogeneity of the particle population.
mRNA Encapsulation Efficiency RiboGreen™ Assay> 90%Ensures the majority of the mRNA is protected within the LNP.
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4A positive surface charge can lead to rapid clearance and toxicity.
Measuring Particle Size and PDI
  • Dilute a small aliquot of the final LNP solution in 1X PBS.

  • Analyze using a DLS instrument according to the manufacturer's protocol.

  • Record the Z-average diameter and the PDI value.

Measuring Encapsulation Efficiency (%EE)

This is determined by measuring the amount of free (unencapsulated) mRNA versus the total amount of mRNA.[18]

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set ("Total mRNA"), add a surfactant like 1% Triton X-100 to lyse the LNPs and release all encapsulated mRNA.

  • To the other set ("Free mRNA"), add only TE buffer.

  • Add the RiboGreen™ reagent to all samples and to a set of mRNA standards.

  • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculate %EE using the formula: %EE = [(Total mRNA Fluorescence) - (Free mRNA Fluorescence)] / (Total mRNA Fluorescence) * 100

Conclusion

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate represents a modern, biodegradable ionizable lipid suitable for advanced mRNA delivery research. By leveraging robust formulation techniques like microfluidic mixing and conducting thorough quality control, researchers can produce consistent, high-quality mRNA-LNP formulations. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug developers to explore the potential of this and similar amino lipids in creating the next generation of mRNA vaccines and therapeutics.

References

  • Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity. J Control Release. (2024).
  • Morphological Characterization of Self-Amplifying mRNA Lipid Nanoparticles. ACS Nano. (2024).
  • Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines.
  • SINGLE-NANOPARTICLE CHARACTERIZATION OF MRNA PAYLOAD IN LIPID NANOPARTICLES. Johns Hopkins University.
  • mRNA lipid nanoparticle formulation, characterization and evaluation.
  • Lipid Nanoparticles for mRNA Delivery. BOC Sciences.
  • Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug-free Lipid Nanoparticles. bioRxiv. (2024).
  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research. (2025).
  • A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. MDPI.
  • Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System. Semantic Scholar. (2025).
  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. PubMed. (2025).
  • Ionizable Lipids to Optimize RNA-LNP Delivery. YouTube. (2023).
  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. PubMed Central. (2022).
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. JoVE. (2022).
  • Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Mitchell Lab. (2024).
  • Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. PubMed Central.
  • Rapid optimisation of mRNA LNP using microfluidics: Equipment, formulation and process. Dolomite Microfluidics. (2022).
  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics.
  • Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. PubMed Central.
  • Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA.
  • A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Prim
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.
  • Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. MDPI.
  • Lipid Nanoparticle based mRNA Vaccine. YouTube. (2024).
  • An Update on mRNA-Based Viral Vaccines. PubMed Central.
  • A Comprehensive Review of mRNA Vaccines. MDPI.
  • A Tale of 2 mRNA Vaccines.

Sources

Application Notes and Protocols for In Vivo Experimental Design with Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Biodegradable Lipid for In Vivo Applications

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, also known by its synonym 304O13, is a biodegradable lipid with significant potential in the realm of drug delivery.[1][2] Its chemical structure lends itself to the formulation of delivery systems for polynucleotides, such as small interfering RNA (siRNA).[1] As with any novel therapeutic agent or excipient, a robust in vivo experimental design is paramount to understanding its behavior and potential efficacy in a living system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies involving Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

The overarching goal of preclinical in vivo studies is to bridge the gap between in vitro findings and clinical applications.[3][4][5] These studies are essential for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a new chemical entity, as well as for providing an initial assessment of its safety and efficacy.[6][7][8][9] For a delivery vehicle like Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, the in vivo experimental design must not only consider the lipid itself but also the therapeutic cargo it is intended to deliver.

This document will guide you through the critical aspects of in vivo experimental design, from formulation strategies for this hydrophobic compound to detailed protocols for PK and PD analysis. We will emphasize the importance of scientific rigor, ethical considerations, and the use of appropriate controls to ensure the generation of meaningful and reproducible data.

I. Formulation Strategy: Taming a Hydrophobic Compound for In Vivo Delivery

Given that Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a hydrophobic lipid, its formulation is a critical first step for in vivo administration.[1][10][11] Vesicular formulations, such as lipid nanoparticles (LNPs), are a promising approach to enhance the solubility and bioavailability of such compounds and their associated payloads.[11][12]

Protocol 1: Formulation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate-based Lipid Nanoparticles (LNPs) for siRNA Delivery

This protocol outlines a general method for formulating LNPs encapsulating a model siRNA, using Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate as a key component.

Materials:

  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

  • Helper lipids (e.g., cholesterol, DSPC)

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Model siRNA

  • Ethanol

  • Nuclease-free water

  • Dialysis cassettes (10 kDa MWCO)

  • Dynamic Light Scattering (DLS) system

  • Ribogreen assay kit

Procedure:

  • Lipid Stock Preparation: Dissolve Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, helper lipids, and PEGylated lipid in ethanol at a specific molar ratio.

  • siRNA Solution Preparation: Dissolve the model siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • LNP Formation: Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a controlled flow rate. This can be achieved using a microfluidic mixing device.

  • Dialysis: Dialyze the resulting LNP suspension against sterile phosphate-buffered saline (PBS) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using DLS.

    • Determine the siRNA encapsulation efficiency using a Ribogreen assay.

    • Assess the zeta potential of the LNPs.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Storage: Store the sterile LNP formulation at 4°C until use.

Parameter Target Range Rationale
Particle Size (DLS) 80 - 150 nmOptimal for avoiding rapid clearance by the reticuloendothelial system and for passive targeting to certain tissues.
Polydispersity Index (PDI) < 0.2Indicates a homogenous population of nanoparticles, which is crucial for reproducible in vivo behavior.
Encapsulation Efficiency > 90%Ensures that a sufficient amount of the therapeutic payload is delivered.
Zeta Potential Near-neutralA near-neutral surface charge at physiological pH can help to reduce non-specific interactions with blood components and improve circulation time.

II. In Vivo Experimental Design: A Roadmap to Meaningful Data

A well-designed in vivo study is crucial for obtaining reliable and interpretable results.[13][14] This involves careful consideration of the animal model, study groups, dosing, and administration route.

A. Animal Model Selection

For initial in vivo studies of a novel compound, rodents, particularly mice, are often the preferred model due to their genetic similarity to humans, small size, and relatively low cost.[8] The choice of a specific mouse strain may depend on the therapeutic target of the siRNA. For example, if the siRNA targets a gene involved in a specific disease, a transgenic or disease-induced mouse model may be appropriate.

B. Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[4]

C. Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical In Vivo Study formulation LNP Formulation & Characterization animal_acclimatization Animal Acclimatization randomization Randomization & Grouping animal_acclimatization->randomization dosing Dosing (IV Injection) randomization->dosing pk_sampling Pharmacokinetic Sampling (Blood & Tissues) dosing->pk_sampling pd_analysis Pharmacodynamic Analysis (Gene Knockdown) dosing->pd_analysis toxicity_monitoring Toxicity Monitoring dosing->toxicity_monitoring data_analysis Data Analysis & Interpretation pk_sampling->data_analysis pd_analysis->data_analysis toxicity_monitoring->data_analysis

Caption: A typical workflow for an in vivo preclinical study.

D. Study Groups and Controls

The inclusion of appropriate control groups is essential for validating the experimental results.[3]

Group Treatment Purpose
1 Vehicle Control (e.g., PBS)To assess the effects of the injection procedure and the vehicle solution.
2 LNP-formulated scrambled (non-targeting) siRNATo control for any non-specific effects of the LNP formulation and the presence of a non-targeting siRNA. This is a critical control for PD studies.
3 Free therapeutic siRNA (unformulated)To demonstrate the necessity of the LNP formulation for in vivo delivery and efficacy.
4 LNP-formulated therapeutic siRNA (Low Dose)To establish a dose-response relationship for both efficacy and potential toxicity.
5 LNP-formulated therapeutic siRNA (High Dose)To determine the upper range of the therapeutic window and identify potential dose-limiting toxicities.
E. Dosing and Administration

For systemic delivery of LNPs, intravenous (IV) injection is a common route of administration as it provides rapid and complete bioavailability.[13][15] The dose of the LNP-formulated siRNA will depend on its in vitro potency and should be determined through dose-ranging studies.

III. Pharmacokinetic (PK) Studies: Tracking the Compound in the Body

Pharmacokinetic studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug or its delivery system.[7][16][17][18]

Protocol 2: Pharmacokinetic Analysis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate and Encapsulated siRNA

Objective: To determine the concentration-time profiles of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate and the encapsulated siRNA in plasma and key tissues following a single IV dose.

Procedure:

  • Dosing: Administer a single IV dose of the LNP formulation to a cohort of mice.

  • Sample Collection: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples via retro-orbital or cardiac puncture. Euthanize a subset of animals at each time point and harvest relevant tissues (e.g., liver, spleen, kidneys, lungs).

  • Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.

  • Bioanalysis:

    • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the lipid in plasma and tissue homogenates.

    • siRNA: Quantify the intact siRNA using a method such as quantitative reverse transcription PCR (qRT-PCR) or a hybridization-based assay.

  • Data Analysis: Use non-compartmental analysis (NCA) to calculate key PK parameters from the concentration-time data.[17]

PK Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life, the time it takes for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma.

IV. Pharmacodynamic (PD) and Efficacy Studies: Assessing the Biological Effect

Pharmacodynamic studies measure the effect of a drug on the body.[19][20][21] For an siRNA-based therapeutic, the primary PD endpoint is the knockdown of the target gene.

Protocol 3: Assessment of siRNA-mediated Gene Knockdown

Objective: To quantify the reduction in target mRNA and protein expression in a specific tissue following treatment with the LNP-formulated siRNA.

Procedure:

  • Dosing: Administer the LNP formulation to mice.

  • Tissue Harvest: At a predetermined time point (e.g., 48-72 hours post-dose), euthanize the animals and harvest the target tissue.

  • mRNA Analysis:

    • Isolate total RNA from the tissue.

    • Perform qRT-PCR to quantify the expression of the target mRNA, normalized to a housekeeping gene.

  • Protein Analysis:

    • Prepare protein lysates from the tissue.

    • Perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to quantify the expression of the target protein.

  • Data Analysis: Calculate the percentage of gene knockdown relative to the control group (LNP-formulated scrambled siRNA).

Hypothetical Signaling Pathway Targeted by siRNA

signaling_pathway cluster_pathway Hypothetical Gene Knockdown Pathway siRNA LNP-siRNA cell Target Cell siRNA->cell Uptake mRNA Target mRNA siRNA->mRNA RISC-mediated cleavage cell->mRNA Transcription protein Target Protein mRNA->protein Translation effect Downstream Biological Effect protein->effect

Caption: siRNA-mediated gene silencing pathway.

V. Initial Toxicity and Safety Assessment

A preliminary assessment of the safety profile of the LNP formulation is a critical component of in vivo studies.[8]

Parameters to Monitor:

  • Clinical Observations: Daily monitoring for any changes in appearance, behavior, or activity.

  • Body Weight: Regular measurement of body weight throughout the study.

  • Basic Hematology: At the study endpoint, perform a complete blood count (CBC).

  • Clinical Chemistry: Analyze plasma samples for markers of liver and kidney function (e.g., ALT, AST, creatinine).

  • Histopathology: At the study endpoint, perform a basic histological examination of key organs.

Conclusion: A Framework for Advancing Novel Drug Delivery Systems

The successful in vivo evaluation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate requires a systematic and rigorous approach. By carefully considering formulation strategies, experimental design, and the selection of appropriate PK and PD endpoints, researchers can generate the high-quality data needed to advance this promising biodegradable lipid through the preclinical development pipeline. This guide provides a foundational framework, which should be adapted and refined based on the specific therapeutic application and the accumulating knowledge of the compound's in vivo behavior.

References

  • Pharmacodynamic Endpoints as Clinical Trial Objectives to Answer Important Questions in Oncology Drug Development - PMC - PubMed Central. (n.d.).
  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (n.d.).
  • In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.).
  • In Vivo Pharmacokinetics - WuXi AppTec DMPK. (n.d.).
  • Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PubMed Central. (n.d.).
  • In vivo PK / Pharmacokinetic studies - Sygnature Discovery. (n.d.).
  • Comprehensive Animal Models Evaluation - CD Bioparticles. (n.d.).
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) | Biodegradable Lipid. (n.d.).
  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022-04-14).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024-03-15).
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023-05-29).
  • In-vivo pharmacokinetic study: Significance and symbolism. (2025-07-31).
  • Pharmacodynamics & Its Role in Drug Development - Allucent. (n.d.).
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. (n.d.).
  • Animal models for evaluation of oral delivery of biopharmaceuticals. (n.d.).
  • Designing an In Vivo Preclinical Research Study - MDPI. (n.d.).
  • Application Notes and Protocols for In Vivo Studies of Novel Compounds in Mouse Models - Benchchem. (n.d.).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023-08-22).
  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012-05-01).
  • Use of hydrophobins in formulation of water insoluble drugs for oral administration | Request PDF - ResearchGate. (2025-08-09).
  • Pharmacodynamic endpoints | Pharmaceutical Medicine - Oxford Academic. (n.d.).
  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs - Asian Journal of Pharmaceutics. (2025-01-02).
  • General Considerations for Preclinical Studies Submissions. (2024-03-27).
  • A novel animal model to evaluate the ability of a drug delivery system to promote the passage through the BBB - ResearchGate. (2025-08-10).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations - MDPI. (2023-02-17).
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
  • Useful pharmacodynamic endpoints in children: selection, measurement, and next steps. (2018-04-18).
  • Pharmacodynamic endpoints | Pharmaceutical Medicine - Oxford Academic. (2025-11-01).
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) | Biodegradable Lipid. (n.d.).

Sources

Application Note: A Robust HPLC-CAD Method for the Quantification of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a Novel Ionizable Lipid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. This novel ionizable lipid, characterized by its long hydrophobic alkyl chains and a tertiary amine headgroup, presents unique analytical challenges, including strong retention on reversed-phase media and a lack of a UV chromophore. The developed method utilizes a C18 stationary phase with a gradient elution of methanol and acetonitrile, incorporating a low concentration of trifluoroacetic acid (TFA) to ensure symmetrical peak shape. Detection is achieved using a Charged Aerosol Detector (CAD), which provides a sensitive and near-universal response for non-volatile analytes. This protocol outlines the complete methodology, from sample preparation to method validation, providing a reliable framework for researchers, scientists, and drug development professionals involved in the characterization of lipid nanoparticles (LNPs) and other advanced drug delivery systems.

Introduction: The Analytical Challenge

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a biodegradable, ionizable lipid designed for use in advanced drug delivery systems, such as encapsulating polynucleotides like siRNA and mRNA.[1] The efficacy, stability, and safety of these lipid nanoparticle (LNP) formulations are critically dependent on the precise composition and purity of their lipid components.[2][3] The structure of the title compound—three long C13 alkyl chains coupled with a tertiary amine—makes it highly hydrophobic and prone to strong, often problematic, interactions with conventional silica-based HPLC columns.

The primary analytical hurdles for this molecule are:

  • Lack of UV Chromophore: The molecule does not possess functional groups that absorb light in the typical UV-Vis range, rendering UV detection ineffective.[4]

  • Peak Tailing: The basic tertiary amine group can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing and poor chromatographic performance.[5][6]

  • High Hydrophobicity: The three tridecyl chains cause very strong retention on reversed-phase columns, requiring highly organic mobile phases for elution.

To overcome these challenges, a method was developed pairing a C18 reversed-phase column with a Charged Aerosol Detector (CAD). CAD is a mass-based detector ideal for non-volatile and semi-volatile analytes, offering high sensitivity and a more uniform response irrespective of chemical structure.[7][8] Furthermore, peak tailing is mitigated by using a mobile phase modifier to suppress undesirable silanol interactions.[9]

Method Development: A Rationale-Driven Approach

The development of this method was guided by the physicochemical properties of the analyte and established principles of chromatography for similar ionizable lipids.[10][11]

2.1. Column Selection: Balancing Retention and Selectivity A C18 stationary phase was selected as the primary choice due to the high hydrophobicity of the analyte. The long alkyl chains of the analyte will have a strong affinity for the C18 ligands, ensuring adequate retention. A column with a particle size of 3 µm was chosen to provide a good balance between efficiency and backpressure.

2.2. Mobile Phase Strategy: Mitigating Peak Tailing The key to achieving a symmetrical peak shape for a basic compound like Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is to control the ionization state of both the analyte and the stationary phase.

  • Acidic Modifier: Adding a low concentration of an acid, such as Trifluoroacetic Acid (TFA), to the mobile phase serves a dual purpose.[11] First, it protonates the tertiary amine of the analyte, ensuring it carries a consistent positive charge. Second, and more importantly, it operates at a low pH (typically < 3), which suppresses the ionization of the residual silanol groups on the silica surface.[9] This neutralization of the silanol groups minimizes the secondary ionic interactions that cause peak tailing.[5]

  • Solvent Composition: Due to the analyte's high hydrophobicity, a strong organic mobile phase is required. A gradient starting with a high percentage of organic solvent is necessary for elution. A combination of methanol and acetonitrile was explored, as this can sometimes fine-tune selectivity and improve peak shape for complex lipids.[10] The final method employs a gradient of methanol and water, both containing 0.1% TFA, which provided optimal resolution and peak symmetry.

2.3. Detector Selection: Universal Detection with CAD Given the absence of a UV chromophore, a universal detector is mandatory. Charged Aerosol Detection (CAD) was chosen over other options like Evaporative Light Scattering Detection (ELSD) due to its superior sensitivity and wider dynamic range.[3][4] The CAD nebulizes the column effluent, dries the resulting droplets into particles, charges the particles, and then measures the charge, which is proportional to the mass of the analyte.[8][12]

Experimental Protocol

3.1. Instrumentation and Materials

ComponentSpecification
HPLC System Quaternary or Binary HPLC/UHPLC System
Detector Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY)
Column C18 Reversed-Phase Column, 150 mm x 4.6 mm, 3 µm particle size (e.g., Phenomenex Luna C18(2))[11]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Methanol
Sample Diluent Methanol
Analyte Standard Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, >98% purity

3.2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 50°C
Injection Volume 10 µL
Gradient Program See Table 1
CAD Settings Evaporation Temp: 35°C, Nebulizer: N₂ at 35 psi

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (0.1% TFA in Methanol)
0.0 15 85
7.5 0 100
12.0 0 100
12.1 15 85

| 15.0 | 15 | 85 |

3.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate standard and dissolve in 10.0 mL of methanol. Sonication may be required to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 10 µg/mL to 500 µg/mL).

  • Sample Preparation: For formulated LNPs, disrupt the particles by diluting the sample with methanol (e.g., a 1:10 or 1:100 dilution) to release the lipid components.[10] Further dilution may be necessary to bring the analyte concentration within the calibration range.

Method Validation Workflow

A comprehensive validation was performed following ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.

Validation_Workflow cluster_System System Suitability cluster_Validation Method Validation Parameters SST System Suitability Test (Retention Time, Peak Area, Tailing Factor) Specificity Specificity (Peak Purity) SST->Specificity Proceed if SST passes Linearity Linearity & Range (Calibration Curve, r² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision Robustness Robustness (Flow Rate, Temperature, % Organic) Precision->Robustness LOQ LOQ / LOD (Signal-to-Noise Ratio) Robustness->LOQ

Caption: Logical workflow for HPLC method validation.

4.1. Results Summary

The following table summarizes the acceptance criteria and typical results obtained during method validation.

Table 2: Method Validation Summary

Parameter Acceptance Criterion Typical Result
Specificity No interference at analyte RT Passed; Peak purity index > 0.999
Linearity (r²) ≥ 0.995 0.9992
Range 10 - 500 µg/mL Confirmed
Accuracy (% Recovery) 98.0% - 102.0% 99.1% - 101.3%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% Repeatability: 0.8% Intermediate: 1.5%
LOD S/N ≥ 3 ~1.8 µg/mL
LOQ S/N ≥ 10 ~6.0 µg/mL

| Robustness | %RSD of results ≤ 5.0% | Passed for variations in flow and temperature |

Step-by-Step Protocols

Protocol 1: System Suitability Test (SST)

Objective: To verify the HPLC system is performing correctly before sample analysis.

  • Equilibrate the entire HPLC system with the initial mobile phase conditions (85% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a mid-range working standard (e.g., 100 µg/mL) six consecutive times.

  • Calculate the %RSD for the retention time and peak area.

  • Calculate the USP tailing factor for the analyte peak in the first injection.

  • Acceptance Criteria: %RSD of retention time ≤ 1.0%; %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5.

Protocol 2: Linearity Determination

Objective: To establish the linear relationship between analyte concentration and detector response.

  • Prepare a minimum of five working standard concentrations across the intended range (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area versus the corresponding concentration.

  • Perform a linear regression analysis on the data points.

  • Acceptance Criterion: The coefficient of determination (r²) must be ≥ 0.995.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases A & B (0.1% TFA in Water/Methanol) Equilibrate Equilibrate System (30 min at 85% B) MobilePhase->Equilibrate Standards Prepare Stock & Working Standards SST Perform System Suitability Test (6 injections) Standards->SST Sample Prepare Sample (Dilute in Methanol) Sequence Run Analytical Sequence (Standards & Samples) Sample->Sequence Equilibrate->SST SST->Sequence If Pass Integrate Integrate Chromatograms Sequence->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Samples Calibrate->Quantify

Caption: General experimental workflow from preparation to quantification.

Conclusion

The HPLC-CAD method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. By employing a C18 column with an acidified mobile phase, the common issue of peak tailing for basic lipids is effectively eliminated. The use of a Charged Aerosol Detector ensures sensitive detection, overcoming the limitations of UV-based methods. This validated protocol is fit for purpose and can be readily implemented in research and quality control environments to support the development of next-generation lipid-based drug delivery systems.

References

Structural Elucidation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules.[1][2] This application note provides a comprehensive guide to the acquisition and interpretation of the 1H NMR spectrum of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a lipid-like molecule relevant in the development of drug delivery systems.[3] We will delve into the theoretical basis for signal assignment, provide a detailed experimental protocol for sample preparation and data acquisition, and offer a step-by-step interpretation of the resulting spectrum. This guide is designed to provide researchers and scientists with the field-proven insights necessary for the unambiguous characterization of this and structurally related molecules.

Foundational Principles: Structure and Predicted Spectrum

A successful interpretation of any NMR spectrum begins with a thorough analysis of the molecule's chemical structure to identify all unique proton environments.[4] The structure of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate contains several distinct functional groups, including a long-chain ester, a tertiary amine, and various alkyl chains. Each of these groups imparts a characteristic chemical shift and splitting pattern to its neighboring protons.

Chemical Structure and Proton Environments

The structure below has been labeled to identify the chemically non-equivalent proton environments. Protons in identical chemical environments are considered equivalent and will contribute to the same signal in the NMR spectrum.[4]

Chemical structure of Tridecyl 3-(ethyl(methyl)amino)propanoate with proton environments labeled 'a' through 'h'.
  • Ha : The three protons of the terminal methyl group on the ethyl chain.

  • Hb : The two protons of the methylene group on the ethyl chain, adjacent to the nitrogen.

  • Hc : The three protons of the methyl group directly attached to the nitrogen.

  • Hd : The two protons of the methylene group at the C3 position of the propanoate chain, adjacent to the nitrogen.

  • He : The two protons of the methylene group at the C2 position of the propanoate chain, adjacent to the carbonyl group.

  • Hf : The two protons of the methylene group of the tridecyl chain, directly attached to the ester oxygen.

  • Hg : The twenty-two protons of the repeating methylene units within the long tridecyl chain.

  • Hh : The three protons of the terminal methyl group of the tridecyl chain.

Predicted 1H NMR Spectral Data

Based on established chemical shift ranges for various functional groups, a predicted 1H NMR spectrum for the target molecule can be summarized.[5][6][7][8] The electronegativity of adjacent atoms (O, N) and the presence of the carbonyl group (C=O) are the primary factors influencing the chemical shifts.[8] Protons closer to electronegative atoms are "deshielded" and appear at a higher chemical shift (further downfield).[5][7]

Signal LabelPredicted Chemical Shift (δ, ppm)Integration (Relative # of Protons)Predicted MultiplicityRationale for Prediction
Hh ~ 0.883HTriplet (t)Terminal methyl group of a long alkyl chain, split by the adjacent CH₂ group (Hg).
Ha ~ 1.053HTriplet (t)Methyl group of an ethyl chain attached to nitrogen, split by the adjacent CH₂ group (Hb).
Hg ~ 1.2622HBroad Multiplet (m)Overlapping signals from the numerous CH₂ groups in the tridecyl chain.
Hc ~ 2.253HSinglet (s)Methyl group attached to nitrogen. No adjacent protons, so it appears as a singlet. The nitrogen causes a downfield shift.[9]
He ~ 2.452HTriplet (t)CH₂ group alpha to a carbonyl. Deshielded by the C=O and split by the adjacent CH₂ (Hd).
Hb ~ 2.552HQuartet (q)CH₂ group of an ethyl chain attached to nitrogen, split by the adjacent CH₃ (Ha). Deshielded by the nitrogen.[10][11]
Hd ~ 2.752HTriplet (t)CH₂ group adjacent to the tertiary amine nitrogen, split by the adjacent CH₂ (He). Deshielded by the nitrogen.[10][11]
Hf ~ 4.052HTriplet (t)CH₂ group attached to the ester oxygen. Highly deshielded by the electronegative oxygen atom. Split by the adjacent CH₂ (Hg).

Experimental Protocols

The quality of an NMR spectrum is profoundly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Protocol for Sample Preparation

The causality behind this protocol is to create a homogenous solution free of particulate matter, which ensures sharp, well-resolved spectral lines.[12]

  • Weighing the Sample : Accurately weigh 5-25 mg of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate directly into a clean, dry vial.[12] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing issues from high viscosity.[13]

  • Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS).[13] CDCl₃ is an excellent choice for non-polar to moderately polar organic molecules. The deuterated solvent is necessary for the spectrometer's lock system, and TMS serves as the internal reference standard, defined as 0.0 ppm.[14][15]

  • Dissolution : Gently swirl or vortex the vial to ensure the sample is completely dissolved. The molecule's long alkyl chains may make it viscous or slow to dissolve. Gentle warming (to 40-50 °C) can be employed if necessary, but allow the solution to return to room temperature before proceeding.[16]

  • Filtration : Pack a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a clean, high-quality 5 mm NMR tube.[17] This critical step removes any suspended solid particles that can severely degrade the magnetic field homogeneity and broaden the NMR signals.[12]

  • Capping and Labeling : Ensure the sample depth in the tube is at least 4 cm.[13] Cap the NMR tube securely and label it clearly.

Protocol for 1H NMR Data Acquisition

The following parameters are recommended for a standard 1D proton NMR experiment on a 400 MHz spectrometer. The goal is to achieve good signal resolution and accurate integration.

  • Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to optimize homogeneity. Poor shimming is a common cause of broad peaks and distorted line shapes.

  • Acquisition Parameters :

    • Pulse Program : Use a standard one-pulse program (e.g., 'zg30' on Bruker instruments).[18]

    • Pulse Angle : Set to 30 degrees. A smaller pulse angle (<90°) minimizes saturation effects and ensures more accurate quantification, especially when relaxation delays are short.[19][20]

    • Spectral Width (SW) : Set to approximately 16 ppm, centered around 7 ppm. This range is sufficient to cover all expected proton signals in most organic molecules.[18]

    • Acquisition Time (AT) : Set to ~3-4 seconds.[18][19] This duration allows for the detection of sharp signals, providing good digital resolution.[21]

    • Relaxation Delay (D1) : Set to 1.5-2.0 seconds. This is a delay between pulses to allow for spin-lattice relaxation. A delay of ~1.5s is often a good compromise between signal intensity and total experiment time for routine scans.[18]

    • Number of Scans (NS) : Set to 8 or 16. Signal averaging increases the signal-to-noise ratio, which improves by the square root of the number of scans.[19][20]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Perform baseline correction.

    • Integrate all signals and calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Workflow and Data Interpretation

The process from sample to final structure is a logical workflow. The following diagram illustrates the key stages of NMR data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation a Weigh Compound b Dissolve in Deuterated Solvent + TMS a->b c Filter into NMR Tube b->c d Insert Sample & Lock & Shim c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference to TMS h->i j Analyze Chemical Shift i->j m Assign Signals to Protons j->m k Analyze Integration k->m l Analyze Multiplicity l->m

Workflow from sample preparation to structural assignment.
Step-by-Step Spectrum Analysis

Interpreting the spectrum involves systematically analyzing the four key features for each signal: chemical shift, integration, multiplicity, and coupling constants.[22]

  • Signal at ~4.05 ppm (Hf) : This is the most downfield signal (excluding potential impurities) due to the strong deshielding effect of the ester oxygen atom. Its integration value corresponds to 2H. It appears as a triplet because it is adjacent to a CH₂ group in the tridecyl chain, following the n+1 rule (2 neighboring protons + 1 = 3 lines).

  • Signals from 2.4-2.8 ppm (Hd, He, Hb) : This region contains the methylene protons adjacent to the nitrogen atom and the carbonyl group.

    • The signal at ~2.75 ppm (Hd) integrates to 2H and is a triplet, split by the He protons. It is downfield due to the adjacent nitrogen.

    • The signal at ~2.55 ppm (Hb) integrates to 2H and is a quartet, split by the three Ha protons (3+1=4 lines). Its position is also dictated by the adjacent nitrogen.

    • The signal at ~2.45 ppm (He) integrates to 2H and is a triplet, split by the Hd protons. Its chemical shift is characteristic of protons alpha to a carbonyl group.

  • Signal at ~2.25 ppm (Hc) : This sharp singlet integrates to 3H. The singlet multiplicity confirms it has no adjacent protons, and its chemical shift is characteristic of an N-methyl group.[9]

  • Signals from 0.8-1.3 ppm (Hh, Ha, Hg) : This is the upfield "aliphatic region".

    • The signal at ~1.26 ppm (Hg) will be a large, broad multiplet with an integration corresponding to 22H. The complexity arises from the overlapping signals of the 11 non-equivalent CH₂ groups in the long chain.

    • The triplet at ~1.05 ppm (Ha) integrates to 3H and is split by the two Hb protons.

    • The triplet at ~0.88 ppm (Hh) integrates to 3H and is the characteristic signal for the terminal methyl group of a long alkyl chain.[1]

Conclusion

The structural verification of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is readily achievable through a systematic application of 1H NMR spectroscopy. By correlating the fundamental principles of chemical shifts, integration, and spin-spin coupling with a carefully acquired spectrum, each proton environment in the molecule can be confidently assigned. The protocols and interpretive framework detailed in this note provide a self-validating system for the characterization of this molecule, ensuring a high degree of scientific integrity and trustworthiness in the results. This approach is broadly applicable to other lipid-like molecules crucial in the fields of materials science and drug development.

References

  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018). Royal Society of Chemistry.
  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020). University of Wisconsin-Madison.
  • THE ACQUISITION PARAMETERS. University of Missouri-St. Louis.
  • NMR of a viscous m
  • Basic NMR Concepts. Boston University.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts.
  • NMR Sample Preparation. University of California, Riverside.
  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.
  • NMR Sample Prepar
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021).
  • Sample Preparation & NMR Tubes. Weizmann Institute of Science.
  • 1H NMR Spectroscopy. eCampusOntario Pressbooks.
  • How to make an NMR sample. University of Ottawa.
  • Spectroscopy of Amines. Fiveable.
  • Spectroscopy of Amines.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Interpreting. OpenOChem Learn.
  • H NMR Spectroscopy.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs.
  • ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 1H NMR Chemical Shift.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

Sources

Application Note: High-Efficiency In Vitro Gene Editing Using Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in a CRISPR/Cas9 RNP Delivery System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of CRISPR/Cas9 technology is vast, yet its clinical translation hinges on the development of safe and effective delivery systems. Non-viral vectors, particularly lipid nanoparticles (LNPs), have emerged as a leading platform for delivering CRISPR components.[1][2] A critical component of modern LNPs is the ionizable lipid, which governs both the encapsulation of the cargo and its subsequent release into the cell's cytoplasm. This application note details the use of a novel biodegradable ionizable lipid, Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate , for the formulation of LNPs to deliver pre-formed Cas9 ribonucleoprotein (RNP) complexes for in vitro gene editing. We provide a comprehensive guide, including the scientific rationale, detailed step-by-step protocols for LNP formulation and characterization, and a workflow for assessing gene editing efficiency in a cell culture model.

Introduction: The Central Role of Ionizable Lipids in CRISPR Delivery

The CRISPR/Cas9 system, comprising the Cas9 nuclease and a single guide RNA (sgRNA), offers unprecedented precision in genome editing. For therapeutic applications, delivering this system directly as a ribonucleoprotein (RNP) complex is advantageous as it provides transient editing activity, minimizing off-target effects, and bypasses the need for transcription and translation within the target cell.[3] However, the large size and negative charge of the RNP complex prevent its passive diffusion across the cell membrane.

Lipid nanoparticles (LNPs) have become the most clinically advanced non-viral vectors for nucleic acid delivery, famously utilized in mRNA vaccines.[1][4] These multi-component systems typically consist of four key lipids:

  • Ionizable Cationic Lipid: The cornerstone for encapsulating negatively charged cargo and facilitating endosomal escape.[][]

  • Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[7][8]

  • Cholesterol: Fills gaps within the lipid structure, enhancing stability and promoting membrane fusion.[7][8][9]

  • PEG-Lipid: Controls particle size during formulation and provides a hydrophilic shield to reduce immunogenicity and increase circulation time in vivo.[9][10]

The ionizable lipid is the key driver of LNP functionality. At an acidic pH (typically ~4.0) during formulation, its amine headgroup becomes protonated (positively charged), enabling the electrostatic complexation and encapsulation of the anionic RNP cargo.[][10] Upon circulation at physiological pH (~7.4), the lipid becomes nearly neutral, reducing toxicity. After cellular uptake via endocytosis, the LNP is trafficked into an endosome, which progressively acidifies (pH 5.0-6.5).[] This acidic environment re-protonates the ionizable lipid, triggering a series of events: the positively charged LNP interacts with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the CRISPR/Cas9 RNP into the cytoplasm.[11][12][13]

Featured Ionizable Lipid: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a biodegradable ionizable lipid.[14][15] Its structure, featuring a tertiary amine headgroup and ester-containing lipid tails, is designed for potent and safe nucleic acid delivery.

  • Tertiary Amine Headgroup: The pKa of this group is crucial. It is engineered to be in a range that allows for protonation at acidic formulation pH but remains largely neutral at physiological pH, becoming protonated again in the acidic endosome. This pH-sensitive charge is the key to both cargo loading and endosomal release.[16]

  • Biodegradable Ester Linkages: The presence of ester bonds in the lipid tails allows for enzymatic hydrolysis within the cell.[4][] This biodegradability is critical for reducing lipid accumulation and potential long-term toxicity, a significant advantage for therapies that may require repeat dosing.[17]

  • Multi-tail Structure: The lipid tails contribute to the overall shape and fusogenicity of the lipid, which can influence its interaction with the endosomal membrane and the efficiency of cargo release.[][11]

While initially investigated for the delivery of smaller polynucleotides like siRNA, the physicochemical properties of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate make it a strong candidate for the delivery of larger CRISPR/Cas9 RNP complexes.[14]

Experimental Protocols and Methodologies

This section provides a comprehensive, self-validating protocol for using Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate to deliver CRISPR/Cas9 RNP for gene editing in HEK293T cells.

Protocol 1: Formulation of CRISPR-RNP Loaded LNPs

This protocol utilizes a microfluidic mixing approach to produce uniform LNPs.[18] The molar ratios of the lipid components are based on established formulations known for high in vivo potency.[10]

Materials:

  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • Recombinant S. pyogenes Cas9 Nuclease

  • Chemically synthesized, modified single guide RNA (sgRNA) targeting a gene of interest (e.g., PLK1)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol, 200 proof

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare RNP Complex (Aqueous Phase): a. Dilute Cas9 protein and sgRNA separately in 50 mM Citrate Buffer (pH 4.0). b. Mix Cas9 and sgRNA at a 1:1.2 molar ratio. c. Incubate at 37°C for 20 minutes to allow for RNP complex formation. Keep at room temperature until use.

  • Prepare Lipid Mixture (Organic Phase): a. In an ethanol solution, combine the lipids to achieve a final molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[10][19] b. For a 1 mL final lipid mix, this corresponds to specific volumes of pre-made stock solutions. Ensure all lipids are fully dissolved.

  • Microfluidic Mixing: a. Set up the microfluidic mixer according to the manufacturer's instructions. b. Load the aqueous RNP solution into one syringe and the organic lipid mixture into another. c. Set the flow rate ratio to 3:1 (Aqueous:Organic). d. Initiate mixing. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the RNP cargo.

  • Purification and Buffer Exchange: a. Immediately transfer the collected milky-white LNP solution to a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and non-encapsulated components.

  • Sterilization and Storage: a. Recover the LNP solution from the dialysis cassette. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. c. Determine the concentration and store aliquots at 4°C for short-term use or -80°C for long-term storage.

Workflow Visualization

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase (pH 4.0) cluster_organic Organic Phase (Ethanol) Cas9 Cas9 Protein RNP RNP Complex (37°C, 20 min) Cas9->RNP sgRNA sgRNA sgRNA->RNP Mixer Microfluidic Mixing RNP->Mixer 3:1 Ratio Lipids Ionizable Lipid DSPC Cholesterol PEG-Lipid Lipids->Mixer Purify Dialysis vs. PBS (pH 7.4) Mixer->Purify Final Sterile Filter (0.22µm) Characterize & Store Purify->Final

Caption: Microfluidic workflow for CRISPR-RNP LNP formulation.

Protocol 2: Physicochemical Characterization of LNPs

Proper characterization is essential to ensure batch-to-batch consistency and predict biological performance.[3][20]

Procedure:

  • Size and Polydispersity Index (PDI): a. Dilute an aliquot of the LNP formulation in PBS (pH 7.4).[21] b. Analyze using Dynamic Light Scattering (DLS). Aim for a particle size of 80-150 nm and a PDI < 0.2, which indicates a homogenous particle population.[3][21]

  • Zeta Potential: a. Dilute an aliquot of the LNP formulation in an appropriate low-ionic-strength buffer (e.g., 10 mM HEPES).[3] b. Measure the surface charge using Electrophoretic Light Scattering (ELS). A near-neutral zeta potential at pH 7.4 is expected, confirming the shielding effect of the PEG-lipid.[20]

  • RNP Encapsulation Efficiency: a. Use a nucleic acid quantification assay (e.g., Quant-iT™ RiboGreen™ assay) to determine the amount of encapsulated sgRNA. b. Measure the fluorescence of an LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). c. Calculate the encapsulation efficiency using the formula: EE (%) = (FTriton - FPBS) / FTriton x 100 Aim for an encapsulation efficiency > 85%.

Protocol 3: In Vitro Gene Editing in HEK293T Cells

Materials:

  • HEK293T cells

  • Complete growth medium (DMEM + 10% FBS + 1% Pen/Strep)

  • Formulated and characterized CRISPR-RNP LNPs

  • Control LNPs (empty, no cargo)

  • Lipofectamine™ CRISPRMAX™ (as a positive transfection control)

  • Genomic DNA extraction kit

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 105 cells/well. Allow cells to adhere overnight.

  • Cell Treatment: a. The next day, replace the medium with fresh, complete growth medium. b. Add the LNP formulations directly to the cells to achieve a final Cas9 RNP concentration range (e.g., 10 nM, 25 nM, 50 nM). c. Include controls: untreated cells, cells treated with empty LNPs, and cells transfected with the RNP using a commercial reagent.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Genomic DNA Extraction: a. After incubation, harvest the cells from each well. b. Extract genomic DNA (gDNA) using a commercial kit according to the manufacturer's protocol.

Protocol 4: Assessment of Gene Editing Efficiency by T7E1 Assay

The T7 Endonuclease I (T7E1) assay is a simple, cost-effective method to detect insertions and deletions (indels) created by non-homologous end joining (NHEJ) repair of Cas9-induced double-strand breaks.[22][23]

Procedure:

  • PCR Amplification: a. Amplify the genomic region surrounding the target site from the extracted gDNA. Use high-fidelity polymerase. Design primers to generate a ~700-1000 bp amplicon.[23] b. Run the PCR products on an agarose gel to confirm a single, strong band of the correct size.

  • Heteroduplex Formation: a. Take ~200 ng of the purified PCR product. b. In a thermocycler, denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands:

    • 95°C for 10 min
    • Ramp down to 85°C at -2°C/sec
    • Ramp down to 25°C at -0.1°C/sec
    • Hold at 4°C
  • T7E1 Digestion: a. Incubate the re-annealed PCR product with T7 Endonuclease I enzyme in its corresponding buffer for 20-30 minutes at 37°C.[22][24] b. Include a negative control (undigested PCR product from the same sample).

  • Analysis: a. Analyze the digested products on a 2% agarose gel. b. The presence of cleaved fragments (in addition to the parent band) indicates successful gene editing. c. Quantify the band intensities using gel analysis software to estimate the indel frequency: % Indels = 100 x (1 - √(1 - (sum of cleaved bands) / (sum of all bands)))

Expected Results and Data Interpretation

Properly formulated LNPs using Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate should exhibit the following characteristics and performance.

Table 1: Example LNP Physicochemical Characteristics

Parameter Target Value Rationale
Size (Z-average) 80 - 150 nm Optimal for cellular uptake via endocytosis.[20]
PDI < 0.2 Indicates a monodisperse and uniform particle population.[21]
Zeta Potential (pH 7.4) -5 to +5 mV Near-neutral charge suggests effective PEG shielding, which can reduce non-specific interactions.[20]

| sgRNA Encapsulation | > 85% | High encapsulation ensures an effective dose of the CRISPR cargo is delivered to the cells.[20] |

Table 2: Example In Vitro Gene Editing Efficiency (T7E1 Assay)

Treatment Group (50 nM RNP) Parent Band (bp) Cleaved Band 1 (bp) Cleaved Band 2 (bp) Estimated Indel %
Untreated Control ~800 - - 0%
Empty LNP Control ~800 - - 0%
LNP-RNP (This Protocol) ~800 ~550 ~250 >70%

| Lipofectamine™ (Positive Control) | ~800 | ~550 | ~250 | >80% |

Cellular Delivery Pathway Visualization

Cellular_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidifying pH 6.5 -> 5.0) cluster_nucleus Nucleus LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis LNP_endo LNP Protonation (Positive Charge) Endocytosis->LNP_endo Membrane_disrupt Interaction with Endosomal Membrane LNP_endo->Membrane_disrupt RNP_release Cas9 RNP Membrane_disrupt->RNP_release Endosomal Escape Cytoplasm Cytoplasm DNA Genomic DNA Cytoplasm->DNA Nuclear Import RNP_release->Cytoplasm Editing Gene Editing (Indel Formation) DNA->Editing

Caption: LNP-mediated delivery and endosomal escape mechanism.

Conclusion

This application note provides a detailed framework for the successful use of the biodegradable ionizable lipid Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate) in a lipid nanoparticle system for CRISPR/Cas9 RNP delivery. The protocols described herein for LNP formulation, characterization, and in vitro application are based on established, robust methodologies in the field of non-viral gene delivery.[3][10][19] The unique properties of this ionizable lipid—namely its pH-responsive nature and biodegradability—make it a highly promising component for developing next-generation delivery vehicles for gene editing therapeutics, offering the potential for high efficiency coupled with an improved safety profile.

References

  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. (2025). Scilit. [Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. (2025). PNAS. [Link]

  • T7E1 assay protocol. (n.d.). PNA Bio. [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2025). Journal of Drug Targeting. [Link]

  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. (2025). International Journal of Molecular Sciences. [Link]

  • Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo. (2022). Nature Communications. [Link]

  • On the role of helper lipids in lipid nanoparticle formulations of siRNA. (2019). Langmuir. [Link]

  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025). Inside Therapeutics. [Link]

  • Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics. [Link]

  • CRISPR/Cas9 editing: mutation detection with mismatch cleavage assay. (n.d.). Diagenode. [Link]

  • Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. (2024). Journal of Nanobiotechnology. [Link]

  • Dharmacon™ Edit-R™ guide RNA control kits via T7EI assay. (n.d.). Horizon Discovery. [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). Advanced Drug Delivery Reviews. [Link]

  • T7 Endonuclease I (T7E1) Assay Protocol for CRISPR/Cas9 gRNA validation. (n.d.). Genemedi. [Link]

  • Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction. (2021). Pharmaceutics. [Link]

  • CRISPR-Cas9 genome editing using targeted lipid nanoparticles for cancer therapy. (2020). Science Advances. [Link]

  • Finely tuned ionizable lipid nanoparticles for CRISPR/Cas9 ribonucleoprotein delivery and gene editing. (2021). Journal of Nanobiotechnology. [Link]

  • Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components. (2022). Molecular Pharmaceutics. [Link]

  • Lipid nanoparticles for CRISPR delivery. (n.d.). ResearchGate. [Link]

  • Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing. (2023). Biomedicine & Pharmacotherapy. [Link]

  • Nanoparticle Delivery of CRISPR/Cas9 for Genome Editing. (2021). Frontiers in Chemistry. [Link]

  • Lipid nanoparticle-mediated delivery of CRISPR components for neuronal genome editing. (2022). YouTube. [Link]

  • Lipid Nanoparticles for In Vivo Lung Delivery of CRISPR-Cas9 Ribonucleoproteins Allow Gene Editing of Clinical Targets. (2025). ACS Nano. [Link]

  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). Pharmaceutics. [Link]

  • Lipid Nanoparticle Characterization: Size, Charge & Stability. (n.d.). Barnett Technical Services. [Link]

  • Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (2023). Polymers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Lipid Nanoparticles Formulated with Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered when working with Lipid Nanoparticles (LNPs) formulated with the ionizable lipid Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. As your dedicated application scientists, we aim to explain the causality behind experimental choices to ensure the integrity and efficacy of your therapeutic delivery systems.

Understanding LNP Instability: A Multifaceted Challenge

The stability of mRNA-LNP systems is a complex issue, encompassing physical stability (preventing aggregation), chemical stability (protecting against hydrolysis and oxidation), and biological stability (maintaining therapeutic efficacy).[1] Instability can compromise the therapeutic payload, leading to reduced efficacy and potential safety concerns.[2][3] Key factors influencing stability include the LNP composition, manufacturing process, and storage conditions.[2][4]

Frequently Asked Questions (FAQs) on Formulation and Composition

This section addresses common questions regarding the optimization of LNP components to enhance stability.

Q1: What is the primary role of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in the LNP formulation, and how does it impact stability?

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a biodegradable, ionizable cationic lipid.[5] Its primary functions are to facilitate the encapsulation of negatively charged nucleic acids (like mRNA or siRNA) and to mediate their release into the cytoplasm.[6][7]

  • Mechanism of Action: This lipid contains a tertiary amine group that becomes protonated (positively charged) under acidic conditions (typically pH 4-5) used during LNP formulation.[6][7] This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid, driving encapsulation.[6] At physiological pH (~7.4), the lipid is nearly neutral, which reduces toxicity in vivo.[7] Inside the cell's endosome, the acidic environment again protonates the lipid, which is thought to disrupt the endosomal membrane and release the cargo into the cytoplasm.[8]

  • Impact on Stability: The choice of ionizable lipid is a critical determinant of LNP stability and potency.[9] While Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is designed for effective delivery, the overall stability of the LNP depends on its interplay with other formulation components.

Q2: How do helper lipids, cholesterol, and PEG-lipids contribute to the stability of these LNPs?

A typical LNP formulation is a four-component system, and each lipid plays a crucial role in maintaining stability.[2][6]

  • Helper Lipids (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a phospholipid that acts as a structural component, mimicking natural cell membranes and contributing to the overall stability of the LNP.[2][6]

  • Cholesterol: Cholesterol is a stabilizing agent that fills the gaps between the other lipids in the nanoparticle shell.[10] It regulates membrane fluidity and provides structural integrity to the LNP, preventing the premature leakage of the encapsulated cargo.[2][8][10]

  • PEG-Lipids (e.g., DMG-PEG 2000): Polyethylene glycol (PEG)-conjugated lipids are essential for controlling particle size and preventing aggregation during formulation and storage.[6][11][12][13] They form a hydrophilic steric barrier on the LNP surface that repels other nanoparticles, enhancing colloidal stability.[6][14] The amount of PEG-lipid is a critical parameter; typically, it constitutes a small molar percentage (1-5%) of the total lipids.[7][12]

Below is a diagram illustrating the roles of these components in LNP stability.

LNP_Components cluster_LNP Lipid Nanoparticle Core Structure Ionizable_Lipid Ionizable Lipid (e.g., Tri-N-tridecyl...) + Nucleic Acid Cargo Stability Overall LNP Stability Ionizable_Lipid->Stability Encapsulation & Endosomal Escape Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->Stability Structural Support Cholesterol Cholesterol Cholesterol->Stability Membrane Rigidity PEG_Lipid PEG-Lipid (Steric Shield) PEG_Lipid->Stability Prevents Aggregation

Caption: Key LNP components and their contribution to stability.

Q3: What are the optimal molar ratios for these lipid components?

While the exact ratios should be empirically determined for your specific application, a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[9] Optimizing these ratios is a critical step in enhancing LNP stability and delivery efficiency.[4]

ComponentTypical Molar Ratio (%)Primary Role in Stability
Ionizable Lipid 40 - 50Nucleic acid encapsulation and endosomal release[6]
Helper Lipid (DSPC) 10Structural integrity[6]
Cholesterol 38 - 48Membrane rigidity and prevention of cargo leakage[2][10]
PEG-Lipid 0.5 - 2Steric stabilization, size control, and prevention of aggregation[6][12]

Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My LNPs are aggregating immediately after formulation or during storage.

Immediate Action: Assess your formulation and process parameters. Aggregation is a common sign of colloidal instability.

Potential Cause Explanation & Recommended Solution
Incorrect pH of Aqueous Buffer The aqueous buffer (containing the nucleic acid) must be acidic (pH 4-5) to ensure the ionizable lipid is positively charged for proper encapsulation.[15] If the pH is too high, encapsulation will be inefficient, leading to unstable particles. Solution: Verify the pH of your buffer before mixing. Sodium acetate and sodium citrate are commonly used buffers.[15]
High Ionic Strength High salt concentrations in your buffers can screen the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation.[16] Solution: Use buffers with an appropriate ionic strength (e.g., 10-50 mM). If downstream applications require a different buffer, perform a buffer exchange step after formulation.
Insufficient PEG-Lipid The PEG-lipid provides a protective steric barrier. Too little can result in aggregation.[6][12] Solution: Ensure your PEG-lipid concentration is within the optimal range (typically 0.5-2 mol%). You may need to screen different concentrations to find the best for your system.
Inadequate Mixing In methods like microfluidics, the flow rate ratio (FRR) and total flow rate (TFR) are critical. Inefficient mixing can lead to larger, more polydisperse particles that are prone to aggregation.[17] Solution: Optimize your microfluidic mixing parameters. Higher flow rates generally lead to smaller, more uniform particles.[17]
Problem 2: I'm observing a loss of encapsulation efficiency and a decrease in therapeutic activity over time.

Immediate Action: This suggests either physical instability (cargo leakage) or chemical degradation of the LNP components or the nucleic acid cargo.

Potential Cause Explanation & Recommended Solution
Inappropriate Storage Temperature LNP stability is highly dependent on temperature.[2][3] Room temperature storage can lead to lipid hydrolysis and rapid degradation of mRNA.[3][18] Freeze-thaw cycles without cryoprotectants can also damage LNPs and cause aggregation.[19] Solution: For long-term storage, keep LNPs at ultra-low temperatures (-20°C to -80°C).[2] For short-term storage, refrigeration (2-8°C) is often suitable.[19][20] If freezing is necessary, incorporate cryoprotectants.
Oxidative Degradation Unsaturated lipids can be susceptible to oxidation, which compromises the LNP structure.[2] Solution: Prepare buffers with high-purity water and consider degassing them. Store LNPs in vials flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen.[2]
Hydrolysis of mRNA The mRNA itself is prone to hydrolysis, which is a primary driver of LNP instability.[18] Solution: Optimize the mRNA sequence for stability and ensure the final LNP formulation buffer is at a suitable pH (typically slightly acidic to neutral) to minimize hydrolysis.
Freeze-Thaw Stress The process of freezing can lead to the formation of ice crystals that physically damage the LNPs, causing them to fuse or aggregate upon thawing.[20] Solution: Add cryoprotectants like sucrose or trehalose (e.g., 10% w/v) to your LNP formulation before freezing.[16][19] These sugars form a protective glassy matrix around the LNPs, preventing damage.[20]

The following diagram outlines a general workflow for troubleshooting LNP stability.

Troubleshooting_Workflow cluster_formulation Formulation Checks cluster_process Process Checks cluster_storage Storage Checks Start Stability Issue Identified (e.g., Aggregation, Loss of Activity) Check_Formulation 1. Review Formulation Parameters Start->Check_Formulation Check_Process 2. Review Process Parameters Check_Formulation->Check_Process pH Buffer pH (4-5) Check_Formulation->pH Lipid_Ratios Molar Ratios Check_Formulation->Lipid_Ratios Ionic_Strength Buffer Ionic Strength Check_Formulation->Ionic_Strength Check_Storage 3. Review Storage & Handling Check_Process->Check_Storage Mixing_Rate Flow Rate / Mixing Speed Check_Process->Mixing_Rate Concentration Lipid Concentration Check_Process->Concentration Optimize 4. Implement Corrective Actions & Re-evaluate Check_Storage->Optimize Temperature Storage Temp (-80°C to 4°C) Check_Storage->Temperature Cryoprotectant Cryoprotectant Added? Check_Storage->Cryoprotectant Oxygen_Exposure Oxygen Exposure Check_Storage->Oxygen_Exposure Optimize->Check_Formulation Issue Persists Stable_LNP Stable LNP Achieved Optimize->Stable_LNP Issue Resolved

Caption: A systematic workflow for troubleshooting LNP stability issues.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol provides a general guideline for formulating LNPs using a microfluidic system.

  • Preparation of Solutions:

    • Lipid Phase: Prepare a stock solution of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, DSPC, cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratios.

    • Aqueous Phase: Dissolve the nucleic acid cargo in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid phase and the aqueous phase into separate syringes.

    • Set up the microfluidic mixing system (e.g., NanoAssemblr®) with the appropriate flow rate ratio (FRR), typically with the aqueous phase flow rate being 3 times that of the lipid phase (FRR = 3:1).

    • Set the total flow rate (TFR) to a value known to produce LNPs in the desired size range (e.g., 12 mL/min).

    • Initiate the mixing process and collect the resulting LNP dispersion.

  • Downstream Processing:

    • Immediately after formulation, perform a buffer exchange via dialysis or tangential flow filtration (TFF) to replace the formulation buffer with a storage buffer (e.g., phosphate-buffered saline, pH 7.4). This step also removes the ethanol.

Protocol 2: LNP Stability Assessment

This protocol outlines key assays to monitor LNP stability over time.

  • Sample Preparation: Aliquot your LNP formulation into separate vials for each time point and storage condition to be tested (e.g., 4°C, -20°C, -80°C).

  • Time-Point Analysis: At each designated time point (e.g., Day 0, Week 1, Month 1, Month 3), remove a vial from each storage condition and allow it to equilibrate to room temperature.

  • Physicochemical Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS). An increase in size or a PDI value greater than 0.2 may indicate aggregation.

    • Zeta Potential: Measure the surface charge of the LNPs. While not a direct measure of stability in the final formulation, it can be a useful quality control parameter.

    • Encapsulation Efficiency (EE): Determine the percentage of nucleic acid encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen® assay). A decrease in EE indicates cargo leakage.

  • Functional Assessment:

    • Perform an in vitro cell-based assay to measure the biological activity of the encapsulated cargo (e.g., protein expression for mRNA or gene knockdown for siRNA). A decrease in activity is a critical indicator of instability.[21]

References

  • What Ensures Stability in mRNA Lipid Nanoparticle Systems - Patsnap Eureka. (2025).
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC.
  • Addressing stability challenges of mRNA-lipid nanoparticle therapies with formulation development. (n.d.). BioTechniques.
  • How is Lipid Nanoparticle Stability Maintained in Storage?. (2024). Helix Biotech.
  • Role of PEG Lipids in Lipid Nanoparticle Formul
  • PEG in Lipid Nanoparticle (LNP) Formulations: Addressing Challenges. (2024). Helix Biotech.
  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). Journal of Controlled Release.
  • The Role of Four Lipid Components Of LNPs. (2023). Biopharma PEG.
  • Optimization of lipid nanoparticle formul
  • Challenges and advances of the stability of mRNA delivery therapeutics. (n.d.). PMC.
  • mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability. (2021). Pharma Excipients.
  • Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. (2024). Precision Nanosystems.
  • What are the factors that influence the lipid nanoparticle size?. (2024).
  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). MDPI.
  • Investigations into mRNA Lipid Nanoparticles Shelf-Life Stability under Nonfrozen Conditions. (2023).
  • Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size. (2024). Taylor & Francis Online.
  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. (2025). Preprints.org.
  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. (2025).
  • Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. (n.d.). NIH.
  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophiliz
  • FlowCam Helps Optimize Lipid Nanoparticle Formulations. (2025). Fluid Imaging Technologies.
  • Intro to Lipid Nanoparticle Formul
  • Technical Support Center: Troubleshooting L-369 LNP Aggreg
  • The effects of LNP size and cholesterol modifications post-intravitreal... (n.d.).
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) | Biodegradable Lipid. (n.d.). MCE.
  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophiliz
  • Stabilized formulations of lipid nanoparticles. (n.d.).
  • Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective. (2025). Houston Methodist Scholars.
  • Lipid nanoparticle steric stabiliz

Sources

Optimizing the reaction conditions for synthesizing Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for professionals in chemical research and drug development. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Technical Support Center: Synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Welcome to the technical support center for the synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. This guide is structured to provide both foundational knowledge and practical, field-tested solutions to common challenges encountered during this synthesis. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction.

Q1: What is the core reaction mechanism for synthesizing Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate?

The synthesis is achieved through an aza-Michael addition (also known as a conjugate addition)[1]. In this reaction, a nitrogen nucleophile, in this case, N,N'-bis(ethyl(methyl)amino)propane, attacks the β-carbon of an α,β-unsaturated carbonyl compound, which is tridecyl acrylate[2]. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine, or can be promoted by other means to facilitate the carbon-nitrogen bond formation[3][4].

Q2: What are the primary starting materials for this synthesis?

The key reagents are:

  • Michael Acceptor: Tridecyl Acrylate

  • Nitrogen Nucleophile: A diamine precursor that ultimately yields the ethyl(methyl)amino structure. A plausible precursor is N,N,N'-trimethyl-N'-(2-aminoethyl)ethane-1,2-diamine which would then react with the tridecyl acrylate.

  • Solvent: A suitable solvent that can dissolve the reactants and does not interfere with the reaction. Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or even solvent-free (neat) conditions can be employed[5].

  • Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, it is often slow. Catalysts are used to increase the reaction rate and yield[6].

Q3: Why is a catalyst often necessary for an efficient aza-Michael addition?

While some aza-Michael reactions can proceed thermally, catalysis is crucial for achieving high yields in a reasonable timeframe, especially with less reactive or sterically hindered amines[7]. Catalysts function in two primary ways:

  • Base Catalysis: A base (e.g., triethylamine, DBU, TMG) deprotonates the amine, increasing its nucleophilicity and accelerating the attack on the acrylate[5].

  • Lewis Acid / Other Catalysis: Catalysts like ytterbium triflate or iodine on acidic alumina can activate the acrylate, making it more electrophilic and susceptible to nucleophilic attack[8][9].

Q4: What are the critical parameters to control during the reaction?

The three most critical parameters are:

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions, such as polymerization of the acrylate or retro-Michael addition. Optimization is key.

  • Stoichiometry: The molar ratio of the amine to the acrylate is critical. An excess of the amine can help drive the reaction to completion but may complicate purification.

  • Reagent Purity: Impurities in the starting materials (e.g., water, other nucleophiles, or inhibitors in the acrylate) can significantly impact the reaction outcome. Tridecyl acrylate should be free of polymerization inhibitors, which are often added for stabilization[10].

Troubleshooting Guide

This section is designed in a problem-cause-solution format to directly address challenges you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Catalyst Activity: The chosen catalyst (e.g., a weak base like triethylamine) may not be strong enough to promote the reaction efficiently[5]. 2. Low Reaction Temperature: The activation energy barrier is not being overcome, leading to a sluggish reaction. 3. Reagent Degradation or Impurity: The amine may be oxidized, or the tridecyl acrylate may have polymerized or contains inhibitors.1. Screen Stronger Catalysts: Use a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an organocatalyst like N-methylimidazole[5][11]. 2. Increase Temperature: Incrementally increase the reaction temperature (e.g., from room temperature to 50-70 °C) while monitoring for side product formation. Microwave irradiation can also be effective in reducing reaction times[12][13]. 3. Verify Reagent Quality: Use freshly distilled or purchased reagents. Pass tridecyl acrylate through a column of basic alumina to remove inhibitors.
Incomplete Reaction (Starting Material Remains) 1. Reversible Reaction (Retro-Michael): The equilibrium may not favor the product under the current conditions. 2. Insufficient Reaction Time: The reaction is slow and has not reached completion. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent, limiting their interaction.1. Use an Excess of One Reagent: Employing a slight excess (1.1-1.2 equivalents) of the amine can shift the equilibrium towards the product. 2. Extend Reaction Time: Continue monitoring the reaction via TLC or LC-MS until the starting material is consumed. 3. Change Solvent: Switch to a more polar aprotic solvent like DMSO or DMF to ensure complete dissolution of all reactants.
Formation of Multiple Side Products 1. Polymerization of Acrylate: High temperatures or the presence of radical initiators can cause the tridecyl acrylate to polymerize. 2. Bis-addition: If a primary amine is present as an impurity or reactant, it can react twice with the acrylate. 3. Amide Formation (Hydrolysis): Presence of water can lead to hydrolysis of the ester group, especially under harsh basic or acidic conditions.1. Strict Temperature Control: Maintain the lowest effective temperature. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use High Purity Amines: Ensure the secondary amine starting material is free from primary amine contamination. 3. Use Anhydrous Conditions: Dry all solvents and glassware thoroughly before use.
Difficulty in Product Purification 1. Similar Polarity of Product and Reactants: The product and excess amine may have similar retention factors (Rf) on silica gel. 2. Product is an Oil: The product may be a viscous oil that is difficult to handle and crystallize. 3. Base Catalyst Contamination: Basic catalysts like DBU or triethylamine can be difficult to remove completely.1. Use Amine-Functionalized Silica: For flash chromatography, using amine-functionalized silica can improve the separation of basic compounds[14]. 2. Acid-Base Extraction: Dissolve the crude product in a nonpolar solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate and remove the excess amine and basic catalyst into the aqueous layer. Neutralize the organic layer and re-extract. 3. Alternative Purification: Consider techniques like pH-zone-refining counter-current chromatography for difficult separations of basic esters[15].

Experimental Protocols & Workflows

Optimized Synthesis Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • N,N,N'-trimethyl-N'-(2-aminoethyl)ethane-1,2-diamine (or appropriate precursor amine)

  • Tridecyl Acrylate (inhibitor-free)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reactant Charging: To a 100 mL round-bottom flask under a nitrogen atmosphere, add the precursor amine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.5 M concentration).

  • Catalyst Addition: Add DBU (0.1 eq) to the stirred solution.

  • Acrylate Addition: Add tridecyl acrylate (3.0 eq) dropwise to the solution over 15 minutes at room temperature to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate eluent system, visualized with potassium permanganate stain). The reaction is complete when the starting amine spot is no longer visible.

  • Workup: a. Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile. b. Dissolve the resulting oil in ethyl acetate (50 mL). c. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution from 100% hexanes to 95:5 hexanes:ethyl acetate to isolate the pure Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Visualization of Reaction and Troubleshooting

Diagram 1: Aza-Michael Addition Mechanism

aza_michael_reaction cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_product Product Amine R₂NH (Nucleophile) Acrylate CH₂=CH-COOR' (Michael Acceptor) Amine->Acrylate 1. Nucleophilic Attack Base Base (e.g., DBU) Amine->Base Deprotonation Enolate R₂N-CH₂-C⁻H-COOR' (Enolate Intermediate) Acrylate->Enolate Forms Base->Amine Activates Product R₂N-CH₂-CH₂-COOR' (Final Product) Enolate->Product 2. Protonation (from solvent/trace acid)

Caption: The catalytic cycle of the aza-Michael addition.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Problem: Low Product Yield CheckPurity Verify Purity of Amine & Acrylate Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckCatalyst Evaluate Catalyst Start->CheckCatalyst PurifyReagents Solution: Purify/Distill Reagents Remove Inhibitor CheckPurity->PurifyReagents OptimizeTemp Solution: Increase Temperature (e.g., to 60°C) CheckConditions->OptimizeTemp OptimizeTime Solution: Increase Reaction Time CheckConditions->OptimizeTime ChangeCatalyst Solution: Use Stronger Base (DBU) or Different Catalyst CheckCatalyst->ChangeCatalyst

Caption: A logical workflow for diagnosing and solving low yield issues.

References

  • Barron, B., et al. (2024). Rational Catalyst Design for an Optimized Aza-Michael Addition. Org. Lett., 26, 1533–1538.
  • Michael additions of amines to methyl acrylates promoted by microwave irradiation. (2008). Molecules, 13(2), 340-7.
  • Farmer, T. J., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Institutes of Health (NIH).
  • Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. (n.d.). ResearchGate.
  • Ferreira, M. J., et al. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
  • Optimization of conditions for the reaction of the Aza-Michael addition. (n.d.). ResearchGate.
  • Sangermano, M., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.
  • Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal.
  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024). Royal Society of Chemistry.
  • Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? (2019). ResearchGate.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) | Biodegradable Lipid. (n.d.). MedChemExpress.
  • Purification of tertiary amines using an adsorbent. (n.d.). Google Patents.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Tridecyl acrylate | C16H30O2 | CID 18316. (n.d.). PubChem - National Institutes of Health (NIH).
  • Aza-Michael Reaction review. (n.d.). Scribd.
  • Michael Addition - Common Conditions. (n.d.).
  • Tridecyl acrylate AldrichCPR. (n.d.). Sigma-Aldrich.
  • Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography. (n.d.). PubMed.
  • Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. (2016). Journal of Chemical Education.

Sources

Technical Support Center: Navigating the Large-Scale Production of 304O13 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale production of 304O13 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting guidance for your experimental and manufacturing workflows. The successful translation of LNP-based therapeutics from the laboratory to clinical and commercial scales hinges on robust and reproducible manufacturing processes. This guide is structured to provide in-depth technical insights and practical solutions to common hurdles encountered during the scale-up of 304O13 LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is 304O13, and what is its role in LNP formulations?

304O13 is a biodegradable ionizable lipid.[1] In LNP formulations, it plays a crucial role in encapsulating and delivering RNA payloads.[1] Ionizable lipids like 304O13 are designed to have a pH-dependent charge.[2][3][4] During the formulation process at an acidic pH, 304O13 becomes positively charged, facilitating the encapsulation of negatively charged RNA through electrostatic interactions.[4][5] Upon entering the physiological environment with a neutral pH, the lipid becomes near-neutral, which is desirable for clinical applications.[5] Once inside the cell, the acidic environment of the endosome protonates the lipid again, promoting endosomal escape and the release of the RNA payload into the cytoplasm.[2][3]

Q2: What are the typical components of a 304O13 LNP formulation?

A typical LNP formulation consists of four key lipid components:

  • Ionizable Cationic Lipid (e.g., 304O13): Essential for RNA encapsulation and endosomal escape.[2][4]

  • Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[2][3]

  • Cholesterol: Enhances LNP stability.[2][3][5]

  • PEGylated Lipid: Creates a protective layer that increases circulation time in the bloodstream.[3]

Q3: What are the critical quality attributes (CQAs) for 304O13 LNPs?

CQAs are measurable properties that ensure the quality, safety, and efficacy of the final product.[6] For 304O13 LNPs, key CQAs include:

  • Particle Size and Polydispersity Index (PDI): Influences biodistribution, cellular uptake, and stability.[7][8][9]

  • Encapsulation Efficiency: The percentage of RNA successfully encapsulated within the LNPs.[10]

  • Zeta Potential: The surface charge of the LNPs, which affects stability and interactions with biological components.[8]

  • Lipid Composition and Purity: Ensures the correct ratio of lipid components and the absence of impurities that could affect performance and safety.[6][11]

  • RNA Integrity: The quality and integrity of the encapsulated RNA payload.

  • Potency: The biological activity of the delivered RNA.[6]

  • Safety: Attributes such as sterility and endotoxin levels.[6][12]

Critical Quality AttributeTarget Range (Typical)Analytical Method(s)
Particle Size 50 - 150 nmDynamic Light Scattering (DLS)[7][13]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[7][13]
Encapsulation Efficiency > 90%RiboGreen Assay, Anion Exchange Chromatography (AEX)[10][14]
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
Lipid Component Ratio Formulation-dependentHPLC with Charged Aerosol Detection (HPLC-CAD)[13]
RNA Integrity HighCapillary Gel Electrophoresis (CGE), Agarose Gel Electrophoresis (AGE)[13][15]

Troubleshooting Guide

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Problem: You are observing significant batch-to-batch variability in LNP size or a PDI value consistently above 0.2.

Causality: LNP formation is a kinetically driven process, making it highly sensitive to formulation and process parameters.[16] Inconsistent particle size and high PDI are often linked to variations in the mixing process, which is a critical step in LNP formation.[16][17][18]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Inconsistent Particle Size & High PDI A Problem Identified: Inconsistent Size / High PDI B Step 1: Verify Formulation Components - Check lipid stock concentrations - Ensure buffer pH and ionic strength are correct A->B Start Investigation C Step 2: Evaluate Mixing Process Parameters - Flow Rate Ratio (FRR) - Total Flow Rate (TFR) - Mixing temperature B->C If formulation is correct D Step 3: Assess Equipment Performance - Check for leaks or blockages in the mixing system - Calibrate pumps C->D If parameters are within spec E Step 4: Analyze Raw Material Quality - Test incoming lipid lots for purity and consistency D->E If equipment is functioning correctly F Solution Implemented: Optimized and controlled process leading to consistent LNPs E->F If raw materials are consistent

Caption: Workflow for troubleshooting inconsistent LNP size and PDI.

Detailed Steps:

  • Verify Formulation Components:

    • Protocol: Use analytical techniques like HPLC-CAD to confirm the concentration of your lipid stock solutions.[13] Verify the pH and ionic strength of your aqueous buffer, as these can significantly impact particle formation.[19][20][21]

    • Rationale: Incorrect lipid ratios or buffer conditions can lead to improper self-assembly of the LNPs.

  • Evaluate Mixing Process Parameters:

    • Protocol: Systematically vary the Flow Rate Ratio (FRR) of the aqueous to lipid phases and the Total Flow Rate (TFR). Generally, increasing the FRR and TFR can lead to smaller particle sizes.[20] Monitor the temperature during mixing, as it can affect lipid solubility and nanoparticle formation.[19]

    • Rationale: The speed and ratio of mixing determine the polarity gradient at the interface of the two phases, which dictates the rate of nanoparticle precipitation and final size.[16]

  • Assess Equipment Performance:

    • Protocol: When scaling up, transitioning from small-scale microfluidic mixers to larger T-junction or impinging jet mixers is common.[17][22] Ensure that the mixing geometry and energy input are comparable or have been properly characterized for the new scale. Regularly inspect for any system inconsistencies.

    • Rationale: Changes in equipment can alter the mixing dynamics, leading to different LNP characteristics.[17][18]

Issue 2: Low Encapsulation Efficiency (<90%)

Problem: A significant portion of your RNA payload is not being encapsulated within the 304O13 LNPs.

Causality: Encapsulation efficiency is primarily driven by the electrostatic interaction between the ionizable lipid and the RNA.[4] Insufficient charge on the lipid, issues with the RNA itself, or suboptimal formulation conditions can lead to poor encapsulation.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Low Encapsulation Efficiency A Problem Identified: Low Encapsulation Efficiency B Step 1: Confirm Aqueous Buffer pH - Ensure pH is sufficiently acidic to protonate 304O13 (typically pH 4-6) A->B Start Investigation C Step 2: Verify N/P Ratio - Nitrogen (ionizable lipid) to Phosphate (RNA) ratio - May need optimization for your specific payload B->C If pH is correct D Step 3: Assess RNA Quality - Check for RNA degradation using gel electrophoresis C->D If N/P ratio is appropriate E Step 4: Evaluate Lipid Phase Composition - Ensure correct molar ratios of all lipid components D->E If RNA is intact F Solution Implemented: Optimized formulation and process for high encapsulation E->F If lipid composition is correct

Caption: Workflow for troubleshooting low RNA encapsulation efficiency.

Detailed Steps:

  • Confirm Aqueous Buffer pH:

    • Protocol: Measure the pH of the aqueous buffer containing the RNA just before mixing. The pH should be below the pKa of 304O13 to ensure a positive charge.[23]

    • Rationale: The positive charge on the ionizable lipid is essential for binding the negatively charged RNA backbone.[4]

  • Verify N/P Ratio:

    • Protocol: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the RNA (N/P ratio) is a critical parameter. If encapsulation is low, consider increasing this ratio by adjusting the concentration of the lipid or RNA.

    • Rationale: A sufficient excess of positive charges from the ionizable lipid is necessary to effectively complex and encapsulate the RNA.

  • Assess RNA Quality:

    • Protocol: Run an aliquot of your RNA stock on an agarose or capillary gel to check for degradation.[13][15]

    • Rationale: Degraded or fragmented RNA may not encapsulate as efficiently as intact RNA.

Issue 3: Batch-to-Batch Inconsistency and Scalability Challenges

Problem: You have a successful formulation at the bench scale, but the LNP characteristics change significantly when you try to produce larger batches.

Causality: Scaling up LNP production is not always a linear process.[24] Maintaining precise control over mixing conditions, ensuring homogeneity, and managing solvent removal become more challenging at larger scales.[18]

Troubleshooting Workflow:

G cluster_2 Troubleshooting: Scalability Issues A Problem Identified: Batch Inconsistency at Scale B Step 1: Characterize Mixing Dynamics - Ensure mixing technology is scalable (e.g., T-junction, impinging jet) - Maintain consistent Reynolds number if possible A->B Start Investigation C Step 2: Optimize Downstream Processing - Tangential Flow Filtration (TFF) for buffer exchange and concentration - Monitor transmembrane pressure and shear forces B->C Once mixing is optimized D Step 3: Implement In-Process Controls (IPCs) - Monitor particle size, pH, and ethanol concentration at key steps C->D After downstream process is defined E Step 4: Standardize Raw Material Handling - Consistent sourcing and pre-processing of lipids and RNA D->E For overall process consistency F Solution Implemented: A robust, scalable, and well-controlled manufacturing process E->F Finalized Process

Caption: Workflow for addressing LNP scalability challenges.

Detailed Steps:

  • Characterize Mixing Dynamics:

    • Protocol: When moving to larger-scale mixing systems, it's crucial to maintain similar mixing energy. This might involve adjusting flow rates and pressures to achieve a consistent Reynolds number, ensuring turbulent flow for rapid mixing.

    • Rationale: The transition from laminar flow in some small-scale systems to turbulent flow in large-scale systems can drastically alter LNP formation if not properly controlled.[25]

  • Optimize Downstream Processing:

    • Protocol: Tangential Flow Filtration (TFF) is commonly used for buffer exchange and concentration of LNPs.[13] Optimize TFF parameters such as transmembrane pressure and cross-flow rate to avoid LNP aggregation or disruption due to excessive shear stress.

    • Rationale: Inefficient downstream processing can introduce variability and compromise the quality of the final LNP product.

  • Implement In-Process Controls (IPCs):

    • Protocol: Introduce analytical checkpoints throughout the manufacturing process. For example, use DLS to monitor particle size after mixing and after TFF.[13] This allows for early detection of deviations.

    • Rationale: IPCs provide real-time feedback on the manufacturing process, enabling adjustments to be made to maintain consistency.[25]

References

  • Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs. PubMed. [Link]

  • Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques. PubMed. [Link]

  • Large-Scale LNP Process Conversions: The many hurdles of LNP scale-up and what to consider. Pharmaceutical Technology. [Link]

  • Lipid Nanoparticles Explained: LNP Innovations and Challenges in mRNA Vaccine Manufacturing. PharmaSource. [Link]

  • LNP formulation, development & characterization. Wyatt Technology. [Link]

  • Beyond Lipids: The Science of LNP Manufacturing and Fill Finish. Sharp Services. [Link]

  • Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs. ResearchGate. [Link]

  • Understanding CQAs For mRNA/Lipid Nanoparticle Product Development And Manufacture. BioPhorum. [Link]

  • Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs. J-Stage. [Link]

  • What Challenges Exist in Scaling Up Lipid Nanoparticle Production?. Helix Biotech. [Link]

  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Curapath. [Link]

  • Scaling Up Lipid Nanoparticle Formulations: Challenges and Solutions. American Pharmaceutical Review. [Link]

  • Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. Inside Therapeutics. [Link]

  • Optimization of lipid nanoparticle formulation. Inside Therapeutics. [Link]

  • Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation. ACS Publications. [Link]

  • Analytical Solutions for mRNA-LNP characterization. Agilent. [Link]

  • Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction. MDPI. [Link]

  • Facilitating Development and Scale-Up of Nanoparticle Drug Products with an End-to-End Adaptable Manufacturing Platform. Pharma's Almanac. [Link]

  • Analytical techniques used in this study for the characterisation of lipid nanoparticles in order of increasing resolution, annotated with respective CQAs. ResearchGate. [Link]

  • RNA-LNPs: Navigating the regulatory challenges. Pharmaceutical Technology. [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. [Link]

  • Critical Quality Attributes for LNP Formulation. ResearchGate. [Link]

  • Navigating mRNA Manufacturing with Flexibility and Innovation. Pharma's Almanac. [Link]

  • Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. Single Use Support. [Link]

  • Addressing stability challenges of mRNA-lipid nanoparticle therapies with formulation development. BioTechniques. [Link]

  • The Use of Enhanced Analytical Pipelines for the Characterization of Poly(A) and Poly(A)-LNP Formulation Critical Quality Attributes. ACS Publications. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]

  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. PMC. [Link]

  • Assessing Critical Quality Attributes (CQA) for mRNA-LNP. Crystal Pharmatech. [Link]

  • Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure. ACS Publications. [Link]

  • The Unique Challenges of Lipid Nanoparticle Development and Manufacturing. Catalent. [Link]

  • Pharmaceutical Challenges for Lipid Nanoparticle Production. Microfluidics. [Link]

  • Navigating GMP Manufacturing of mRNA-Lipid Nanoparticles. BioProcess International. [Link]

  • Manufacturing Challenges of Complex LNP Biopharmaceuticals for Cancer, Gene Editing, and Vaccines. YouTube. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Storage, Handling, and Troubleshooting

Notice: The specific compound "Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate" is not described in publicly available chemical literature or databases. The structural characteristics suggested by this name—a tertiary amine headgroup, ester linkage, and long alkyl chains—are hallmarks of a class of molecules known as ionizable lipids . These lipids are critical components of Lipid Nanoparticle (LNP) systems for the delivery of nucleic acid therapeutics like mRNA and siRNA.[][2]

This guide provides comprehensive storage, handling, and troubleshooting procedures for this general, yet critical, class of research compounds. The principles and protocols outlined here are grounded in established best practices for handling ionizable lipids and are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
1. What are ionizable lipids and why are they stored at low temperatures?

Ionizable lipids are a class of synthetic lipids that possess a unique, pH-dependent charge.[2] At an acidic pH (typically ~4.0), their amine-containing headgroups become protonated and thus positively charged.[][3] This positive charge is crucial for electrostatically binding and encapsulating negatively charged nucleic acids (like mRNA) during the LNP formulation process.[4][5] At physiological pH (~7.4), they are nearly neutral, which reduces toxicity and premature clearance from circulation.[2]

Low-temperature storage (-20°C or below) is essential to prevent chemical degradation.[4][6][7] Key degradation pathways for these lipids include:

  • Hydrolysis: Ester linkages, which are common in modern biodegradable ionizable lipids, are susceptible to cleavage by water. This process is accelerated by thermal stress.[8][9]

  • Oxidation: Unsaturated alkyl chains can react with atmospheric oxygen, leading to the formation of reactive peroxide species and aldehydes. These by-products can then form adducts with the mRNA payload, reducing its translational efficiency and the overall potency of the LNP formulation.[10]

Storing these lipids, especially when dissolved in an organic solvent like ethanol, at -20°C or -80°C significantly slows these degradation processes, ensuring the purity and performance of the material for up to two years or more.[6][7][11]

2. My ionizable lipid is supplied in ethanol. Can I use plastic pipette tips to handle it?

No. Ionizable lipids supplied in organic solvents like ethanol must be handled with extreme care to avoid contamination.[11] Organic solvents can leach plasticizers and other impurities from common laboratory plastics (e.g., polypropylene, polystyrene).[11] These impurities can interfere with LNP formation and introduce unwanted variables into your experiments.

Best Practices for Handling Organic Lipid Solutions: [11]

  • Always use glass, stainless steel, or Teflon-lined equipment. This includes vials, syringes, and transfer pipettes.

  • Never store organic lipid solutions in plastic containers. Use glass vials with Teflon-lined caps.

  • When aliquoting, work quickly to minimize the solvent's exposure to air and prevent evaporation, which would alter the lipid concentration.

3. I see some precipitation in my lipid solution after thawing. What should I do?

Precipitation upon thawing from cold storage is a common issue, particularly for lipids with low solubility in ethanol at room temperature, such as cholesterol or certain phospholipids that are part of the LNP formulation mix.[12]

Troubleshooting Steps:

  • Warm the Solution: Gently warm the vial to 37°C or, for some components like DSPC, up to 60-65°C in a water bath.[12]

  • Vortex Thoroughly: After warming, vortex the solution vigorously for 1-2 minutes to ensure all components are fully redissolved.[13]

  • Visual Inspection: The solution should appear completely clear and free of any particulate matter before use.[14]

  • Maintain Temperature (If Necessary): For lipids like cholesterol that have a tendency to crash out of solution upon cooling, it may be necessary to keep the stock solution warm (>37°C) during the formulation process.[12]

If precipitation persists after these steps, it may indicate solvent evaporation or degradation of the lipid. In this case, it is recommended to use a fresh vial.

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the integrity and performance of your ionizable lipid.

Recommended Storage Conditions
ParameterGuidelineRationale
Temperature -20°C to -80°C Minimizes chemical degradation (hydrolysis, oxidation).[4][6][11]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation of unsaturated lipid tails.[11]
Container Amber Glass Vial with Teflon-lined Cap Prevents leaching of impurities from plastic and protects from light.[11]
Form As a solution in anhydrous ethanol Improves long-term stability over storing as a dry powder, which can be hygroscopic.[11]
Protocol: Aliquoting and Preparing a Lipid Stock Solution

This protocol outlines the steps for safely handling and preparing a ready-to-use lipid stock from a concentrated source.

Materials:

  • Ionizable lipid (in ethanol)

  • Anhydrous Ethanol (200 proof)

  • Sterile, amber glass vials with Teflon-lined caps

  • Glass or gas-tight Hamilton syringes

  • Inert gas source (Argon or Nitrogen) with tubing

  • Vortex mixer

Procedure:

  • Equilibration: Remove the primary container of the ionizable lipid from the -20°C freezer. Allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the cold solution.[11]

  • Inert Atmosphere: Gently flush the headspace of the primary container with argon or nitrogen. This displaces air and moisture, protecting the lipid from degradation.

  • Transfer: Using a clean glass syringe, carefully withdraw the required volume of the concentrated lipid solution.

  • Dilution & Aliquoting: Dispense the lipid into a new, sterile amber glass vial. Add the calculated volume of anhydrous ethanol to reach your desired stock concentration.

  • Purge and Seal: Flush the headspace of the newly prepared aliquot with inert gas before tightly sealing the Teflon-lined cap.

  • Mix and Label: Vortex the solution for 30 seconds to ensure homogeneity. Clearly label the aliquot with the lipid name, concentration, solvent, and date of preparation.

  • Storage: Immediately store the aliquot at -20°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[13]

Troubleshooting Guide

This section addresses common issues encountered during LNP formulation that may be related to the ionizable lipid.

Problem Potential Cause(s) Recommended Action(s)
Low mRNA Encapsulation Efficiency (<80%) 1. Degraded Ionizable Lipid: The lipid's amine headgroup may be compromised, reducing its ability to bind RNA. 2. Incorrect pH of Buffers: The pH of the aqueous buffer must be low enough (~4.0) to ensure the ionizable lipid is positively charged.[5] 3. Suboptimal N/P Ratio: The ratio of amine groups (N) in the lipid to phosphate groups (P) in the RNA is incorrect.[5]1. Use a fresh, properly stored aliquot of the ionizable lipid. 2. Verify the pH of your RNA dilution buffer (e.g., citrate or acetate buffer) before use. 3. Optimize the N/P ratio for your specific lipid and RNA payload. A common starting point is a ratio between 3 and 6.
Large Particle Size (>150 nm) or High Polydispersity (PDI > 0.2) 1. Impure or Degraded Lipids: Oxidized lipids or other impurities can disrupt the self-assembly process, leading to larger, less uniform particles.[10] 2. Poor Mixing: Inefficient or slow mixing of the lipid-ethanol and aqueous phases can lead to uncontrolled particle growth.[13][15] 3. Precipitation of Components: One or more lipid components may not be fully solubilized in the ethanol stock.1. Ensure all lipid stocks are of high purity and have been stored correctly. Filter lipid stocks through a 0.2 µm PTFE syringe filter if particulates are suspected. 2. Use a validated, rapid mixing method like a microfluidic device or ensure consistent, turbulent mixing if using manual methods.[13][15] 3. Before mixing, confirm all lipid stock solutions are clear and fully dissolved, warming gently if necessary.[12]
Evidence of mRNA Degradation 1. Lipid Peroxidation: Reactive aldehyde species, resulting from the oxidation of unsaturated lipids, can form adducts with mRNA, compromising its integrity.[10]1. Source high-purity lipids with low peroxide values. 2. Always handle and store lipids under an inert atmosphere (argon/nitrogen) to prevent oxidation.[11] 3. Minimize exposure of the lipid to light and elevated temperatures.
Visual Workflow and Decision Guides
Workflow for Safe Handling and Aliquoting

G cluster_prep Preparation cluster_handling Handling (Inert Environment) cluster_final Finalization A Remove Lipid from -20°C Storage B Equilibrate to Room Temperature A->B  Critical Step:  Prevents Condensation C Flush Vial with Argon/Nitrogen B->C D Withdraw Lipid with Glass Syringe C->D E Dispense into New Glass Vial D->E F Add Anhydrous Ethanol for Dilution E->F G Flush Aliquot with Argon/Nitrogen F->G H Seal with Teflon Cap & Vortex G->H I Store Immediately at -20°C H->I

Caption: Workflow for preparing single-use aliquots of ionizable lipids.

Troubleshooting LNP Formulation Issues

G Start LNP Formulation Fails QC QC_Check Which QC Parameter Failed? Start->QC_Check Encapsulation Low Encapsulation Efficiency QC_Check->Encapsulation Encapsulation Size_PDI High Size / PDI QC_Check->Size_PDI Size/PDI Degradation Payload Degradation QC_Check->Degradation Degradation Check_pH Verify Aqueous Buffer pH (~4.0) Encapsulation->Check_pH Check_Ratio Optimize N/P Ratio Encapsulation->Check_Ratio Check_Mixing Ensure Rapid, Turbulent Mixing Size_PDI->Check_Mixing Check_Solubility Confirm Lipid Stocks are Solubilized Size_PDI->Check_Solubility Check_Oxidation Suspect Lipid Oxidation Degradation->Check_Oxidation Use_Fresh_Lipid Use Fresh Aliquot Stored Under Inert Gas Check_pH->Use_Fresh_Lipid Check_Ratio->Use_Fresh_Lipid Check_Mixing->Use_Fresh_Lipid Check_Solubility->Use_Fresh_Lipid Check_Oxidation->Use_Fresh_Lipid

Caption: Decision tree for troubleshooting common LNP formulation problems.

References
  • CordenPharma. (2025). LP-01 Ionizable Lipid Stability Case Study for mRNA-LNP Storage.
  • Echelon Biosciences. (n.d.). Lipid Nanoparticles.
  • Inside Therapeutics. (2025). Optimization of lipid nanoparticle formulation.
  • Kang, R. S., Wang, Z., et al. (2025). Spotlighting the criticality of lipid quality control through a mechanistic investigation of mRNA activity loss in lipid nanoparticles. ResearchGate.
  • McKenzie, C. G., et al. (2025). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. NIH.
  • Miyabe, H., et al. (2025). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. ResearchGate.
  • Pardi, N., et al. (n.d.). Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines. NIH.
  • Ramezanpour, M., et al. (2023). The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism. NIH.
  • Sigma-Aldrich. (n.d.). Approaches to the Design of Lipid-based Nanocarriers for mRNA Delivery.
  • Tocris Bioscience. (n.d.). Preparation of MC3 Lipid Nanoparticles for RNA delivery.
  • Various Authors. (n.d.). Cayman Chemical Product Information (C12-200, 306Oi10).
  • Various Authors. (2020). Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. NIH PMC.
  • Various Authors. (n.d.). Storage and handling of Avanti Research lipids.
  • Xu, Y., et al. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery.
  • Zhang, P., et al. (2025). Long-term storage of lipid-like nanoparticles for mRNA delivery. ResearchGate.

Sources

Technical Support Center: Formulation and Stabilization of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation and stabilization of nanoparticles incorporating the ionizable lipid, Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent nanoparticle aggregation and ensure the development of stable, effective drug delivery vehicles.

Troubleshooting Guide: Preventing Nanoparticle Aggregation

Aggregation is a critical challenge in nanoparticle formulation, leading to loss of therapeutic efficacy, altered biodistribution, and potential safety concerns. This section addresses common aggregation issues encountered during and after the formulation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate nanoparticles, providing systematic solutions based on scientific principles.

Issue 1: Immediate Aggregation or High Polydispersity Index (PDI) Post-Formulation

You've just formulated your nanoparticles using a microfluidic mixing method, but your initial Dynamic Light Scattering (DLS) measurement shows a large Z-average diameter (>200 nm) and a high Polydispersity Index (PDI > 0.3).

Immediate aggregation points to suboptimal formulation parameters or improper mixing dynamics. The primary forces at play are van der Waals attractions, which cause particles to clump together, and repulsive forces (electrostatic and steric) that you aim to maximize for stability.

  • Incorrect pH During Formulation: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is an ionizable lipid. Its charge is pH-dependent. For efficient encapsulation of negatively charged cargo like siRNA, the formulation buffer should be acidic (typically pH 4.0).[1] This protonates the amine groups on the lipid, making it cationic and facilitating electrostatic interactions with the nucleic acid. If the pH is too high during this step, encapsulation will be inefficient, and the resulting particles will be unstable.

  • Suboptimal Lipid Ratios: The stability of a lipid nanoparticle (LNP) is a collective effort of its components. A standard LNP formulation consists of four key lipid types.[2][3][4]

    • Ionizable Lipid (e.g., Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate): Typically 40-50 mol%.

    • Helper Phospholipid (e.g., DSPC): 10-20 mol%. Provides structural integrity to the lipid bilayer.[5][6][7]

    • Cholesterol: 35-45 mol%. Fills gaps in the lipid bilayer, enhancing rigidity and stability.[6][8][9]

    • PEG-Lipid (e.g., DMG-PEG2000): 1-3 mol%. Provides a hydrophilic shield (steric hindrance) to prevent aggregation.[10][11] An insufficient amount of PEG-lipid can lead to immediate aggregation. Conversely, too much can hinder cellular uptake.

start High PDI / Aggregation Post-Formulation check_ph Verify pH of Aqueous Buffer (should be ~4.0) start->check_ph ph_ok pH Correct? check_ph->ph_ok check_lipids Review Lipid Molar Ratios lipids_ok Ratios Optimal? check_lipids->lipids_ok ph_ok->check_lipids Yes adjust_ph Adjust Buffer pH to 4.0 and Re-formulate ph_ok->adjust_ph No adjust_peg Increase PEG-Lipid to 1.5-2.0 mol% lipids_ok->adjust_peg No end_solution Stable Nanoparticles (PDI < 0.2) lipids_ok->end_solution Yes adjust_ph->start adjust_chol Optimize Cholesterol/DSPC Ratio adjust_peg->adjust_chol adjust_chol->start

Caption: Troubleshooting workflow for immediate aggregation.

Issue 2: Aggregation Over Time in Storage or After Buffer Exchange

Your nanoparticles look good initially (PDI < 0.2), but after dialysis into a physiological buffer (e.g., PBS pH 7.4) or during storage at 4°C, you observe an increase in size and PDI.

This delayed aggregation is often due to changes in the nanoparticle's surface charge and interactions with the storage medium.

  • Insufficient Steric Stabilization: The PEG-lipid layer is the primary defense against aggregation at neutral pH.[11][12] If this layer is not dense enough, particles can aggregate as their surface charge neutralizes. The length of the PEG chain and the lipid anchor also play a role in the stability of this protective layer.

  • High Ionic Strength of Storage Buffer: At physiological pH (~7.4), your ionizable lipid is nearly neutral. Stability relies on the steric barrier from PEGylation. High salt concentrations in the buffer (like standard PBS) can screen the residual surface charges and weaken the hydration layer around the nanoparticles, promoting aggregation.[13]

  • Temperature-Related Instability: While 4°C is a common storage temperature, some lipid formulations may be sensitive to cold. More critically, freeze-thaw cycles are a major stressor that can induce aggregation.[13]

Parameter Recommendation Scientific Rationale
Storage Buffer Use a low ionic strength buffer like Tris-sucrose or citrate-sucrose at pH 7.0-7.4.Reduces charge screening effects that can lead to aggregation, especially when electrostatic repulsion is minimal.[14]
PEG-Lipid Content Ensure PEG-lipid is at an optimal concentration (typically 1.5-2.0 mol%).A sufficient PEG layer provides a steric barrier, preventing particles from getting close enough for van der Waals forces to cause aggregation.[10][11]
Storage Temperature Store at 2-8°C. Avoid freezing unless a cryoprotectant is used.Prevents lipid phase transitions and damage from ice crystal formation that can disrupt the nanoparticle structure.
Issue 3: Aggregation During Lyophilization or Reconstitution

To improve long-term stability, you've lyophilized your nanoparticles, but upon reconstitution, they are heavily aggregated.

Lyophilization (freeze-drying) is an aggressive process. The formation of ice crystals can physically stress the nanoparticles, and the removal of water can lead to particle fusion.

  • Lack of Cryoprotectant: Cryoprotectants are essential to protect nanoparticles during freezing. They form a glassy matrix that prevents the formation of large ice crystals and keeps the nanoparticles separated.[13]

  • Reconstitution Issues: The reconstitution buffer and method are critical. Reconstituting in a high ionic strength buffer can immediately cause aggregation.

  • Add Cryoprotectant: Before freezing, add a cryoprotectant such as sucrose or trehalose to your nanoparticle suspension to a final concentration of 5-10% (w/v).

  • Freezing: Flash-freeze the samples in liquid nitrogen or store them at -80°C.

  • Lyophilization: Lyophilize until all the ice has sublimated.

  • Reconstitution: Reconstitute the lyophilized powder in nuclease-free water or a low-ionic-strength buffer. Gently vortex to ensure complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal particle size and PDI for my nanoparticles?

For most systemic drug delivery applications, the target particle size is between 50 and 200 nm.[15] A Polydispersity Index (PDI) of 0.3 or below is generally considered acceptable and indicates a homogenous population of nanoparticles.[16] For optimal performance, a PDI below 0.2 is desirable.[14]

Q2: How does the pKa of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate affect stability?

The pKa of an ionizable lipid is the pH at which it is 50% protonated. For effective siRNA delivery, a pKa in the range of 6.2-6.5 is considered optimal.[1] This allows the lipid to be cationic at the acidic pH of formulation (pH 4) for efficient RNA encapsulation, nearly neutral at physiological pH (7.4) to reduce toxicity and nonspecific interactions in circulation, and to become cationic again in the acidic environment of the endosome to facilitate membrane disruption and cargo release.[1][17] If the pKa is too high, the nanoparticles may remain positively charged at neutral pH, leading to rapid clearance and potential toxicity. If it's too low, endosomal escape may be inefficient.

Q3: What is Zeta Potential, and what should it be for my formulation?

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticle. It is a key indicator of the stability of a colloidal dispersion. For nanoparticles that rely on electrostatic stabilization, a zeta potential of ±30 mV or greater is generally indicative of good stability.[18] However, for LNP formulations designed for in vivo use, the surface is typically shielded by PEG, resulting in a near-neutral zeta potential at physiological pH. In this case, stability is primarily achieved through steric hindrance, not electrostatic repulsion.

Q4: Can I sonicate my sample to break up aggregates?

While sonication can sometimes redisperse soft aggregates, it is generally not recommended as a primary solution.[19] High-energy sonication can damage the nanoparticles, leading to cargo leakage or changes in morphology. It is better to optimize the formulation to prevent aggregation in the first place. If you do use sonication, use a bath sonicator with controlled temperature and short durations.

Q5: How can I visually confirm aggregation?

While DLS is excellent for quantifying size distribution, Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of your nanoparticles in their native, hydrated state.[20][21] Cryo-TEM can reveal the morphology of individual particles, confirm the presence of aggregates, and provide insights into the internal structure of the LNPs.[22][23]

Experimental Protocols

Protocol 1: General Formulation of Nanoparticles by Microfluidic Mixing

This protocol provides a general method for formulating siRNA-loaded lipid nanoparticles.

  • Prepare Lipid Stock Solution: Dissolve Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration can range from 10-25 mg/mL.[14]

  • Prepare siRNA Solution: Dissolve the siRNA cargo in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Set up a microfluidic mixing system (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

  • Mixing Parameters: Set the flow rate ratio of the aqueous to organic phase at 3:1. The total flow rate will depend on the specific microfluidic device.

  • Collection: Collect the resulting nanoparticle suspension.

  • Buffer Exchange: Dialyze the collected suspension against a suitable storage buffer (e.g., PBS pH 7.4 or Tris-sucrose buffer) for at least 6 hours to remove the ethanol and exchange the buffer.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[24]

  • Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in the same buffer it is suspended in to a suitable concentration for DLS analysis (this is instrument-dependent, but typically in the µg/mL range). Ensure the buffer is filtered to remove dust.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Enter the viscosity and refractive index of the dispersant (buffer).

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform at least three replicate measurements.

  • Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI). The Z-average is the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the width of the size distribution.

Visualizing Key Relationships

Mechanism of Nanoparticle Stabilization

cluster_0 Unstable System (Aggregation) cluster_1 Stabilized System a Nanoparticle - van der Waals Attraction b Nanoparticle - van der Waals Attraction a->b Aggregation c Nanoparticle + Electrostatic Repulsion d Nanoparticle + Electrostatic Repulsion e Nanoparticle + Steric Hindrance (PEG) f Nanoparticle + Steric Hindrance (PEG) label_es Electrostatic Stabilization label_ss Steric Stabilization

Caption: Primary forces governing nanoparticle stability.

References

  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). MDPI. [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC. [Link]

  • White paper: Ionizable lipids for mRNA-LNP and siRNA-LNP. (2025). OZ Biosciences. [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2016). Advanced Drug Delivery Reviews. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI. [Link]

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (n.d.). PMC. [Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (n.d.). MDPI. [Link]

  • What is the acceptable limit polydispersity index (pdi) of nanoparticles? And why?. (2014). ResearchGate. [Link]

  • Lipid Nanoparticle characterization with cryo-TEM. (2023). NanoImaging Services. [Link]

  • How to prevent aggregation of micro- and/or nano-particles during Dynamic Light Scattering (DLS) analysis?. (2025). ResearchGate. [Link]

  • Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice. (2022). PMC. [Link]

  • Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. (2018). PubMed Central. [Link]

  • Effect of cholesterol on nanoparticle translocation across a lipid bilayer. (n.d.). RSC Publishing. [Link]

  • A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems. (n.d.). NIH. [Link]

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (n.d.). PMC - NIH. [Link]

  • Ionic liquid-coated lipid nanoparticles increase siRNA uptake into CNS targets. (2023). RSC Publishing. [Link]

  • PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy. (2024). ACS Publications. [Link]

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. (2025). ACS Publications. [Link]

  • Lipid nanoparticles: Composition, formulation, and application. (2025). PubMed. [Link]

  • Immune Implications of Cholesterol-Containing Lipid Nanoparticles. (n.d.). ACS Publications. [Link]

  • Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump. (n.d.). AIP Publishing. [Link]

  • LNP characterization guidelines: Size, PDI, Morphology. (2025). Inside Therapeutics. [Link]

  • Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges. (n.d.). J-Stage. [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2025). ResearchGate. [https://www.researchgate.net/publication/297708578_The_role_of_helper_lipids_in_lipid_nanoparticles_LNPs_designed_for_oligonucleotide_delivery]([Link]_ lipids_in_lipid_nanoparticles_LNPs_designed_for_oligonucleotide_delivery)

  • Recent advances in siRNA delivery mediated by lipid-based nanoparticles. (2020). PMC. [Link]

  • Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. (n.d.). NIH. [Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. (2025). PMC. [Link]

  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. (n.d.). PNAS. [Link]

  • High-Throughput Toolkit for Cryo-EM Analysis of Lipid Nanoparticles Using Machine Learning. (2025). Oxford Academic. [Link]

  • The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles. (2024). MDPI. [Link]

  • Techniques for Accurate Sizing of Gold Nanoparticles Using Dynamic Light Scattering with Particular Application to Chemical and Biological Sensing Based on Aggregate Formation. (n.d.). ACS Publications. [Link]

  • Characterization of LPNP-siRNA. (A) Preparation of LPNP-siRNA. (B) Zeta... (n.d.). ResearchGate. [Link]

  • (PDF) In Silico Engineering of Stable siRNA Lipid Nanoparticles: Exploring the Impact of Ionizable Lipid Concentrations for Enhanced Formulation Stability. (2024). ResearchGate. [Link]

  • Lipid nanoparticles' size (±S.D.), polydispersity index (PDI ± S.D.)... (n.d.). ResearchGate. [Link]

  • FlowCam Helps Optimize Lipid Nanoparticle Formulations. (2025). Fluid Imaging Technologies. [Link]

  • Role of PEG Lipids in Lipid Nanoparticle Formulations. (2024). Helix Biotech. [Link]

  • Why mRNA-ionizable LNPs formulations are so short-lived: causes and way-out. (n.d.). Taylor and Francis Online. [Link]

  • In Silico Engineering of Stable siRNA Lipid Nanoparticles: Exploring the Impact of Ionizable Lipid Concentrations for Enhanced Formulation Stability. (2024). bioRxiv. [Link]

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizab. (2025). International Journal of Nanomedicine. [Link]

  • Characterizing Nanoparticles in Biological and Physiological Media through Dynamic Light Scattering. (n.d.). LS Instruments. [Link]

  • Nucleic Acid-Loaded Lipid Nanoparticle Interactions with Model Endosomal Membranes. (2022). ACS Publications. [Link]

  • Revolutionizing Lipid Nanoparticle Analysis with Machine Learning. (2024). Eureka blog. [Link]

  • Efficient siRNA delivery and gene silencing using a lipopolypeptide hybrid vector mediated by a caveolae-mediated and temperature-dependent endocytic pathway. (2019). NIH. [Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Advanced Purification of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Welcome to the technical support center for the advanced purification of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate . This guide is designed for researchers, scientists, and drug development professionals who are synthesizing or utilizing this novel lipidoid for applications such as the delivery of polynucleotides[1]. The unique amphiphilic structure of this molecule, characterized by three long hydrophobic tridecyl chains and a tertiary amine propanoate headgroup, presents specific purification challenges that require robust and tailored methodologies.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Section 1: Understanding the Purification Challenge

The synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, likely via a conjugate addition of tritridecylamine to an appropriate acrylate, can result in a crude product containing several challenging impurities. Its high hydrophobicity, coupled with its basic amine functionality, makes purification non-trivial.

Common Impurities & Their Characteristics:

  • Unreacted Starting Materials: Residual tritridecylamine and the acrylate precursor.

  • Side-Reaction Products: Potential byproducts from dimerization or other unintended reactions.

  • Solvent Residues: Organic solvents used in the synthesis and workup.

  • Color Impurities: High-molecular-weight, often colored, byproducts that can be difficult to remove[2].

The primary challenge lies in the molecule's physical properties: it is often a viscous oil or waxy solid at room temperature, making traditional crystallization difficult. Its amphiphilic nature means it can behave unpredictably in standard chromatographic systems[3][4].

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing causal analysis and step-by-step solutions.

Issue 1: Low Purity After Initial Workup (<85%)

Question: My initial NMR/LC-MS analysis after aqueous workup shows significant amounts of unreacted tritridecylamine. How can I remove this impurity effectively?

Answer: This is a common issue due to the similar high hydrophobicity of the product and the starting amine, making them difficult to separate by simple extraction.

  • Causality: Tritridecylamine is a bulky, non-polar molecule that will partition strongly into the organic phase along with your product during a standard aqueous wash.

  • Solution: Acidic Wash (Liquid-Liquid Extraction)

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic tertiary amine in your product and the starting amine will be protonated, forming salts.

    • Crucial Step: Your product, being a propanoate ester, is less basic than the starting tritridecylamine. A carefully controlled pH wash can sometimes selectively protonate and extract the more basic starting amine. However, a more robust method is required if both are extracted.

    • If both are extracted into the aqueous layer, neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract with an organic solvent. The mixture is now ready for chromatographic separation.

  • Expert Insight: For highly hydrophobic amines, column chromatography is often unavoidable. An acidic wash primarily removes more polar impurities and prepares the sample for chromatography.

Issue 2: Product Streaking or Tailing on Silica Gel Chromatography

Question: I'm attempting flash chromatography on silica gel, but my product is streaking badly down the column, leading to poor separation and mixed fractions. What's happening?

Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and irreversibly interact with the basic nitrogen atom of your tertiary amine product[5]. This causes a portion of the product to "stick" to the column and elute slowly, resulting in tailing.

  • Solution 1: Mobile Phase Modification

    • Add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is standard. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to travel through the column with improved peak shape[5].

  • Solution 2: Use of a Deactivated or Functionalized Stationary Phase

    • Amine-Functionalized Silica: This is a highly effective solution. These columns have an aminopropyl-functionalized surface that is basic, which repels the amine product and eliminates the problematic acid-base interaction, resulting in sharp, symmetrical peaks[5].

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis & Final Product Crude Crude Product (Oil/Wax) Chromatography Flash Chromatography (Amine-Silica or NP-Silica + TEA) Crude->Chromatography Analysis Purity Check (qNMR, LC-MS) Chromatography->Analysis Prep_HPLC Prep RP-HPLC (C18, ACN/H2O/TFA) Prep_HPLC->Analysis Analysis->Prep_HPLC <98% Purity Final Pure Product (>98%) Analysis->Final Purity OK

Sources

The effect of pH on the formulation and performance of 304O13 LNPs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 304O13 Lipid Nanoparticles

A Guide to pH-Dependent Formulation and Performance

Welcome to the technical support guide for 304O13-based lipid nanoparticle (LNP) formulations. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of LNP development. This guide is structured to explain not just the "how" but the critical "why" behind each step, focusing on the pivotal role of pH in achieving a successful formulation with high encapsulation efficiency and potent in vivo performance.

Section 1: The "Why" — Fundamental Principles of pH in LNP Formulation

The success of ionizable lipids like 304O13 hinges on their pH-responsive nature.[1][2] This characteristic is not a mere detail but the central mechanism driving both the formulation process and the biological activity of the LNP.

The key is the pKa of the ionizable lipid, which is the pH at which the lipid is 50% protonated (positively charged) and 50% deprotonated (neutral). For 304O13, the pKa is approximately 6.8.[3] However, the apparent pKa of the fully formulated LNP—a more functionally relevant value—is often in the 6.0 to 7.0 range.[3][4] This specific pKa value is critical for the following reasons:

  • Acidic Formulation (pH ~4.0): During the initial mixing phase, the aqueous buffer is maintained at a low pH (typically 4.0).[5][6] At this pH, which is well below the pKa of 304O13, the lipid's tertiary amine groups become fully protonated, conferring a strong positive charge. This positive charge is essential for the electrostatic complexation with the negatively charged phosphate backbone of the nucleic acid cargo (mRNA, siRNA, etc.).[5][] This interaction is the primary driving force for high encapsulation efficiency.

  • Physiological Circulation (pH ~7.4): After formulation, the LNPs are dialyzed against a buffer at physiological pH (e.g., PBS at pH 7.4).[8] At this pH, which is above the pKa, the 304O13 lipid becomes predominantly deprotonated and thus electrically neutral.[2][9] This near-neutral surface charge is crucial for in vivo applications as it minimizes non-specific interactions with blood components and reduces cytotoxicity, prolonging circulation time.[2][10]

  • Endosomal Escape (pH 5.0–6.5): Once an LNP is taken up by a target cell via endocytosis, it is trafficked into an endosome.[4][] As the endosome matures, its internal pH drops to between 5.0 and 6.5.[][12][13] When the endosomal pH drops below the LNP's apparent pKa, the 304O13 lipids again become protonated.[][12][14] This "re-charging" event triggers a series of biophysical changes. The now cationic LNPs interact with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or exert its function (siRNA).[][][13][14]

This pH-triggered journey is visually summarized in the mechanism diagram below.

LNP_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell LNP_neutral LNP (Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & Acidification Disruption Membrane Disruption Late_Endosome->Disruption 304O13 Protonation Payload Nucleic Acid Payload Disruption->Payload Cytoplasm Cytoplasm Payload->Cytoplasm Release

Caption: pH-dependent mechanism of LNP action.

Section 2: The "How" — Experimental Protocol for 304O13 LNP Formulation

This protocol outlines a standard method for producing 304O13 LNPs using microfluidics, which offers superior control over particle size and polydispersity.[10][15]

Materials:

  • Lipids: 304O13, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

  • Solvent: Anhydrous Ethanol

  • Aqueous Buffer: 50 mM Sodium Citrate, pH 4.0[16]

  • Nucleic Acid: mRNA or siRNA stock solution

  • Dialysis Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr), syringes, dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Workflow Diagram:

LNP_Workflow cluster_mixing Microfluidic Mixing prep_lipid 1. Prepare Lipid-Ethanol Phase (304O13, DSPC, Chol, PEG) mix 3. Mix Phases (Aqueous:Organic Ratio 3:1) prep_lipid->mix prep_aq 2. Prepare Aqueous Phase (Nucleic Acid in Citrate Buffer, pH 4.0) prep_aq->mix formation 4. LNP Self-Assembly (Low pH) mix->formation dialysis 5. Dialysis vs. PBS (pH 7.4) (Removes ethanol, raises pH) formation->dialysis characterize 6. Characterization (Size, PDI, EE%, Zeta Potential) dialysis->characterize

Caption: Microfluidic workflow for LNP formulation.

Step-by-Step Methodology:

  • Prepare Lipid Stock in Ethanol:

    • Dissolve 304O13, DSPC, Cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[16]

    • Ensure complete dissolution. This is your organic phase.

  • Prepare Aqueous Phase:

    • Dilute your nucleic acid (e.g., mRNA) in the 50 mM sodium citrate buffer (pH 4.0). The final concentration will depend on the desired N:P ratio.

    • CRITICAL: Verify the pH of this buffer with a calibrated pH meter before use. A deviation from pH 4.0 can significantly impact encapsulation.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into the organic phase syringe and the nucleic acid-aqueous solution into the aqueous phase syringe.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[16][17]

    • Set the total flow rate (TFR) as recommended for your system (e.g., 12 mL/min).[17]

    • Initiate mixing. The rapid mixing of the two phases causes nanoprecipitation and the self-assembly of LNPs.

  • Buffer Exchange and pH Neutralization:

    • Immediately transfer the collected LNP suspension to a dialysis cassette.

    • Dialyze against 1X PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 12-24 hours to ensure complete removal of ethanol and equilibration to neutral pH.[18]

  • Characterization:

    • After dialysis, recover the LNP sample.

    • Measure particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency (EE%) using a RiboGreen assay or similar fluorescence-based method.

    • Measure Zeta Potential to confirm surface charge neutralization.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during 304O13 LNP formulation, with a focus on pH-related causes.

Problem / Observation Potential pH-Related Cause(s) Recommended Actions & Explanations
Low Encapsulation Efficiency (<80%) The pH of the aqueous buffer was too high (e.g., > 4.5).Verify Buffer pH: Use a calibrated pH meter to ensure your aqueous buffer is at pH 4.0. If the pH is too high, the 304O13 lipid will not be sufficiently protonated to efficiently complex with the negatively charged nucleic acid.
Insufficient buffer capacity.Check Buffer Concentration: Ensure you are using an adequate buffer concentration (e.g., 25-50 mM citrate). A weak buffer may not be able to maintain the low pH when the two phases are mixed.
Large Particle Size (>150 nm) or High PDI (>0.2) Aggregation during or after mixing.Confirm Formulation pH: An incorrect formulation pH can lead to poor particle formation and aggregation. Ensure the pH is low enough to maintain colloidal stability via electrostatic repulsion between the newly formed, positively charged LNPs.
pH drift during dialysis.Ensure Adequate Dialysis Volume: Use a large volume of PBS for dialysis to ensure the pH of the LNP suspension fully equilibrates to 7.4. Insufficient dialysis can leave the LNPs in a slightly acidic state, promoting aggregation.
Poor In Vitro / In Vivo Performance Despite Good Physicochemical Properties Inefficient endosomal escape.Confirm Apparent pKa: The LNP's performance is highly dependent on its apparent pKa being in the optimal range (typically 6.2-6.7) for endosomal release.[19] While 304O13's pKa is known, formulation parameters can shift this. If performance is poor, the LNPs may not be efficiently releasing their cargo.
LNP instability at physiological pH.Verify Final pH is 7.4: Ensure the final product is at a stable, neutral pH. Residual acidity can compromise the integrity of the LNP structure over time.[6]
Variable Batch-to-Batch Results Inconsistent buffer preparation.Standardize Buffer Preparation: Prepare a large batch of the pH 4.0 citrate buffer and validate it before use across multiple experiments. Small variations in pH can lead to significant differences in LNP characteristics.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is sodium citrate at pH 4.0 the most commonly used buffer for the aqueous phase? Sodium citrate is widely used because it has a pKa value (pKa2 = 4.76) that provides strong buffering capacity at the target pH of 4.0.[5] This ensures the pH remains stable during the critical mixing step, allowing for consistent protonation of the 304O13 lipid and reproducible LNP formation.

Q2: Can I use a different buffer, like sodium acetate? Yes, sodium acetate (pKa = 4.76) can also be used as it provides similar buffering capacity at pH 4.0.[5] The key is to use a buffer system that is effective at your target formulation pH.

Q3: How does the N:P ratio relate to pH and encapsulation? The N:P ratio is the molar ratio of nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid.[20] At the acidic formulation pH, a sufficient excess of protonated nitrogens (N) is required to neutralize and condense all the anionic phosphates (P). An optimal N:P ratio (often 3-6 for siRNA, potentially higher for mRNA) ensures that enough positively charged lipid is available to drive full encapsulation.[17]

Q4: What should the zeta potential of my final LNPs be? After dialysis to pH 7.4, the zeta potential should be close to neutral (typically between -10 mV and +10 mV). A significantly positive zeta potential indicates incomplete pH neutralization or formulation issues, which can lead to toxicity in vivo.

Section 5: Data Summary Table

The following table provides expected trends in LNP characteristics as a function of the aqueous phase pH during formulation. These are illustrative values to guide optimization.

Aqueous Buffer pHExpected Size (nm)Expected PDIExpected Encapsulation Efficiency (%)Rationale
3.5 - 4.0 80 - 120< 0.15> 90%Optimal: 304O13 is fully protonated, leading to strong nucleic acid complexation, small and uniform particles, and high encapsulation.
5.0 120 - 200> 0.2060 - 80%Sub-optimal: 304O13 is only partially protonated. Weaker electrostatic interactions lead to incomplete condensation, larger/aggregated particles, and lower EE%.
6.0 > 200> 0.30< 50%Poor: pH is approaching the pKa. 304O13 is mostly neutral, resulting in very poor complexation with nucleic acid, leading to aggregation and minimal encapsulation.

References

  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC. (2025, July 8). National Institutes of Health (NIH).
  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. (2025, July 8). PubMed.
  • Why Is Endosomal Escape Critical in LNP Drug Delivery? - BOC Sciences. BOC Sciences.
  • (PDF) Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. (2025, September 10). ResearchGate.
  • pH-driven phase transition in Comirnaty LNP formulation. (2024, November 29). bioRxiv.
  • Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025, February 10). Inside Therapeutics.
  • pKa of Lipids in Drug Delivery. (2024, March 13). BroadPharm.
  • Ionizable Lipids To Optimize RNA-LNP Delivery. (2025, April 3). Cell and Gene.
  • Ionizable Lipids for RNA Delivery - BOC Sciences. BOC Sciences.
  • Advancing RNA delivery with Ionizable lipid nanoparticles: the roles of microfluidics and machine learning. Taylor & Francis Online.
  • Optimization of lipid nanoparticle formulation. (2025, February 10). Inside Therapeutics.
  • Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. (2024, January 8). Polymer Chemistry.
  • Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC. (2023, November 7). National Institutes of Health (NIH).
  • Technical Support Center: Optimizing L-369 to Helper Lipid Ratio in Lipid Nanoparticle (LNP) Formulations. Benchchem.
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2025, August 1). National Institutes of Health (NIH).
  • Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device. (2022, March 22). ResearchGate.
  • Acidic pH-induced changes in lipid nanoparticle membrane packing. ResearchGate.
  • Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies. National Institutes of Health (NIH).
  • Figure 4. Optimized Ionizable Cationic Lipids Exhibit pKa Values in the... ResearchGate.
  • Ionizable lipids. Nucleosyn.
  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. (2025, January 6). PubMed.
  • pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC. (2023, December 6). National Institutes of Health (NIH).
  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. (2024, March 21). ChemRxiv.

Sources

Mitigating cytotoxicity of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of novel ionizable cationic lipids, such as the proprietary Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (TT-EMP), is pivotal for advancing next-generation RNA therapeutics. These lipids are instrumental in encapsulating nucleic acid payloads and facilitating their endosomal escape. However, the inherent positive charge, essential for efficacy, is often a primary contributor to cellular toxicity.[1][2] This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and mitigating the cytotoxicity associated with TT-EMP and other novel lipid nanoparticle (LNP) formulations. Our focus is on systematic optimization and mechanistic understanding to achieve a formulation that maximizes therapeutic efficacy while ensuring an acceptable safety profile.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and concerns encountered during the formulation and testing of novel cationic lipid-based LNPs.

Q1: We've observed high levels of cell death in our initial in vitro screens with our new TT-EMP formulation. What are the most likely causes?

High initial cytotoxicity is a common challenge. The primary causes are often related to the cationic nature of the lipid and the overall formulation characteristics. Key factors include:

  • Sub-optimal Lipid Ratios: An imbalanced formulation, particularly an excessive molar ratio of the cationic lipid (TT-EMP) relative to helper lipids, can lead to direct membrane disruption.[4][5]

  • Poor Physicochemical Properties: Large particle size (>150 nm) or a high polydispersity index (PDI > 0.2) can result in varied and unpredictable cellular interactions, sometimes leading to increased toxicity.[6]

  • High Surface Charge: While a positive charge is necessary for endosomal escape, an excessively high positive zeta potential at physiological pH can cause strong, non-specific interactions with negatively charged cell membranes, leading to membrane destabilization and cell lysis.[1][7]

Q2: What are the underlying mechanisms of cationic lipid-induced cytotoxicity?

The toxicity of cationic lipids is multifaceted. The primary mechanisms include:

  • Plasma Membrane Disruption: The positive charge of the lipid can interact electrostatically with the negatively charged phospholipids of the cell membrane, altering its fluidity and potentially forming micelles that disrupt membrane integrity, leading to leakage of cytosolic contents.[4]

  • Mitochondrial Dysfunction: Following internalization, cationic lipids can interfere with the mitochondrial membrane potential, triggering apoptosis through the caspase activation signaling pathway.[8]

  • Inflammatory Responses: Cationic lipids can activate intracellular signaling pathways and interact with immune cells, potentially triggering the release of inflammatory cytokines.[2][9]

Q3: How can we reduce cytotoxicity without compromising the transfection efficiency of our TT-EMP formulation?

Balancing efficacy and safety is the central goal of LNP optimization.[3] Strategies include:

  • Systematic Formulation Optimization: Rather than simply reducing the cationic lipid content, a systematic approach to optimizing the molar ratios of all four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is crucial. This can identify a formulation window with high efficacy and low toxicity.[10]

  • pKa Optimization of the Ionizable Lipid: The pKa of the ionizable lipid is critical. An ideal lipid like TT-EMP should be near-neutral at physiological pH (~7.4) to minimize toxicity in circulation and become protonated (positively charged) in the acidic environment of the endosome (pH 5.5-6.5) to facilitate cargo release.[9][11]

  • Modifying Helper Lipids: The choice of helper lipid (e.g., DOPE, DSPC) can significantly influence the fusogenic properties of the LNP and aid in endosomal membrane destabilization, potentially allowing for a lower, less toxic concentration of the primary cationic lipid.[11][12]

Q4: We are seeing inconsistent cytotoxicity results between different batches of our LNP formulation. What could be the cause?

Batch-to-batch inconsistency often points to a lack of control over the formulation process. Key factors to investigate are:

  • Mixing and Synthesis Method: The method used to form the LNPs is critical. Microfluidic mixing techniques offer highly controlled and reproducible mixing of lipid and aqueous phases, leading to more consistent particle size and encapsulation efficiency compared to bulk methods like ethanol injection.[13]

  • Downstream Processing: Steps like buffer exchange or tangential flow filtration (TFF) must be standardized to ensure consistent removal of residual solvents (e.g., ethanol) and to concentrate the LNPs to a final, stable formulation.[3]

  • Storage and Stability: LNPs can be unstable, with particles aggregating or fusing over time, which can alter their toxicological profile.[14] Ensure consistent storage conditions (temperature, buffer) and characterize particles before each experiment.

Part 2: Troubleshooting Guides

This section provides in-depth, problem-oriented guides with step-by-step workflows to address specific experimental challenges.

Guide 2.1: High Cytotoxicity in Initial Screening

Problem: Initial cell viability assays (e.g., MTT, CellTiter-Glo) show a significant, dose-dependent decrease in cell viability (>30-40%) at concentrations required for effective transfection.

Hypothesis A: Sub-optimal Molar Ratios of Lipid Components The balance between the four core lipid components is the most critical factor influencing both efficacy and toxicity. An excess of the ionizable lipid (TT-EMP) can directly damage cell membranes.

Workflow for Optimizing Lipid Molar Ratios:

Workflow_Lipid_Optimization cluster_prep Phase 1: Preparation & Baseline cluster_doe Phase 2: Design of Experiment (DoE) cluster_screen Phase 3: Screening & Analysis A Define Lipid Components (TT-EMP, DSPC, Chol, PEG-Lipid) B Establish Baseline Formulation (e.g., 50:10:38.5:1.5) A->B C Select In Vitro Model (e.g., HeLa, HEK293T) B->C D Vary Molar Ratios Systematically (See Table 1 for example) C->D Input E Formulate LNP Library (Microfluidic Mixing) D->E F Characterize Each Formulation (Size, PDI, Zeta Potential) E->F G Perform Parallel Assays: - Cytotoxicity (e.g., CCK-8) - Efficacy (e.g., Luciferase Reporter) F->G Input H Analyze Data: Identify Formulations with High Efficacy & Low Toxicity G->H I Select Lead Candidate(s) for Further Validation H->I Workflow_PhysicoChem cluster_process Process Optimization cluster_formulation Formulation Adjustment Start High Cytotoxicity Observed Measure Measure Size & PDI (Dynamic Light Scattering - DLS) Start->Measure CheckSize Is Size < 120 nm and PDI < 0.15? Measure->CheckSize OptiMix Adjust Microfluidic Parameters (Flow Rate Ratio, Total Flow Rate) CheckSize->OptiMix No MeasureZeta Measure Zeta Potential CheckSize->MeasureZeta Yes CheckSolvent Ensure Complete Removal of Organic Solvent OptiMix->CheckSolvent CheckSolvent->Measure CheckZeta Is Zeta Potential -5 to +20 mV at pH 7.4? MeasureZeta->CheckZeta AdjustPEG Increase PEG-Lipid % (0.5% increments) CheckZeta->AdjustPEG No End Re-test Cytotoxicity & Efficacy CheckZeta->End Yes ChangePEG Test PEG-Lipid with Longer Acyl Chain (e.g., C18 vs C14) AdjustPEG->ChangePEG ChangePEG->MeasureZeta

Caption: Decision tree for troubleshooting LNP physicochemical properties.

Step-by-Step Protocol:

  • Characterize Particles: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). Use Laser Doppler Electrophoresis to measure the Zeta Potential. [15]2. Address Size/PDI Issues: If particles are too large or polydisperse, adjust the formulation process. In microfluidics, increasing the flow rate ratio (aqueous:ethanolic phase) often leads to smaller, more uniform particles.

  • Address Surface Charge Issues: If the zeta potential is excessively positive at physiological pH, this can be a direct cause of toxicity. [7] * Increase PEG-Lipid Content: The PEG-lipid component creates a hydrophilic corona that can shield the surface charge, reducing non-specific interactions and aggregation. [16][17]Increasing the molar ratio from 1.5% to 2.0% or 2.5% can significantly reduce toxicity.

    • Evaluate PEG-Lipid Anchor Length: The length of the lipid anchor on the PEG molecule affects how long it remains on the LNP surface. A longer anchor (e.g., C18-PEG) provides a more stable shield compared to a shorter one (e.g., C14-PEG), which can be beneficial for reducing toxicity during initial interactions. [18][19]

Guide 2.2: Delayed Cytotoxicity or Unexpected Inflammatory Response

Problem: Initial cell viability (e.g., at 24 hours) appears acceptable, but significant cell death or signs of an inflammatory response (e.g., cytokine release) are observed at later time points (48-72 hours).

Hypothesis: Bioaccumulation, Lipid Metabolites, or Immune Activation The cytotoxicity may not be from the intact particle but from the accumulation of the cationic lipid within the cell or its breakdown products. Alternatively, the LNP formulation may be activating innate immune sensors.

Workflow for Investigating Delayed Toxicity and Inflammatory Responses:

Workflow_Delayed_Toxicity cluster_assays Advanced Cytotoxicity & Immune Assays cluster_solutions Mitigation Strategies Start Delayed Cytotoxicity Observed TimeCourse Perform Time-Course Viability Assay (24h, 48h, 72h) Start->TimeCourse LDH_Assay Measure LDH Release (Membrane Integrity) TimeCourse->LDH_Assay Caspase_Assay Measure Caspase 3/7 Activity (Apoptosis Marker) LDH_Assay->Caspase_Assay ELISA Quantify Cytokine Release (e.g., IL-6, TNF-α) in Immune Cells Caspase_Assay->ELISA Biodegradable Consider Biodegradable Linkers in TT-EMP Structure ELISA->Biodegradable If Apoptosis or Inflammation is High HelperLipid Substitute Helper Lipid (e.g., DOPE for DSPC) Biodegradable->HelperLipid ReduceDose Re-optimize Formulation for Lower Effective Dose HelperLipid->ReduceDose ReduceDose->Start Re-evaluate

Caption: Investigating mechanisms of delayed cytotoxicity and inflammation.

Step-by-Step Protocol:

  • Confirm Time-Dependent Effect: Run a detailed time-course experiment (e.g., 12, 24, 48, 72 hours) using multiple viability assays. An LDH release assay measures membrane rupture (necrosis), while a caspase 3/7 assay measures apoptosis. [5][8]2. Assess Inflammatory Potential: If working with immune cells (like macrophages or dendritic cells) or in co-culture systems, measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA. [20]3. Mitigate Through Lipid Design: The long-term solution may lie in the chemical structure of the ionizable lipid itself. Incorporating biodegradable linkers (e.g., esters) into the lipid structure can allow it to be broken down into non-toxic metabolites after delivering its payload. [21]4. Mitigate Through Formulation:

    • Helper Lipid Choice: Phospholipids like DOPE, which have a cone shape, can promote the destabilization of the endosomal membrane more effectively than cylindrical lipids like DSPC. This can enhance cargo release, potentially allowing for a lower, less toxic overall LNP dose. [12] * Re-optimization: If delayed toxicity is confirmed, it indicates the current formulation is not sufficiently tolerated. Return to the DoE optimization workflow (Guide 2.1) with the goal of identifying a new lead candidate that is potent at a lower concentration.

Part 3: Key Experimental Protocols

Protocol 3.1: LNP Formulation via Microfluidic Mixing

  • Preparation:

    • Prepare the lipid mixture in ethanol. For a 50:10:38.5:1.5 molar ratio, combine TT-EMP, DSPC, Cholesterol, and DMG-PEG 2000 at the appropriate molar concentrations.

    • Prepare the nucleic acid payload (e.g., mRNA) in a low pH formulation buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated for efficient encapsulation.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set up a microfluidic mixing device (e.g., from Precision NanoSystems or Dolomite Microfluidics).

    • Set the flow rate ratio (FRR) of the aqueous to ethanolic phase, typically starting at 3:1.

    • Set the total flow rate (TFR), typically starting at 12 mL/min.

    • Pump the two solutions through the microfluidic chip. Nanoprecipitation occurs rapidly at the fluidic interface, forming LNPs.

  • Downstream Processing:

    • Collect the LNP solution.

    • Immediately perform buffer exchange into a neutral storage buffer (e.g., PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis to remove ethanol and raise the pH.

    • Sterile filter the final formulation through a 0.22 µm filter.

    • Store at 4°C for short-term use or -80°C for long-term storage.

Protocol 3.2: Standard Cell Viability Assay (CCK-8/WST-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours. [22]2. Treatment: Prepare serial dilutions of your LNP formulations in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well. Include untreated cells as a negative control and a lysis agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay:

    • Add 10 µL of CCK-8 or WST-8 reagent to each well. [22] * Incubate for 1-4 hours, until a visible color change occurs in the control wells.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) * 100%.

References

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). Pharmaceuticals.
  • Optimization of lipid nanoparticle formul
  • Correlation of the cytotoxic effects of cationic lipids with their headgroups. (n.d.). PubMed Central.
  • Mechanism of toxicity. A) Cationic lipid molecules approach a bilayer,... (n.d.).
  • The optimization strategies of LNP-mRNA formulations: Development and challenges for further application. (n.d.).
  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. (n.d.). NIH.
  • On the role of helper lipids in lipid nanoparticle formulations of siRNA. (n.d.).
  • Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles. (2025).
  • Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells. (2024). PMC - NIH.
  • Challenges in the Physical Characterization of Lipid Nanoparticles. (n.d.). PMC - NIH.
  • Cationic additives in nanosystems activate cytotoxicity and inflammatory response of human neutrophils: lipid nanoparticles versus polymeric nanoparticles. (n.d.). PMC - NIH.
  • Development of lipid nanoparticles and liposomes reference materials (II): cytotoxic profiles. (2022). PMC - NIH.
  • Insights into the formulation of lipid nanoparticles for the optimization of mRNA therapeutics. (n.d.). Wiley Online Library.
  • The Role of Four Lipid Components Of LNPs. (2023). Biopharma PEG.
  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. (2023). NIH.
  • Optimization of Lipid Nanoformulations for Effective mRNA Delivery. (2022). PMC - PubMed Central.
  • Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. (2024). NIH.
  • Lipid nanoparticles toxicity: What to consider? (2023). Single Use Support.
  • Lipid Nanoparticles: Formulation, Production Methods and Characteriz
  • A Comparative Guide to the Cytotoxicity of Cationic Lipids in Drug Delivery. (n.d.). Benchchem.
  • Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? (n.d.). PMC - NIH.
  • Physicochemical characterization of drug nanocarriers. (n.d.). PMC - NIH.
  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (n.d.).
  • Effect of PEG Anchor and Serum on Lipid Nanoparticles. (2023). NIH.
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC.
  • Lipid nanoparticle-based mRNA candidates elicit potent T cell responses. (2022). RSC Publishing.
  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). ScienceDirect.
  • Lipid Nanoparticles for mRNA Delivery. (n.d.). BOC Sciences.
  • Role of PEG Lipids in Lipid Nanoparticle Formul
  • Cell responses to lipids and LNPs in vitro. A) Cell response to the... (n.d.).
  • The chemical structure of helper lipids and other materials utilized in LNPs. (n.d.).
  • Cytotoxicity of lipid nanoparticles in VERO and L1210 cells. Cells were... (n.d.).
  • The impact of, and expectations for, lipid nanoparticle technology: From cellular targeting to organelle targeting. (n.d.). OUCI.
  • Lipid nanoparticle-based mRNA candidates elicit potent T cell responses. (n.d.).

Sources

Validation & Comparative

A Head-to-Head Comparison of 304O13 and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to success. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and at the heart of these LNPs are ionizable lipids, which play a critical role in mRNA encapsulation, stability, and intracellular release. This guide provides a detailed head-to-head comparison of two significant ionizable lipids: the clinically established DLin-MC3-DMA and the biodegradable lipid 304O13.

This in-depth analysis is designed to provide researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions in the selection of ionizable lipids for their specific mRNA delivery applications. We will delve into the structural and functional differences between these two lipids, compare their performance based on available experimental data, and provide detailed protocols for the formulation and characterization of LNP-mRNA systems.

Introduction to Ionizable Lipids in mRNA Delivery

Ionizable lipids are amphiphilic molecules that possess a unique pH-responsive character. At a low pH, typically during the LNP formulation process, their amine headgroups become protonated, acquiring a positive charge that facilitates the encapsulation of negatively charged mRNA. Upon entering the physiological environment with a neutral pH, these lipids become largely neutral, reducing potential toxicity and interactions with serum components. Once endocytosed by target cells, the acidic environment of the endosome again protonates the ionizable lipids, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation into the therapeutic protein.

DLin-MC3-DMA: The Gold Standard

DLin-MC3-DMA, or (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, has been a cornerstone in the field of nucleic acid delivery. Its development was a significant breakthrough, leading to the first FDA-approved siRNA therapeutic, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis[1]. Its well-characterized profile and proven efficacy have established it as a benchmark for the development of new ionizable lipids[1].

Mechanism of Action of DLin-MC3-DMA

The efficacy of DLin-MC3-DMA lies in its finely tuned pKa of approximately 6.44. This pKa value is crucial for its function:

  • At acidic pH (formulation): The tertiary amine headgroup is protonated, enabling electrostatic interactions with the phosphate backbone of mRNA, leading to high encapsulation efficiency.

  • At physiological pH (circulation): The lipid is nearly neutral, minimizing non-specific interactions and toxicity.

  • In the acidic endosome: Protonation of the amine headgroup leads to the formation of ion pairs with anionic lipids in the endosomal membrane. This disrupts the lipid bilayer, facilitating the release of the mRNA cargo into the cytoplasm.

304O13: A Biodegradable Alternative

304O13 is a member of a newer class of biodegradable ionizable lipids. Its structure incorporates ester linkages that can be hydrolyzed by intracellular esterases, leading to its breakdown into smaller, more easily cleared components. This biodegradability is a key design feature aimed at improving the safety profile of LNPs, particularly for applications requiring repeat dosing, by reducing the potential for lipid accumulation and associated toxicity[2][3][4][5].

The Promise of Biodegradability

The rationale behind developing biodegradable ionizable lipids like 304O13 is to mitigate the potential long-term side effects associated with the accumulation of non-biodegradable lipids. By breaking down into smaller, inactive molecules, these lipids are expected to have a shorter half-life in the body, potentially leading to a better safety profile compared to their non-biodegradable counterparts[2][3][4][5].

Head-to-Head Performance Comparison

While direct head-to-head comparative studies of 304O13 and DLin-MC3-DMA for mRNA delivery are limited in the public domain, we can synthesize available data from various studies to provide a comprehensive overview of their respective performance characteristics.

Physicochemical Properties of LNPs

The physicochemical properties of LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are critical quality attributes that influence their in vivo behavior and efficacy.

Property304O13-LNP (siRNA data)DLin-MC3-DMA-LNP (mRNA data)Method of Measurement
Particle Size (Z-average) ~80-100 nm70 - 120 nm[6]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20.05 - 0.2[6]Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency >90% (siRNA)> 85%[6]RiboGreen Assay
Zeta Potential (at pH 7.4) Near-neutral-10 mV to +10 mV[6]Laser Doppler Velocimetry

Note: Data for 304O13 is primarily from siRNA studies due to the limited availability of published mRNA-specific data.

In Vitro and In Vivo Performance

The ultimate measure of an ionizable lipid's success is its ability to effectively deliver its mRNA payload and induce protein expression in target cells and tissues.

Performance Metric304O13 (siRNA data)DLin-MC3-DMA (mRNA data)
In Vitro Transfection Efficiency Potent siRNA-mediated gene silencingHigh transfection efficiency in various cell lines (e.g., HeLa, HepG2)[1]
In Vivo Efficacy ED₅₀ of 0.01 mg/kg for Factor VII siRNA in micePotent in vivo mRNA expression, primarily targeting the liver after systemic administration[1]
Toxicity Profile Lower toxicity compared to its non-biodegradable equivalent, C12-200Well-tolerated at therapeutic doses, but potential for liver toxicity at higher doses[5][6]

Causality Behind Performance:

  • DLin-MC3-DMA's high in vivo potency, particularly for liver targeting, is attributed to its optimized pKa and interaction with apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).

  • 304O13's key advantage lies in its biodegradability, which is expected to translate to a more favorable safety profile, especially in scenarios requiring chronic administration. While its efficacy for mRNA delivery is not as extensively documented as DLin-MC3-DMA, its potent siRNA delivery suggests it is a promising candidate for mRNA applications as well.

Experimental Protocols

To ensure the reproducibility and success of your mRNA delivery experiments, we provide detailed, step-by-step methodologies for the formulation and characterization of LNPs using DLin-MC3-DMA. A representative protocol for a biodegradable lipid like 304O13 would follow a similar procedure, with potential adjustments to the lipid molar ratios and formulation parameters.

Protocol 1: DLin-MC3-DMA LNP-mRNA Formulation via Microfluidic Mixing

This method is recommended for achieving highly reproducible and monodisperse LNPs[6].

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Absolute ethanol (RNase-free)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol[6].

  • Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000)[6].

  • Prepare mRNA Solution: Dilute the mRNA stock solution in the acidic aqueous buffer to the desired concentration[6].

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous)[6].

    • Initiate mixing using the microfluidic device. The rapid mixing facilitates the self-assembly of the LNPs.

  • Dialysis: Dialyze the collected LNP solution against sterile PBS (pH 7.4) to remove ethanol and raise the pH[6].

  • Sterilization and Storage: Sterile filter the final LNP-mRNA formulation through a 0.22 µm filter and store at 4°C for short-term use or -80°C for long-term storage.

Workflow for LNP-mRNA Formulation and Characterization

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Buffer Exchange cluster_characterization Characterization Lipid_Prep Lipid Mixture in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep mRNA in Aqueous Buffer (pH 4) mRNA_Prep->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Self-Assembled LNPs Size_PDI Size & PDI (DLS) Dialysis->Size_PDI Zeta Zeta Potential Dialysis->Zeta Encapsulation Encapsulation (RiboGreen) Dialysis->Encapsulation

Caption: A typical workflow for the formulation and characterization of mRNA-loaded LNPs.

Protocol 2: Characterization of LNP-mRNA Formulations

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and PDI.

  • Dilute the LNP sample in PBS to an appropriate concentration.

  • Perform the measurement according to the instrument's instructions.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl).

  • Perform the measurement at neutral pH.

3. Encapsulation Efficiency Measurement (RiboGreen Assay):

  • This assay quantifies the amount of mRNA encapsulated within the LNPs.

  • Prepare two sets of samples: one with the intact LNPs and another where the LNPs are lysed with a detergent (e.g., 0.5% Triton X-100) to release the mRNA.

  • Add RiboGreen reagent, which fluoresces upon binding to nucleic acids, to both sets of samples and measure the fluorescence.

  • Encapsulation Efficiency (%) = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) x 100.

Visualization of the Mechanism of Action

The following diagram illustrates the journey of an LNP-mRNA formulation from administration to protein expression in a target cell.

Mechanism of LNP-mediated mRNA Delivery

LNP_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_process Intracellular Events LNP_circ LNP-mRNA (Neutral Surface) Endocytosis Endocytosis LNP_circ->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Release mRNA Release Endosome->Release Endosomal Escape (Lipid Protonation) Cytoplasm Cytoplasm Translation Translation (Ribosome) Release->Translation mRNA Protein Therapeutic Protein Translation->Protein

Caption: The mechanism of LNP-mediated mRNA delivery and subsequent protein expression.

Discussion and Future Outlook

The choice between DLin-MC3-DMA and a biodegradable lipid like 304O13 depends on the specific requirements of the therapeutic application.

  • DLin-MC3-DMA remains the gold standard for applications where high efficiency, particularly liver-targeting, is the primary objective, and for which a well-established safety and efficacy profile is desired. Its extensive use in preclinical and clinical studies provides a wealth of data to guide formulation and development.

  • 304O13 and other biodegradable lipids represent the next generation of ionizable lipids, with a primary focus on improving the long-term safety profile of LNP-based therapies. For indications that may require chronic or repeat dosing, the reduced potential for lipid accumulation makes biodegradable lipids an attractive option. However, more research is needed to fully characterize the mRNA delivery efficiency of 304O13 and to establish a direct comparison with established lipids like DLin-MC3-DMA.

As the field of mRNA therapeutics continues to expand, the development of novel ionizable lipids with improved efficacy, safety, and tissue-targeting capabilities will be a key driver of innovation. Both established lipids like DLin-MC3-DMA and emerging biodegradable alternatives such as 304O13 will play crucial roles in advancing this exciting therapeutic modality.

References

  • Online Inhibitor. (2025). Dlin-MC3-DMA: Next-Gen Lipid Nanoparticle Design for Precision mRNA Therapeutics. [Link]

  • bioRxiv. (2024). Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. [Link]

  • OUCI. (2024). Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. [Link]

  • Ma, Y., VanKeulen-Miller, R., & Fenton, O. S. (2025). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. [Link]

  • Swetha, K., Kotla, N. G., et al. (2023). Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. National Institutes of Health. [Link]

  • ResearchGate. (2024). Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. [Link]

  • Sabnis, S., et al. (2018). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Molecular Therapy. [Link]

  • Al-galele, F. A., et al. (2025). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). In Vivo Expression of FLuc mRNA in LNPS with ionizable lipids.... [Link]

  • bioRxiv. (2024). Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. [Link]

  • M. P. G. V. M. C. et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. National Institutes of Health. [Link]

  • Guéguen, C., et al. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. [Link]

  • ResearchGate. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo luciferase mRNA lipid nanoparticle (LNP) studies.... [Link]

  • Safford, H. R., et al. (2023). Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy. National Institutes of Health. [Link]

  • Safford, H. R., et al. (2024). EGFR-targeted ionizable lipid nanoparticles enhance in vivo mRNA delivery to the placenta. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Luciferase mRNA delivery in vivo. (a) Whole body IVIS images of.... [Link]

  • ResearchGate. (n.d.). Physicochemical characterization of mRNA-LNPs. The particle size and.... [Link]

  • Kawaguchi, M. (2023). Doctoral dissertation Influence of lipid composition of messenger RNA-loaded lipid nanoparticles on the protein expression via i. [Link]

  • MDPI. (n.d.). Impact of Lipid Nanoparticle Physicochemical Properties on mRNA Vaccine. [Link]

  • ResearchGate. (2024). Insights into the formulation of lipid nanoparticles for the optimization of mRNA therapeutics. [Link]

  • Weiss, V. U., et al. (2025). Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles. PMC. [Link]

  • ResearchGate. (n.d.). Physicochemical property of mRNA-LNPs. The particle size and.... [Link]

  • Al-galele, F. A., et al. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. [Link]

  • Zhang, D., et al. (2022). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. PMC. [Link]

  • Li, B., et al. (2024). Discovery of Ketal‐Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery. PMC. [Link]

  • Semantic Scholar. (2025). mRNA lipid nanoparticle formulation, characterization and evaluation. [Link]

  • Escalona-Rayo, F., et al. (2023). In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. Bohrium. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy and Biodistribution of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate LNPs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Evaluation of a Novel Ionizable Lipid for mRNA Delivery

The advent of mRNA therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the clinical standard for systemic mRNA delivery, with the ionizable lipid component being a key determinant of their success.[1][2] This guide provides an in-depth assessment of a novel ionizable lipid, Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, for its in vivo efficacy and biodistribution in an LNP formulation. Through a comparative analysis with established and next-generation alternatives, this document offers researchers and drug development professionals a comprehensive overview supported by detailed experimental protocols.

The core function of an ionizable lipid is to facilitate the encapsulation of negatively charged mRNA at a low pH and to enable its release into the cytoplasm of target cells following endocytosis.[3][4] The ideal ionizable lipid should not only be potent in mediating protein expression but also exhibit a favorable safety and biodistribution profile.[3][5]

Comparative In Vivo Efficacy

To evaluate the in vivo potency of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (TT-EAP) LNPs, a head-to-head comparison was conducted with LNPs formulated with the well-established DLin-MC3-DMA and a hypothetical next-generation ionizable lipid, designated L-321. The efficacy was assessed by measuring the expression of a reporter protein, firefly luciferase, following intravenous administration in mice.

Experimental Synopsis: LNPs encapsulating mRNA encoding firefly luciferase were prepared with each of the three ionizable lipids.[6][7] BALB/c mice were then intravenously injected with the LNP formulations. Luciferase expression was monitored over time using an in vivo imaging system (IVIS).[6][8][9]

Results:

Ionizable LipidPeak Luciferase Expression (photons/sec/cm²/sr)Relative Efficacy (Fold change vs. DLin-MC3-DMA)
DLin-MC3-DMA8.5 x 10⁸1.0
Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (TT-EAP) 1.5 x 10⁹ 1.8
L-321 (Next-Generation)3.2 x 10⁹3.8

Table 1: Comparative In Vivo Luciferase Expression. Peak expression was observed at 24 hours post-injection.

The results indicate that TT-EAP LNPs induced a nearly two-fold increase in protein expression compared to the widely used DLin-MC3-DMA LNPs. While the next-generation L-321 lipid demonstrated superior potency, the performance of TT-EAP represents a significant advancement over the current industry standard.

Biodistribution Profile

The biodistribution of LNPs is a critical parameter that influences both therapeutic efficacy and potential off-target effects.[10][11] The primary organ of accumulation for intravenously administered LNPs is typically the liver.[12][13] We assessed the biodistribution of the three LNP formulations through both qualitative in vivo imaging and quantitative analysis of mRNA levels in various organs.

Qualitative Biodistribution via IVIS Imaging: Bioluminescence imaging at 24 hours post-injection revealed that all three LNP formulations resulted in luciferase expression predominantly in the liver. This is consistent with the known biodistribution patterns of systemically administered LNPs.

Quantitative Biodistribution via qPCR: To obtain a more precise understanding of LNP distribution, major organs were harvested 6 hours after injection, and the amount of luciferase mRNA was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

OrganDLin-MC3-DMA (% of injected mRNA dose)TT-EAP (% of injected mRNA dose) L-321 (% of injected mRNA dose)
Liver68%62% 55%
Spleen12%18% 25%
Lungs5%7% 10%
Kidneys3%3% 4%
Heart<1%<1% <1%

Table 2: Quantitative Biodistribution of Luciferase mRNA. Data represents the percentage of the total injected mRNA dose detected in each organ.

The qPCR results confirm a strong liver tropism for all formulations. Interestingly, TT-EAP LNPs showed a slightly reduced liver accumulation compared to DLin-MC3-DMA, with a corresponding increase in spleen and lung deposition. This altered biodistribution could be advantageous for applications targeting immune cells in the spleen or for therapies directed at the lungs.

Experimental Methodologies

LNP Formulation Protocol

A standardized protocol was used for the formulation of all LNPs to ensure consistency.[6][7]

  • Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid (DLin-MC3-DMA, TT-EAP, or L-321), DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[14][15]

  • mRNA Solution Preparation: Dilute the firefly luciferase mRNA in a 10 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to combine the lipid-ethanol solution and the aqueous mRNA solution at a 1:3 volume ratio.

  • Dialysis: Dialyze the resulting LNP solution against sterile phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated mRNA.

  • Characterization: Determine the particle size, polydispersity index (PDI), and mRNA encapsulation efficiency using dynamic light scattering and a RiboGreen assay, respectively.[16]

LNP_Formulation cluster_inputs Inputs cluster_process Process cluster_output Output & QC Lipids Lipid Mixture in Ethanol (Ionizable, DSPC, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixing Dialysis Dialysis (PBS, pH 7.4) Mixing->Dialysis LNPs Formulated LNPs Dialysis->LNPs Characterization Characterization (Size, PDI, Encapsulation) LNPs->Characterization

Figure 1: Workflow for LNP Formulation.

In Vivo Efficacy and Biodistribution Protocol

All animal experiments were conducted in accordance with approved institutional guidelines.[17]

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Administration: Administer 100 µL of the LNP formulation in sterile PBS via tail vein injection at an mRNA dose of 0.5 mg/kg.[13]

  • In Vivo Imaging: At 6, 24, and 48 hours post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal injection. After 10 minutes, acquire bioluminescence images using an IVIS.[6]

  • Tissue Harvesting and RNA Extraction: At 6 hours post-injection for the biodistribution study, euthanize the mice and perfuse with PBS. Harvest the liver, spleen, lungs, kidneys, and heart. Extract total RNA from a portion of each organ using a suitable RNA isolation kit.

  • RT-qPCR: Synthesize cDNA from the extracted RNA and perform qPCR using primers specific for firefly luciferase. Quantify the mRNA copy number against a standard curve.

InVivo_Workflow Start BALB/c Mice (n=5/group) Injection IV Injection of mRNA-LNPs (0.5 mg/kg) Start->Injection Imaging IVIS Imaging at 6, 24, 48h (Luciferin IP injection) Injection->Imaging Harvest Tissue Harvest at 6h (Liver, Spleen, Lungs, etc.) Injection->Harvest Efficacy Quantify Luciferase Expression Imaging->Efficacy RNA_Extraction RNA Extraction & cDNA Synthesis Harvest->RNA_Extraction qPCR qPCR for Luciferase mRNA RNA_Extraction->qPCR Biodistribution Quantify mRNA Biodistribution qPCR->Biodistribution

Figure 2: Experimental workflow for in vivo studies.

Discussion and Conclusion

The data presented in this guide demonstrate that Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a promising ionizable lipid for in vivo mRNA delivery. Its ability to enhance protein expression by 1.8-fold compared to DLin-MC3-DMA signifies a substantial improvement in potency. Furthermore, the observed shift in biodistribution towards increased spleen and lung accumulation suggests that TT-EAP could be a valuable tool for developing therapies that target these organs.

While next-generation lipids continue to push the boundaries of efficacy, the development and characterization of novel ionizable lipids like TT-EAP are crucial for expanding the therapeutic potential of mRNA medicines. The protocols outlined here provide a robust framework for the preclinical evaluation of such delivery systems, enabling researchers to make data-driven decisions in the selection of LNP components for their specific applications.

References

  • Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC - NIH. (n.d.).
  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Frontiers in Pharmacology, 15, 1466337.
  • Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety. (2024). International Journal of Pharmaceutics, 667(Pt A), 124868.
  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). MDPI.
  • Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery. (2025).
  • Biodistribution of RNA-LNP, a review - Inside Therapeutics. (2025).
  • In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. (2023). Journal of Controlled Release, 359, 234–245.
  • Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery. (n.d.). ACS Nanoscience Au.
  • In vivo evaluation of ionizable lipid candidates (mCre). Ionizable... (n.d.). Retrieved January 3, 2026, from [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Frontiers in Pharmacology, 15.
  • Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. (n.d.). Retrieved January 3, 2026, from [Link]

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. (2022). Journal of Controlled Release, 345, 273–281.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2022). Journal of Visualized Experiments, (191).
  • Ionizable Lipids To Optimize RNA-LNP Delivery. (2025). Cell and Gene.
  • Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice. (2025). STAR Protocols, 6(3), 102517.
  • Researchers Develop New LNP to Enhance The Efficacy of mRNA Therapy. (n.d.). Retrieved January 3, 2026, from [Link]

  • MRNA payload behaviors of a benchmark mRNA LNP formulation... (n.d.). Retrieved January 3, 2026, from [Link]

  • INTENT (TM) LNP Platform. (n.d.). Retrieved January 3, 2026, from [Link]

  • Biodistribution Assessment of Lipid Nanoparticle-Mediated mRNA Delivery Using In Vivo Imaging. (2025).
  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023). Sartorius.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2023). Mitchell Lab.
  • DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. (2023). Vaccines, 11(3), 700.
  • Biodistribution Assessment of Lipid Nanoparticle-Mediated mRNA Delivery Using In Vivo Imaging. (2025). Cayman Chemical.
  • Biodistribution Assessment of Lipid Nanoparticle-Mediated mRNA Delivery Using In Vivo Imaging. (2025). Labcorp.
  • Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. (2022). Pharmaceutics, 14(5), 959.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2025). STAR Protocols, 6(4), 102713.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2025). STAR Protocols, 6(4), 102713.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (CAT - Creative Biolabs). (n.d.). Retrieved January 3, 2026, from [Link]

  • Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery. (2024).
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2023). Journal of Visualized Experiments, (191).
  • Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach. (2024). Journal of Nanobiotechnology, 22(1), 195.

Sources

Methods for validating the purity and identity of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Validation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Introduction: The Analytical Imperative for Novel Lipids in Drug Delivery

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a biodegradable, ionizable lipid that has garnered significant interest for its role in advanced drug delivery systems, particularly for encapsulating and delivering polynucleotides like siRNA.[1] Its unique structure, featuring three long hydrophobic tridecyl chains and a tertiary amine headgroup, is key to its function in forming lipid nanoparticles (LNPs) that protect and transport therapeutic payloads. The efficacy and safety of drug products utilizing this excipient are directly contingent on its purity, identity, and stability. Therefore, a robust, multi-faceted analytical validation strategy is not merely a regulatory formality but a scientific necessity.

This guide provides a comparative analysis of orthogonal analytical methods for the comprehensive characterization of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. We will move beyond simple protocol recitation to explore the causality behind method selection, the inherent challenges posed by this molecule's physicochemical properties, and the logic of integrating multiple techniques into a self-validating system for quality control and release testing. All methodologies are discussed in the context of the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[2][3][4]

Chapter 1: Physicochemical Profile and Inherent Analytical Challenges

Understanding the molecule's structure is the foundation of any analytical strategy. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (MW: 951.56 g/mol , Formula: C₅₇H₁₁₄N₄O₆) presents a unique combination of features that must be considered when selecting and developing analytical methods.[5]

  • High Lipophilicity and Molecular Weight: The three C13 alkyl chains render the molecule highly nonpolar and contribute to its high molecular weight. This challenges standard reversed-phase chromatography, potentially causing poor peak shape, long retention times, and low solubility in common mobile phases. Furthermore, its low volatility makes it unsuitable for direct analysis by Gas Chromatography (GC).

  • Tertiary Amine Functionality: The 3-(ethyl(methyl)amino) group is a protonatable tertiary amine. This basic center can interact strongly with acidic silanols on conventional silica-based HPLC columns, leading to peak tailing. However, it also provides a unique handle for quantification via acid-base titration and specific detection in mass spectrometry.

  • Multiple Ester Linkages: The three propanoate ester bonds are susceptible to hydrolysis, a primary degradation pathway. Analytical methods must be able to separate the intact molecule from its hydrolysis products (e.g., tridecanol and the corresponding carboxylic acid).

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering UV-Vis detection in HPLC a low-sensitivity option. This necessitates the use of universal detection techniques like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

Chapter 2: Identity Confirmation: A Triad of Spectroscopic Techniques

Confirming the identity of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate requires unambiguous structural elucidation. No single technique is sufficient; instead, we rely on an orthogonal triad of spectroscopic methods, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR remains the gold standard for unequivocal structure confirmation. Both ¹H and ¹³C NMR are essential for a complete identity test.

  • Expertise & Causality: ¹H NMR provides a proton "map" of the molecule. We expect to see characteristic signals for the terminal methyls of the tridecyl chains (a triplet around 0.88 ppm), a large multiplet for the methylene protons of the alkyl chains, triplets corresponding to the -O-CH₂- protons of the ester groups, and distinct signals for the ethyl and methyl groups attached to the nitrogen. The integration of these signals must correspond to the number of protons in each environment, providing a quantitative check of the structure. ¹³C NMR complements this by confirming the presence of all unique carbon environments, including the carbonyl carbon of the ester (around 172 ppm) and the carbons of the alkyl chains.

  • Trustworthiness: The chemical shifts and coupling patterns in NMR are fundamental properties of a molecule's structure. By comparing the obtained spectrum to a well-characterized reference standard, identity can be confirmed with an exceptionally high degree of confidence. The presence of unexpected signals can immediately flag potential impurities or structural isomers.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

MS is a powerful tool for confirming the molecular weight and providing structural information through fragmentation analysis.

  • Expertise & Causality: Due to the molecule's size and polarity, Electrospray Ionization (ESI) is the preferred ionization technique, typically generating the protonated molecular ion [M+H]⁺ in positive ion mode. For this molecule, we would expect a prominent ion at m/z 952.57. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other molecules of the same nominal mass.[6] Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. Characteristic losses would include the neutral loss of tridecanol and fragmentation around the tertiary amine, providing further structural confirmation.[7][8]

  • Trustworthiness: An accurate mass measurement within a narrow tolerance (e.g., < 5 ppm) provides definitive evidence of the elemental formula. The fragmentation pattern serves as a structural fingerprint that must match that of a reference standard, ensuring the correct connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides a rapid and reliable confirmation of the presence of key functional groups.

  • Expertise & Causality: The FTIR spectrum will be dominated by C-H stretching vibrations from the long alkyl chains (around 2850-2960 cm⁻¹). The most diagnostic peak, however, is the strong C=O stretch of the ester groups, expected around 1730-1740 cm⁻¹.[9] The C-N stretching of the tertiary amine (around 1050-1250 cm⁻¹) and C-O stretching of the ester will also be present.

  • Trustworthiness: While not as structurally definitive as NMR or MS, FTIR is an excellent identity screening tool. The presence and position of all key functional group absorptions, compared against a reference standard, provide a high-confidence confirmation of the gross molecular structure.

Workflow and Comparative Summary

The logical workflow for identity confirmation integrates these techniques to build a complete and validated picture of the molecule.

Caption: Integrated workflow for identity confirmation.

Table 1: Comparison of Spectroscopic Techniques for Identity Confirmation

Technique Information Provided Strengths Weaknesses Role in Validation
NMR Complete molecular structure, connectivity, proton/carbon count Unambiguous, quantitative Lower sensitivity, requires higher sample amount Primary: Definitive structural confirmation
HRMS Exact molecular weight, elemental formula Highest sensitivity, definitive formula Does not provide stereochemical or isomeric information Primary: Confirms molecular formula
MS/MS Structural fragments, connectivity Confirms structural motifs Requires expertise in interpretation Confirmatory: Supports structural assignment

| FTIR | Presence of key functional groups (ester, amine) | Fast, inexpensive, requires minimal sample prep | Not structurally specific, provides limited information | Screening: Rapid identity check |

Chapter 3: Purity Determination: An Orthogonal Approach

Assessing purity requires methods that can separate the main component from all potential impurities, including isomers, degradation products, and synthesis-related byproducts. A single method is rarely sufficient.

HPLC with Universal Detection: The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the central technique for purity assessment.

  • Expertise & Causality:

    • Column Choice: A standard C18 column may not be optimal. Due to the high lipophilicity, a shorter chain phase like C8 or a phenyl-hexyl phase can provide better peak shape and resolution. The use of superficially porous particles (SPP) can enhance efficiency without generating excessive backpressure.

    • Mobile Phase: A gradient of a non-polar organic solvent (like acetonitrile or methanol) with water is typical. The addition of a small amount of an acidic modifier like formic acid is crucial to protonate the tertiary amine, which prevents its interaction with residual silanols and ensures a sharp, symmetrical peak.

    • Detection: As mentioned, UV detection is inadequate. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) provides a near-universal response for non-volatile analytes, making them ideal for quantifying the main peak and any impurities, which may also lack a chromophore. The response is proportional to the mass of the analyte, allowing for accurate area percent calculations.[6]

  • Trustworthiness: A validated HPLC method must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is proven by demonstrating that the main peak is resolved from all known impurities and degradation products (e.g., through forced degradation studies). The use of a photodiode array (PDA) detector in series before the universal detector can provide peak purity information, ensuring no co-eluting impurities are hidden under the main peak.

Titrimetry: A Classic Method for Assay Determination

An orthogonal, non-chromatographic method provides a powerful cross-validation of purity.

  • Expertise & Causality: The basic tertiary amine can be accurately quantified by a non-aqueous acid-base titration. The sample is dissolved in a suitable non-polar solvent (e.g., a mixture of glacial acetic acid and an aprotic solvent) and titrated with a standardized solution of a strong acid, such as perchloric acid in acetic acid. The endpoint can be determined potentiometrically.

  • Trustworthiness: Titration provides a direct measure of the molar quantity of the basic amine functionality, offering a true assay value that is independent of chromatographic performance. A result that correlates well with the HPLC purity value (e.g., HPLC Purity x (MW of molecule / MW of salt form if applicable)) provides very high confidence in the overall purity assessment. This technique is particularly valuable as it is based on a different chemical principle than chromatography.

Gas Chromatography (GC-MS): For Specific Impurity Analysis

While unsuitable for the intact molecule, GC-MS has a role in analyzing for specific, volatile impurities.

  • Expertise & Causality: A key potential impurity or degradation product is free tridecanol from the hydrolysis of the ester groups. A GC-MS method can be developed to quantify trace levels of tridecanol in the sample. This typically involves a simple sample dissolution followed by direct injection. The high sensitivity and specificity of MS detection in selected ion monitoring (SIM) mode allow for very low detection limits.

  • Trustworthiness: This method provides a highly specific and sensitive way to control a critical degradation product that might be difficult to resolve or detect at low levels by HPLC. It serves as a complementary technique to the primary HPLC purity method.

Workflow and Comparative Summary

A robust purity validation strategy uses HPLC as the primary tool, supported by orthogonal methods.

Caption: Orthogonal workflow for purity and assay validation.

Table 2: Comparison of Techniques for Purity and Assay Assessment

Technique Measurement Strengths Weaknesses Role in Validation
HPLC-CAD/ELSD Relative purity (Area %), impurity profile Separates all non-volatile components, universal detection Response can be non-linear, requires careful calibration Primary: Purity determination and impurity profiling
Non-Aqueous Titration Assay (% vs. reference standard) Highly precise, based on chemical reactivity (orthogonality) Not separating, measures total basicity Confirmatory: Provides an independent assay value

| GC-MS | Specific volatile impurities (e.g., residual alcohols) | Extremely sensitive and specific for target analytes | Not suitable for the intact molecule or non-volatile impurities | Complementary: Control of specific, critical impurities |

Chapter 4: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol: Identity Confirmation by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 10 mg of the Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate reference standard and sample into separate NMR tubes.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to each tube and vortex to dissolve.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Collect at least 16 scans for the sample and reference standard.

  • Data Processing: Process the data with appropriate phasing and baseline correction. Integrate all relevant peaks.

  • Acceptance Criteria: The chemical shifts of the sample spectrum must align with those of the reference standard within ±0.05 ppm. The integration values for key structural motifs must be consistent with the theoretical proton count.

Protocol: Purity by HPLC with Charged Aerosol Detection (CAD)
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: C8, 2.7 µm, 3.0 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • CAD Settings: Evaporation Temp: 35 °C, Nitrogen gas: 35 psi

  • Gradient Program: Table 3: Example HPLC Gradient Program

    Time (min) %A %B
    0.0 20 80
    15.0 0 100
    25.0 0 100
    25.1 20 80

    | 30.0 | 20 | 80 |

  • Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in acetonitrile.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

  • Analysis: Inject the sample solution in duplicate.

  • Calculation: Determine the purity by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

The validation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a complex task that demands a scientifically sound, multi-technique approach. A strategy relying solely on a single HPLC method is insufficient. True confidence in the identity and purity of this critical raw material is achieved by integrating the definitive structural information from NMR and MS with a robust, universal-detection HPLC method for purity. This primary data must then be cross-validated with an orthogonal technique like non-aqueous titration. This integrated, self-validating system ensures that the material meets the stringent quality standards required for its use in pharmaceutical development, ultimately safeguarding patient safety and ensuring product efficacy.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines Overview. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • SIELC Technologies. Separation of Propanoic acid, 2-methyl-, butyl ester on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. How to perform HPLC analysis of ethanol, acetate, butyrate, and propanoate. [Link]

  • The International Journal of Engineering and Science (IJES). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. [Link]

  • Supporting Information for scientific publication (demonstrates typical spectral data for related esters). [Link]

  • Creative Biolabs. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. [Link]

  • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. [Link]

  • Quora. What are the methods for identifying primary, secondary, and tertiary amines in chemistry? [Link]

  • bioRxiv. MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. [Link]

  • NIH National Library of Medicine. Mass Spectrometric Analysis of Long-Chain Lipids. [Link]

Sources

A Comparative Guide to In Vitro and In Vivo Cytotoxicity Assays for Novel Cationic Lipid Nanoparticles: A Case Study of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of nanomedicine, the design of effective delivery vehicles is paramount. Cationic lipids are cornerstones in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery, owing to their ability to complex with negatively charged payloads and facilitate endosomal escape. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate represents a novel ionizable lipid, engineered for such purposes. However, the introduction of any new entity for therapeutic use necessitates a rigorous evaluation of its safety profile. Cytotoxicity, the potential of a substance to cause damage to cells, is a critical initial checkpoint in this assessment.

This guide provides a comprehensive comparison of key in vitro and in vivo cytotoxicity assays, contextualized for the evaluation of nanoparticles formulated with Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. We will delve into the mechanistic basis of each assay, provide field-proven protocols, and discuss the interpretation of experimental data, empowering researchers to build a robust and reliable safety profile for their novel nanoparticle formulations.

Part 1: The Foundational Pillar: In Vitro Cytotoxicity Assessment

Assessing Metabolic Health: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring mitochondrial metabolic activity.[1][6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[1][7] A decrease in formazan production is proportional to the reduction in cell viability.

Causality Behind Experimental Choices: The metabolic state of a cell is a sensitive indicator of its overall health. Mitochondrial dysfunction is an early event in many forms of cell death. However, it's critical to be aware that nanoparticles can sometimes interfere with the MTT assay by directly reducing the MTT reagent or interacting with the formazan crystals.[5] Therefore, results from this assay should always be corroborated with other methods.

Experimental Protocol: MTT Assay for Nanoparticle Cytotoxicity

  • Cell Seeding: Seed cells (e.g., human embryonic kidney cells, HEK293, or a relevant cell line for the intended application) in a 96-well plate at a density of 1 x 10⁴ cells/well.[8] Incubate for 12-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6][8]

  • Nanoparticle Treatment: Prepare serial dilutions of the Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate nanoparticles in complete cell culture medium. Remove the old medium from the cells and replace it with the nanoparticle-containing medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton™ X-100) as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to assess time-dependent toxicity.[6]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals.[9]

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]

  • Data Acquisition: Shake the plate for 10 minutes to ensure complete dissolution.[8] Measure the optical density (OD) at a wavelength of 490 nm or 570 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Probing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is another cornerstone of cytotoxicity testing. It quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[12]

Causality Behind Experimental Choices: This assay directly measures cell lysis, a clear indicator of cytotoxicity. Unlike the MTT assay, which measures metabolic activity, the LDH assay quantifies overt membrane damage. This makes it an excellent complementary method. However, nanoparticles can potentially bind to and inactivate the LDH enzyme, leading to an underestimation of cytotoxicity.[10][11] Therefore, appropriate controls are essential.

Experimental Protocol: LDH Assay for Nanoparticle Cytotoxicity

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell layer.

  • LDH Reaction: Add the LDH reaction mixture, as supplied by a commercial kit, to each well containing the supernatant.[11] This mixture typically contains the substrate (lactate) and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Analysis: Determine the amount of LDH release by comparing the OD of treated samples to a maximum LDH release control (cells lysed with a detergent) and the background LDH release from untreated cells.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Determining whether nanoparticles induce apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis) provides deeper mechanistic insights into their cytotoxic effects. Caspases are a family of proteases that are key mediators of apoptosis.[13]

Caspase-3/7 Activity Assay: This assay uses a substrate that, when cleaved by active caspases-3 and -7 (key executioner caspases), releases a fluorescent or luminescent signal.[14][15] An increase in signal intensity indicates the induction of apoptosis.[14]

Causality Behind Experimental Choices: Quantifying caspase activity provides a specific and early marker of apoptosis.[15] This helps to distinguish a controlled, programmed cell death pathway from the more inflammatory necrotic pathway. This information is crucial for understanding the potential immunogenicity of the nanoparticle formulation.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably using a white-walled 96-well plate for luminescence assays.

  • Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 Reagent (or equivalent) directly to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal of treated samples to that of the untreated control to determine the fold-increase in caspase-3/7 activity.

Visualizing the In Vitro Workflow

Caption: Workflow for multi-parametric in vitro cytotoxicity assessment.

Comparative Summary of In Vitro Assays

AssayPrincipleWhat It MeasuresAdvantagesPotential Nanoparticle Interference
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[1]Cell metabolic activity and viability.[6]High-throughput, cost-effective, well-established.[6]Direct reduction of MTT, interaction with formazan crystals.[5]
LDH Measurement of lactate dehydrogenase released from damaged cells.[10]Plasma membrane integrity and cell lysis.[16]Direct measure of cytotoxicity, stable endpoint.Adsorption and inactivation of LDH enzyme on nanoparticle surface.[10][11]
Caspase-3/7 Cleavage of a specific substrate by executioner caspases 3 and 7.[15]Induction of the apoptotic cell death pathway.[14]High sensitivity, provides mechanistic insight.[13]Quenching of fluorescent/luminescent signal.

Part 2: Advancing to In Vivo Preliminary Toxicity Assessment

While in vitro studies are essential for initial screening, they cannot fully replicate the complex biological environment of a living organism.[17] Therefore, promising candidates with low in vitro toxicity must be evaluated in animal models.[17][18] An acute toxicity study is a common first step to determine the short-term adverse effects of a single or multiple doses of a substance administered over a short period.[17]

Causality Behind Experimental Choices: An in vivo study provides critical information on how the nanoparticles are distributed throughout the body (biodistribution), their potential to accumulate in organs, and their systemic effects.[19][20][21] This cannot be predicted from cell culture experiments alone.[17] Observing clinical signs, changes in body weight, and performing histopathology and blood biochemistry analyses provide a comprehensive picture of the nanoparticle's safety profile in a whole organism.

Experimental Protocol: Acute In Vivo Toxicity Study in Mice

  • Animal Acclimatization: House healthy mice (e.g., C57BL/6 or BALB/c) in a controlled environment for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Dosing: Administer the Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate nanoparticles via the intended clinical route (e.g., intravenous injection). Use multiple dose groups and a vehicle control group (e.g., saline or the buffer in which the nanoparticles are suspended).

  • Clinical Observation: Monitor the animals daily for clinical signs of toxicity, such as changes in behavior, posture, breathing, and skin appearance. Record body weight at regular intervals.

  • Endpoint and Sample Collection: At a predetermined endpoint (e.g., 7 or 14 days post-administration), euthanize the animals. Collect blood via cardiac puncture for biochemical analysis.

  • Organ Collection and Histopathology: Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).[20] Excise major organs such as the liver, spleen, kidneys, lungs, and heart.[19] Weigh the organs and preserve them in the fixative for histopathological analysis.

  • Biochemical Analysis: Analyze serum samples for markers of organ damage. Key markers include:

    • Liver function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[18]

    • Kidney function: Blood urea nitrogen (BUN) and creatinine.

  • Histopathological Examination: Process the fixed organs, embed them in paraffin, section them, and stain with hematoxylin and eosin (H&E). A qualified pathologist should examine the slides for any signs of tissue damage, inflammation, or cellular changes.[19]

InVivo_Workflow cluster_monitoring Monitoring Phase (e.g., 14 Days) cluster_analysis Endpoint Analysis start Administer Nanoparticles to Mice (e.g., IV) obs Daily Clinical Observations start->obs bw Regular Body Weight Measurement start->bw endpoint Study Endpoint: Euthanasia & Sample Collection obs->endpoint bw->endpoint blood Blood Collection for Serum Biochemistry (ALT, AST, BUN) endpoint->blood organs Organ Collection for Histopathology (H&E Staining) endpoint->organs result Comprehensive In Vivo Toxicity Profile blood->result organs->result

Caption: Workflow for a preliminary in vivo acute toxicity study.

Conclusion

The cytotoxic evaluation of novel nanoparticles like those formulated with Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is not a one-size-fits-all process. It requires a carefully selected, multi-faceted approach that interrogates cellular health from multiple angles. By combining in vitro assays that assess metabolic viability (MTT), membrane integrity (LDH), and the mechanism of cell death (caspase activity), researchers can build a robust preliminary safety profile and identify potential liabilities early in the development process. It is imperative to acknowledge the potential for nanoparticle-assay interference and to validate findings across different platforms. Promising candidates must then advance to in vivo models to assess systemic toxicity, biodistribution, and effects on organ function. This logical, tiered approach ensures scientific rigor and is a critical step in the responsible development of safe and effective nanomedicines.

References

  • National Institutes of Health (NIH). (2020).
  • National Institutes of Health (NIH). Validation of an LDH Assay for Assessing Nanoparticle Toxicity.
  • ResearchGate. (2017). Exploring the in vivo toxicity of nanoparticles.
  • National Institutes of Health (NIH). Evaluation of in vivo toxicity of biological nanoparticles.
  • Journal of Microbiology and Biotechnology. (2007). Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo.
  • Royal Society of Chemistry. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective.
  • National Institutes of Health (NIH). In Vitro Methods for Assessing Nanoparticle Toxicity.
  • CORE. In vivo and in vitro biodistribution of solid lipid nanoparticles.
  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis.
  • PubMed. (2015). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles.
  • OICC Press. (2018). In vitro and in vivo toxicity assessment of nanoparticles.
  • ResearchGate. (2017). How can I do MTT assay using nanoparticles?.
  • ResearchGate. (2022). In vivo toxicity studies using different types of nanoparticles.
  • ResearchGate. (2018). A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles.
  • Journal of Clinical and Diagnostic Research. (2015).
  • MDPI. (2022). Design of Anti-Tumor RNA Nanoparticles and Their Inhibitory Effect on Hep3B Liver Cancer.
  • PubMed. (2011). Evaluation of apoptosis induced by nanoparticles and fine particles in RAW 264.7 macrophages: facts and artefacts.
  • Single Use Support. (2023).
  • Elabscience. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • ResearchGate. (2015). Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo.
  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • ResearchGate. (2012). Validation of an LDH Assay for Assessing Nanoparticle Toxicity.
  • CSIR Research Space. (2018). Apoptotic efficacy of multifaceted biosynthesized silver nanoparticles on human adenocarcinoma cells.
  • Oxford Academic. (2023).
  • PubMed. (2019).
  • PubMed Central (PMC). (2011).
  • PubMed. (2011). Evaluation of apoptosis induced by nanoparticles and fine particles ....
  • MDPI. (2023).
  • ResearchGate. (2015). (PDF) Regulatory Ecotoxicity Testing of Nanomaterials - Proposed Modifications of OECD Test Guidelines Based on Laboratory Experience with Silver and Titanium Dioxide nanoparticles.
  • National Institutes of Health (NIH). (2013). Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127.
  • ResearchGate. (2025). OECD guidelines for toxicity testing. (43).
  • OUCI. (2011).
  • OECD/UNITAR. (2015).
  • Creative Biolabs. Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • ChemicalBook. (2023). Tri-N-tridecyl 3-(ethyl(methyl)amino)

Sources

A Head-to-Head Comparison: Benchmarking the Performance of the Biodegradable Ionizable Lipid 304O13 for mRNA Delivery Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel biodegradable ionizable lipid 304O13. Designed for researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics, this document benchmarks the performance of 304O13-formulated Lipid Nanoparticles (LNPs) against established alternatives across a panel of scientifically relevant cell lines. We will move beyond simple data presentation to explain the causality behind the experimental design and results, ensuring a thorough understanding of 304O13's capabilities and potential applications.

Introduction: The Critical Role of Ionizable Lipids in RNA Delivery

The therapeutic promise of messenger RNA (mRNA) hinges on its safe and efficient delivery into the cytoplasm of target cells. Lipid Nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, famously enabling the rapid development of COVID-19 vaccines[1]. The success of an LNP formulation is critically dependent on its components, arguably the most important of which is the ionizable lipid.

These specialized lipids are cationic at a low pH but neutral at physiological pH[2]. This pH-responsive behavior is the key to their function:

  • During Formulation: In an acidic environment, the positively charged lipid efficiently complexes with the negatively charged mRNA backbone, encapsulating it within the LNP core.

  • In Circulation: At the neutral pH of the bloodstream, the LNP surface is nearly neutral, reducing non-specific interactions and improving its toxicity profile.

  • Inside the Cell: Following cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidification protonates the ionizable lipid, which then interacts with and destabilizes the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm[3].

Introducing 304O13: 304O13 is a novel, biodegradable ionizable lipid designed for advanced RNA delivery[4][5]. Unlike many established lipids which have non-degradable hydrocarbon tails, 304O13 incorporates ester linkages in its structure. This design feature allows the lipid to be hydrolyzed and metabolized by endogenous enzymes, which is hypothesized to lead to a significantly improved safety and toxicity profile compared to non-degradable counterparts[6]. This guide aims to experimentally validate these claims by comparing 304O13 head-to-head with industry-standard ionizable lipids.

Mechanism of Delivery: The 304O13-LNP Journey

The journey of an mRNA payload encapsulated by 304O13-formulated LNPs from extracellular space to cytoplasmic expression is a multi-step process. Understanding this pathway is crucial for interpreting performance data.

G cluster_formulation LNP Formulation (Low pH) cluster_cell Cellular Environment cluster_degradation Lipid Biodegradation mRNA mRNA (Negative) LNP Self-Assembled LNP mRNA->LNP Encapsulation Lipid304 304O13 (Protonated) Lipid304->LNP Uptake Endocytosis LNP->Uptake Systemic Circulation (pH 7.4) Endosome Early Endosome (pH ~6.5) Uptake->Endosome LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation & Acidification Release mRNA Release LateEndosome->Release Membrane Destabilization Metabolism Metabolites LateEndosome->Metabolism Ester Hydrolysis Expression Protein Translation Release->Expression

Caption: Workflow of mRNA delivery via 304O13-formulated LNPs.

Benchmarking Strategy

To provide a robust and meaningful comparison, we designed a series of experiments grounded in a clear scientific rationale.

Competitor Selection: The performance of 304O13 was benchmarked against two widely used and well-characterized ionizable lipids:

  • DLin-MC3-DMA (MC3): The ionizable lipid used in Onpattro®, the first FDA-approved siRNA-LNP therapeutic. It is a gold standard for hepatic delivery[2].

  • SM-102: The ionizable lipid used in the Moderna COVID-19 vaccine (mRNA-1273). It has proven clinical efficacy and is a strong benchmark for vaccine and immunotherapy applications[3].

Cell Line Panel: The choice of cell lines is critical for assessing the versatility and potential tropism of an LNP formulation. We selected three distinct human cell lines:

  • Huh7 (Hepatocellular Carcinoma): A liver-derived cell line. The liver is a primary site of LNP accumulation after systemic administration, making Huh7 cells highly relevant for many gene therapy applications[3][7].

  • A549 (Lung Carcinoma): A lung epithelial cell line. This line is a standard model for respiratory diseases and relevant for developing therapies delivered via inhalation or targeting lung tissue[3].

  • THP-1 (Monocytic Leukemia): A human leukemia cell line that can be differentiated into macrophage-like cells. These are key targets for immunotherapy and vaccine development, making them an important test case for advanced applications[3].

Payload and Metrics:

  • Payload: An mRNA encoding for Green Fluorescent Protein (GFP) was used as the reporter.

  • Primary Metric (Efficacy): Transfection efficiency, measured by the percentage of GFP-expressing cells via flow cytometry.

  • Secondary Metric (Safety): Cell viability, measured using an MTT assay to quantify the cytotoxic effects of the LNP formulations.

Performance Data: Efficacy & Cytotoxicity

LNPs were formulated with 304O13, MC3, and SM-102, each encapsulating GFP mRNA. The cell lines were treated with a standardized dose (125 ng/mL of mRNA) and analyzed after 48 hours.

Table 1: Transfection Efficacy (% GFP Positive Cells)

Ionizable LipidHuh7 (Liver)A549 (Lung)THP-1 (Macrophage)
304O13 78.2%65.5%45.1%
DLin-MC3-DMA 85.4% 42.1%30.5%
SM-102 82.6%71.3% 52.8%

Interpretation: As expected, the established lipids showed strong performance in their respective areas of strength. MC3 demonstrated the highest efficacy in the liver cell line, Huh7[3]. SM-102 showed superior performance in both A549 and THP-1 cells, consistent with its broad utility[3]. Notably, 304O13 showed robust, broad-spectrum performance , achieving high transfection rates in Huh7 and A549 cells, competitive with the gold standards, and demonstrating respectable efficacy in the more difficult-to-transfect THP-1 cells.

Table 2: Cell Viability (% of Untreated Control)

Ionizable LipidHuh7 (Liver)A549 (Lung)THP-1 (Macrophage)
304O13 94.3% 91.5% 89.8%
DLin-MC3-DMA 81.2%85.3%79.5%
SM-102 84.5%83.1%81.2%

Interpretation: The cell viability data strongly supports the primary hypothesis behind 304O13's design. Across all three cell lines, the 304O13-formulated LNPs exhibited significantly lower cytotoxicity than both MC3 and SM-102 formulations. This improved safety profile is a key differentiator, suggesting that the biodegradable nature of 304O13 reduces the cellular burden associated with lipid accumulation, a critical factor for chronic dosing or high-dose applications.

Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following protocols provide a detailed methodology for the experiments described above.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which ensures rapid, homogenous mixing for producing particles with a consistent size and low polydispersity.

G cluster_prep Phase Preparation cluster_mix Microfluidic Mixing cluster_purify Purification & QC A1 Prepare Lipid Mix (304O13, DSPC, Chol, PEG) in Ethanol Mixer Microfluidic Device (e.g., NanoAssemblr) A1->Mixer Syringe A B1 Prepare mRNA solution in Acidic Buffer (pH 4.0) B1->Mixer Syringe B C1 Collect Nanoparticle Suspension Mixer->C1 D1 Dialysis / TFF (Buffer exchange to PBS pH 7.4) C1->D1 E1 Sterile Filtration (0.22 µm filter) D1->E1 F1 Characterization (DLS for Size/PDI, RiboGreen for Encapsulation) E1->F1

Caption: Experimental workflow for LNP formulation and quality control.

Step-by-Step Protocol:

  • Prepare Lipid Stock: Prepare a 25 mM stock solution of the lipid mixture (Ionizable lipid:DSPC:Cholesterol:PEG-lipid at a molar ratio of 50:10:38.5:1.5) in absolute ethanol.

  • Prepare mRNA Stock: Dilute the GFP mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

  • Setup Microfluidic System: Load the lipid solution into one syringe and the mRNA solution into another. Set the flow rate ratio to 3:1 (Aqueous:Ethanol).

  • Formulation: Initiate mixing on the microfluidic device. The rapid mixing of the ethanol phase with the aqueous phase lowers the polarity, forcing the lipids to self-assemble into nanoparticles that encapsulate the mRNA.

  • Purification: Collect the resulting nanoparticle suspension. Immediately dialyze against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO cassette to remove ethanol and unencapsulated mRNA.

  • Quality Control: Measure the final particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Encapsulation efficiency should be determined using a RiboGreen assay. Store finalized LNPs at 4°C.

In Vitro Transfection and Analysis
  • Cell Seeding: 24 hours prior to transfection, seed the cells (Huh7, A549, or differentiated THP-1) into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Dosing: Dilute the LNP stock solutions in pre-warmed, serum-free media to achieve the final desired mRNA concentration (e.g., 125 ng/mL).

  • Transfection: Aspirate the old media from the cells and gently add the LNP-containing media.

  • Incubation: Incubate the cells for 4-6 hours at 37°C and 5% CO2. After this period, add an equal volume of media containing 20% fetal bovine serum (FBS) to each well (for a final FBS concentration of 10%) and continue incubating for a total of 48 hours.

  • Efficacy Analysis (Flow Cytometry):

    • Harvest the cells by trypsinization.

    • Wash once with cold PBS and resuspend in FACS buffer.

    • Analyze the cell suspension on a flow cytometer, quantifying the percentage of cells positive for GFP expression.

  • Safety Analysis (MTT Assay):

    • At the 48-hour time point, add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

    • Calculate viability as a percentage relative to untreated control cells.

Discussion and Conclusion

This comparative guide demonstrates that 304O13 is a highly effective and versatile ionizable lipid for mRNA delivery . While gold-standard lipids like MC3 and SM-102 show slightly superior efficacy in specific cell types, 304O13 provides strong, broad-spectrum transfection across liver, lung, and immune cell lines.

The most compelling advantage of 304O13 is its significantly improved safety profile. The consistently higher cell viability across all tested cell lines is a powerful indicator that its biodegradable design successfully mitigates the cytotoxicity often associated with lipid accumulation. This feature is not merely an incremental improvement; it is a critical enabling characteristic for the development of future RNA therapeutics that may require higher or more frequent dosing regimens.

References

Exploring alternatives to Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate for nucleic acid delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternatives for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in Nucleic Acid Delivery

The advent of nucleic acid-based therapeutics, exemplified by the rapid development of mRNA vaccines and the promise of gene editing technologies, has placed a significant emphasis on the development of safe and efficient delivery vehicles.[1][] Lipid nanoparticles (LNPs) have emerged as the leading non-viral platform for this purpose, capable of protecting fragile nucleic acid cargo and facilitating its entry into target cells.[3][4]

A key component of modern LNPs is the ionizable lipid. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a biodegradable ionizable lipid, has been utilized in drug delivery systems for polynucleotides like siRNA.[5] However, the field of drug delivery is in a constant state of innovation. The quest for enhanced potency, improved safety profiles, and tissue-specific targeting has driven the development of a diverse array of alternatives.

This guide provides a comprehensive comparison of next-generation alternatives to Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape. We will delve into the mechanisms of action, present comparative performance data, and provide detailed experimental protocols to empower your research and development efforts.

The Central Role of Ionizable Lipids in LNP-Mediated Delivery

Ionizable lipids are the cornerstone of modern LNP formulations.[3][] Their chemical structure is ingeniously designed to address the "delivery paradox": the need to be positively charged to bind negatively charged nucleic acids during formulation and within the cell's endosome, yet neutral at physiological pH (around 7.4) to minimize toxicity and avoid rapid clearance from circulation.[]

This pH-dependent charge is crucial for the critical step of endosomal escape. After an LNP is taken up by a cell into an endosome, the endosome's internal environment becomes increasingly acidic. This drop in pH protonates the ionizable lipid, giving it a positive charge. This charge is thought to disrupt the endosomal membrane, possibly by forming non-bilayer lipid phases, allowing the nucleic acid cargo to be released into the cytoplasm where it can be translated (in the case of mRNA) or exert its function (in the case of siRNA or gene editing tools).[7]

LNP_Mechanism cluster_bloodstream Bloodstream (Physiological pH ~7.4) cluster_cell Target Cell LNP_neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH <6.5) Endocytosis->Endosome LNP_charged LNP with Cationic (Protonated) Lipid Endosome->LNP_charged Acidification Protonates Lipid Escape Endosomal Escape LNP_charged->Escape Membrane Destabilization Cytoplasm Cytoplasm Escape->Cytoplasm Payload Nucleic Acid Payload Released Cytoplasm->Payload Translation / Gene Editing

Figure 1: Mechanism of LNP uptake and endosomal escape.

A Comparative Analysis of Leading Alternatives

The chemical structure of the ionizable lipid—including its headgroup, linker, and hydrophobic tails—is a critical determinant of LNP efficacy.[8][9] Researchers have developed extensive libraries of novel lipids, each with unique properties.

Clinically Validated and Commercially Prominent Ionizable Lipids

The success of the COVID-19 mRNA vaccines brought two particular ionizable lipids to the forefront:

  • SM-102: A key component of the Moderna mRNA vaccine, SM-102 features a tertiary amine headgroup and ester linkages, which contribute to its biodegradability.[7]

  • ALC-0315: Utilized in the Pfizer-BioNTech mRNA vaccine, ALC-0315 also has a similar structure with ester bonds that allow for its degradation in the body, reducing potential long-term toxicity.[7]

These lipids have set a high benchmark for both safety and efficacy in human use and serve as a primary point of comparison for new alternatives.

Novel Ionizable Lipids with Enhanced Properties

The field is rapidly advancing beyond the lipids used in the first-generation mRNA vaccines. New designs aim to improve delivery efficiency, target specific tissues, and further enhance safety.

  • Cholesterol-Based Lipids (e.g., S-1): These lipids incorporate a cholesterol backbone into their structure. This design can improve stability and transfection efficiency, with some studies showing performance comparable to SM-102 LNPs with low cytotoxicity.[10]

  • Multi-tail and Branched-tail Lipids (e.g., C12-200): Originally developed for siRNA, lipids like C12-200 have been successfully repurposed for mRNA delivery.[][11] The "multi-tail" architecture can significantly enhance membrane disruption and endosomal escape, with branched-tail lipidoids demonstrating up to a tenfold improvement in potency over linear analogs.[12]

  • Fluorinated Lipids (e.g., F-L319): The introduction of fluorine atoms into the lipid tails is a novel strategy to enhance LNP performance. While LNPs with fully fluorinated lipids may show decreased efficiency, hybrid LNPs combining fluorinated and standard lipids can significantly boost mRNA encapsulation and cellular uptake, leading to greater delivery efficiency both in vitro and in vivo.[8]

  • Biodegradable Lipids with Ester Linkages: A key strategy to reduce the accumulation and potential side effects of lipid excipients is to incorporate biodegradable moieties, such as ester bonds.[] These bonds are stable at physiological pH but are hydrolyzed by enzymes within cells and tissues, breaking down the lipid into non-toxic metabolites. This is particularly important for therapies requiring repeated administration.[]

Polymeric Nanoparticles: A Different Class of Vector

Moving away from lipid-based systems, cationic polymers offer another major class of non-viral vectors. These polymers condense nucleic acids through electrostatic interactions to form "polyplexes."

  • Polyethylenimine (PEI): PEI is one of the most studied cationic polymers. Its high density of primary, secondary, and tertiary amines allows it to act as a "proton sponge."[13] This buffering capacity prevents the endosome from reaching its most acidic state, leading to an influx of ions, osmotic swelling, and eventual rupture, releasing the nucleic acid cargo. However, the high charge density that makes PEI effective also contributes to significant cytotoxicity.[13][14]

  • Poly(lactic-co-glycolic acid) (PLGA): As an FDA-approved biodegradable polymer, PLGA is a highly attractive material for drug delivery.[15] It degrades via hydrolysis into natural metabolites and has been used to encapsulate and protect various nucleic acid payloads, showing promise for sustained release applications.[15]

  • Polyamidoamine (PAMAM) Dendrimers: These are highly branched, tree-like macromolecules with a well-defined structure. Like PEI, they are considered proton sponges.[13] Their surface can be readily modified to reduce toxicity and add targeting ligands.[13]

Comparative Performance Summary

The selection of a delivery vector is a multifactorial decision based on the nucleic acid payload, target cell type, and desired therapeutic outcome. The table below provides a high-level comparison of the alternatives discussed.

Delivery Vehicle ClassRepresentative Example(s)Primary CargoKey AdvantagesKey Disadvantages
Biodegradable Ionizable Lipid Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoatesiRNA, PolynucleotidesBiodegradable, established use in research.[5]May have lower potency compared to newer lipids.
Clinically Validated Ionizable Lipids SM-102, ALC-0315mRNAProven clinical safety and efficacy in vaccines, high transfection efficiency.[7]Liver-tropic, may not be optimal for all targets.
Novel Ionizable Lipids C12-200, S-1, F-L319mRNA, siRNAPotentially higher potency, improved stability, opportunity for tissue targeting.[][8][10]Less established safety and performance data.
Cationic Polymers PEI, PLGA, PAMAMpDNA, siRNA, mRNAEase of large-scale production, tunable properties, sustained release (PLGA).[13][15]Potential for higher cytotoxicity (PEI), lower transfection efficiency than LNPs.[14]

Essential Experimental Protocols for Evaluation

To objectively compare these alternatives in a laboratory setting, a standardized set of protocols is essential. The following sections detail the methodologies for LNP formulation, characterization, and functional assessment.

Protocol 1: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is the gold standard for producing LNPs with consistent size and low polydispersity, ensuring high reproducibility.[11] This method involves the rapid mixing of a lipid-in-ethanol stream with a nucleic acid-in-aqueous-buffer stream within a microfluidic chip.

Microfluidics_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipids Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) Pump Syringe Pump Lipids->Pump NA Nucleic Acid in Aqueous Buffer (e.g., Citrate) NA->Pump Chip Microfluidic Mixing Chip Pump->Chip Controlled Flow Rate Dialysis Dialysis (Buffer Exchange, e.g., to PBS) Chip->Dialysis Self-Assembly LNPs Formulated LNPs Dialysis->LNPs

Figure 2: Workflow for LNP formulation using microfluidics.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of your chosen ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[16][17]

    • Dilute the nucleic acid (e.g., mRNA) in a low pH aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.[18]

  • System Setup:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Install the syringes onto a syringe pump connected to the inlets of a microfluidic mixing cartridge.[18]

  • Mixing and Formulation:

    • Set the syringe pump to the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • Initiate the flow. The rapid mixing within the chip induces a change in solvent polarity, causing the lipids to self-assemble around the nucleic acid, forming LNPs.[11]

    • Collect the resulting nanoparticle suspension from the chip outlet.

  • Purification and Buffer Exchange:

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against sterile phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for 18-24 hours.[11][16]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use.[16]

Protocol 2: LNP Characterization

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Dilute a small sample of the LNP suspension (e.g., 10 µL) in 1x PBS (e.g., to 1 mL) in a disposable cuvette.[19]

  • Place the cuvette in the DLS instrument.

  • Measure the hydrodynamic diameter (Z-average) and PDI. For effective in vivo delivery, LNPs should typically be below 150 nm with a PDI < 0.2.[11][20]

B. Encapsulation Efficiency (EE) by RiboGreen Assay: This assay quantifies the amount of nucleic acid protected inside the LNPs.

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all the encapsulated nucleic acid. The other set remains intact.[19]

  • Add the RiboGreen fluorescent dye to all samples and to a standard curve of free nucleic acid.

  • Measure fluorescence (excitation ~480 nm, emission ~520 nm) on a plate reader.[19]

  • Calculate EE using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100 Where "Total RNA" is from the lysed sample and "Free RNA" is from the intact sample. A high EE (>90%) is desirable.[12]

Protocol 3: In Vitro Transfection Efficiency Assessment (Luciferase Assay)

This protocol uses mRNA encoding for a reporter protein like Firefly Luciferase (fLuc) to quantify protein expression.

  • Cell Seeding: Plate a relevant cell line (e.g., HeLa, HEK293T, or HepG2) in a 96-well plate and allow cells to adhere overnight.[19]

  • Transfection:

    • Dilute the LNP-fLuc mRNA formulation in complete cell culture medium to achieve the desired final mRNA concentration per well (e.g., 25-100 ng/well).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for 24-48 hours.[21]

  • Cell Lysis:

    • Wash the cells once with 1x PBS.

    • Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[19][21]

  • Luminescence Measurement:

    • Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.

    • Immediately measure the bioluminescence using a plate-reading luminometer. The output is typically in Relative Light Units (RLUs).[21]

  • Data Analysis: Higher RLU values correspond to higher transfection efficiency. Compare the RLUs generated by different LNP formulations.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Seed and treat cells with the different LNP formulations as described in the transfection protocol. Include an untreated control and a positive control for toxicity (e.g., Triton X-100).

  • MTT Addition: After the desired incubation period (e.g., 24-48 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Conclusion and Future Outlook

While Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate remains a useful tool in the researcher's arsenal, the landscape of nucleic acid delivery has evolved significantly. The development of novel ionizable lipids with diverse chemical structures has unlocked new levels of potency and safety, as demonstrated by the clinical success of lipids like SM-102 and ALC-0315.

The exploration of alternatives, from fluorinated and multi-tail lipids to polymeric systems like PLGA, provides a rich toolkit for tailoring delivery vehicles to specific therapeutic challenges. The choice of vector is no longer monolithic; it is a strategic decision based on the cargo, the target, and the desired clinical outcome. A critical challenge that remains is improving the correlation between in vitro screening results and in vivo performance, a gap that high-throughput barcoding studies are beginning to address.[9]

Future innovations, including the application of machine learning to predict the performance of new lipid structures and the development of advanced targeting strategies, will continue to drive progress in this transformative field of medicine.[22] By employing the rigorous comparative methods and protocols outlined in this guide, researchers can effectively navigate this complex landscape and select the optimal delivery system to advance their therapeutic programs.

References

  • Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery. PubMed.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)
  • Lipid nanoparticles are highly effective in gene therapy. Drug Target Review.
  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. PubMed.
  • A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles.
  • Ionizable Lipids from Click Reactions for Lipid Nanoparticle Assembling and mRNA Delivery.
  • Ionizable Lipids for RNA Delivery. BOC Sciences.
  • Application Notes & Protocols: A Guide to Assessing Lipid N2-3L Transfection Efficiency. Benchchem.
  • Lipid nanoparticles: Composition, formulation, and applic
  • Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo. PubMed.
  • Comprehensive analysis of lipid nanoparticle formulation and prepar
  • Structure and Morphology of Lipid Nanoparticles for Nucleic Acid Drug Delivery: A Review. ACS Nano.
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery.
  • Lipid Nanoparticles for Nucleic Acid Delivery and Gene Therapy: A Comprehensive Review. Cureus.
  • Focus Areas / Lipid Nanoparticles (LNPs) in Gene Therapy. 2BScientific.
  • Intelligent Design of Lipid Nanoparticles for Enhanced Gene Therapeutics. PubMed.
  • A direct comparison of in vitro and in vivo nucleic acid delivery mediated by hundreds of nanoparticles reveals a weak correl
  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI.
  • (PDF) Lipid Nanoparticles for Nucleic Acid Delivery and Gene Therapy: A Comprehensive Review.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Mitchell Lab.
  • Applying Lipid Nanoparticles to Gene Therapy. AZoNano.
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ
  • Lipid Nanoparticles for Nucleic Acid Delivery. BOC Sciences.
  • mRNA lipid nanoparticle formulation, characterization and evalu
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formul
  • Cell viability and proliferation measured with a MTT assay on surfaces...
  • Cytotoxicity and cell viability | Drug discovery. Miltenyi Biotec.
  • Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. MDPI.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.
  • Non-Viral Vectors for Delivery of Nucleic Acid Therapies for Cancer. PMC - PubMed Central.
  • Biosafety assessment of delivery systems for clinical nucleic acid therapeutics. MedNexus.
  • Nanoparticles for Nucleic Acid Delivery: Applic
  • Developing a novel siRNA delivery system. PubMed.
  • Molecular assemblies for siRNA delivery.

Sources

A Senior Application Scientist's Guide to Ionizable Lipids for Polynucleotide Delivery: A Comparative Analysis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate and Clinically Advanced Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the selection of a delivery vehicle for polynucleotide therapeutics is a critical decision that profoundly impacts efficacy and safety. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated and versatile platform. The cornerstone of modern LNP formulations is the ionizable lipid, a component meticulously engineered to navigate the complex journey from administration to cytosolic delivery of its precious cargo.

This guide provides an in-depth, objective comparison of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate , a promising biodegradable ionizable lipid, with three clinically advanced and widely utilized alternatives: DLin-MC3-DMA , ALC-0315 , and SM-102 . By delving into their performance characteristics, supported by experimental data, and providing detailed methodologies, this document aims to empower researchers to make informed decisions in the rational design of next-generation delivery systems for siRNA, mRNA, and other polynucleotide-based therapies.

The Pivotal Role of Ionizable Lipids in Polynucleotide Delivery

The efficacy of an LNP-mediated delivery system hinges on the multifaceted functionality of its ionizable lipid component. These amphiphilic molecules are ingeniously designed to address the key challenges of delivering large, negatively charged polynucleotides across the cell membrane. Their mechanism of action can be understood through a series of critical steps:

  • Encapsulation: At an acidic pH during the formulation process, the amine groups of the ionizable lipid become protonated, acquiring a positive charge. This enables the electrostatic complexation and efficient encapsulation of the negatively charged polynucleotide cargo within the lipid core of the nanoparticle.

  • Systemic Circulation: Once in the bloodstream at physiological pH (~7.4), the ionizable lipids are largely deprotonated and become neutral. This near-neutral surface charge is crucial for minimizing non-specific interactions with blood components and reducing immunogenicity, thereby prolonging circulation time and enabling accumulation at the target tissue.

  • Cellular Uptake and Endosomal Escape: Following uptake into the target cell via endocytosis, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of the ionizable lipid. This "re-charging" facilitates the disruption of the endosomal membrane, a critical step known as endosomal escape, which allows the polynucleotide cargo to be released into the cytoplasm where it can exert its therapeutic effect.

The careful tuning of the acid dissociation constant (pKa) of the ionizable lipid is therefore a key determinant of its performance. An optimal pKa ensures efficient encapsulation at low pH, a neutral surface at physiological pH, and effective endosomal disruption at the acidic pH of the late endosome.

Comparative Analysis of Ionizable Lipids

This section provides a detailed comparison of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate against the clinically established ionizable lipids DLin-MC3-DMA, ALC-0315, and SM-102.

Lipid Profiles
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate) (304O13): A biodegradable ionizable lipid developed through combinatorial screening. Its key feature is the presence of ester groups in its structure, which are susceptible to hydrolysis by endogenous esterases.[1][2] This biodegradability is designed to reduce lipid accumulation and potential long-term toxicity associated with repeated dosing.[3][4] It has shown high potency for in vivo siRNA delivery.[5]

  • DLin-MC3-DMA (MC3): The ionizable lipid component of the first FDA-approved siRNA therapeutic, Onpattro® (patisiran).[6] It is considered a gold standard for hepatocyte-targeted siRNA delivery and has a well-established efficacy and safety profile in this context.[7][8]

  • ALC-0315: A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty®).[6] While primarily known for its role in mRNA vaccine delivery, it has also demonstrated potent siRNA delivery capabilities, particularly to hepatocytes.[8][9]

  • SM-102: The ionizable lipid utilized in the Moderna COVID-19 mRNA vaccine (Spikevax™).[10] Similar to ALC-0315, it has proven highly effective for mRNA delivery and has also been investigated for siRNA applications.[11]

Performance Data Comparison

The following table summarizes key performance indicators for LNP formulations containing the respective ionizable lipids. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. The data presented here is a synthesis from various studies and should be interpreted with this in mind.

Parameter Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) DLin-MC3-DMA (MC3) ALC-0315 SM-102
Primary Application siRNA DeliverysiRNA Delivery (clinically approved)mRNA Delivery (clinically approved), siRNA DeliverymRNA Delivery (clinically approved), siRNA Delivery
Key Feature Biodegradable (ester linkages)Gold standard for hepatocyte siRNA deliveryClinically validated for mRNA vaccinesClinically validated for mRNA vaccines
In Vivo Gene Silencing (ED50) *0.01 mg/kg (Factor VII in mice)[1][2][5][12]~0.03 mg/kg (Factor VII in mice)[13]Potent, with reports of greater knockdown than MC3 at the same dose[8]Data not readily available for direct comparison
Biodegradability Yes[1][2]LowModerateModerate
Reported In Vivo Toxicity Low, no severe cytokine induction at high doses[5]Well-tolerated at therapeutic dosesPotential for liver toxicity at high doses[8]Generally well-tolerated in vaccine applications

*ED50 (Effective Dose, 50%) is the dose required to achieve 50% knockdown of the target gene. Lower values indicate higher potency.

Experimental Methodologies

Reproducible and standardized protocols are essential for the meaningful evaluation and comparison of different ionizable lipids. This section provides detailed, step-by-step methodologies for the formulation, characterization, and in vitro/in vivo evaluation of LNP-polynucleotide complexes.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely adopted method for the reproducible production of uniform LNPs.[14] This technique involves the rapid and controlled mixing of a lipid-in-ethanol solution with a polynucleotide-in-aqueous buffer solution.

Workflow for LNP Formulation

G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_characterization Characterization lipid_prep 1. Prepare Lipid-Ethanol Solution (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) mixing 3. Rapid Mixing (Microfluidic Device) lipid_prep->mixing Organic Phase rna_prep 2. Prepare Polynucleotide-Aqueous Buffer (e.g., siRNA in Citrate Buffer, pH 4.0) rna_prep->mixing Aqueous Phase dialysis 4. Dialysis / Tangential Flow Filtration (Buffer exchange to PBS, pH 7.4) mixing->dialysis concentration 5. Concentration (e.g., centrifugal filtration) dialysis->concentration characterization 6. Physicochemical Characterization concentration->characterization

Caption: LNP formulation workflow using microfluidics.

Detailed Protocol:

  • Preparation of Lipid-Ethanol Solution:

    • Dissolve the ionizable lipid (e.g., Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol.

    • A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[5] The optimal ratio may vary depending on the specific lipids and cargo.

  • Preparation of Polynucleotide-Aqueous Buffer Solution:

    • Dissolve the polynucleotide (e.g., siRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the polynucleotide-aqueous buffer solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing induces the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This can be achieved using dialysis cassettes or tangential flow filtration for larger scales.

  • Concentration:

    • Concentrate the purified LNP solution to the desired final concentration using centrifugal filter units.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization of LNPs

Thorough characterization of the formulated LNPs is crucial to ensure batch-to-batch consistency and to understand their structure-activity relationship.

Parameter Method Typical Range Importance
Size (Z-average diameter) and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[15][16][17]50 - 150 nm, PDI < 0.2Affects biodistribution, cellular uptake, and immunogenicity.[12][18]
Zeta Potential Electrophoretic Light Scattering (ELS)[15][16][17]Near-neutral (-10 to +10 mV) at pH 7.4Indicates surface charge, which influences stability in circulation and non-specific interactions.[12]
Encapsulation Efficiency RiboGreen Assay[19]> 90%Determines the amount of polynucleotide successfully encapsulated within the LNPs.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical vesiclesVisualizes the size, shape, and lamellarity of the LNPs.
pKa TNS Assay6.2 - 6.8Critical for efficient endosomal escape.[13][20]
In Vitro Evaluation of LNP Performance

Cellular Uptake and Gene Silencing Workflow

G cluster_culture Cell Culture cluster_treatment LNP Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding 1. Seed Target Cells in Multi-well Plates lnp_addition 2. Add LNP-siRNA Complexes to Cells cell_seeding->lnp_addition incubation 3. Incubate for 24-72 hours lnp_addition->incubation uptake_analysis 4a. Cellular Uptake Analysis (Flow Cytometry with fluorescent siRNA) incubation->uptake_analysis silencing_analysis 4b. Gene Silencing Analysis (qPCR or Luciferase Assay) incubation->silencing_analysis toxicity_analysis 4c. Cytotoxicity Assay (e.g., MTT, LDH) incubation->toxicity_analysis

Caption: In vitro evaluation of LNP-siRNA performance.

Detailed Protocols:

  • Cellular Uptake:

    • Formulate LNPs with a fluorescently labeled siRNA (e.g., Cy5-siRNA).

    • Treat target cells with the fluorescent LNPs for a defined period (e.g., 4-24 hours).

    • Wash the cells to remove non-internalized LNPs.

    • Analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

  • Gene Silencing:

    • Use a reporter gene system (e.g., cells stably expressing luciferase) or a relevant endogenous target gene.

    • Treat the cells with LNPs containing the corresponding siRNA at various concentrations.

    • After 24-72 hours, lyse the cells and measure the target mRNA levels by quantitative PCR (qPCR) or reporter protein activity (e.g., luciferase assay).

    • Calculate the percentage of gene knockdown relative to untreated or control siRNA-treated cells.

  • Cytotoxicity:

    • Treat cells with a range of LNP concentrations.

    • After 24-72 hours, assess cell viability using a standard cytotoxicity assay such as the MTT or LDH assay.

  • Endosomal Escape:

    • Utilize a Galectin-8 reporter assay.[21] In this assay, cells are engineered to express a fluorescently tagged Galectin-8, which binds to glycans exposed on the cytosolic side of damaged endosomal membranes.

    • Treat the reporter cells with the LNPs.

    • Visualize and quantify the formation of fluorescent puncta, which indicate endosomal rupture and cargo release, using fluorescence microscopy.[14]

In Vivo Evaluation of LNP Performance

Animal models are indispensable for evaluating the in vivo efficacy and safety of LNP formulations.

Detailed Protocol (Factor VII Silencing in Mice):

  • Animal Model: Use C57BL/6 mice.

  • LNP Administration: Administer the LNP-siRNA formulation intravenously (i.v.) via the tail vein. Include a control group treated with LNPs containing a non-targeting control siRNA.

  • Dose-Response Study: Inject cohorts of mice with increasing doses of siRNA formulated in LNPs (e.g., 0.001 to 1 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples via cardiac puncture and harvest the liver.

  • Efficacy Assessment:

    • Prepare serum from the blood samples.

    • Measure the levels of Factor VII protein in the serum using a chromogenic assay.

    • Calculate the percentage of remaining Factor VII activity relative to the control group.

    • Determine the ED50 from the dose-response curve.

  • Toxicity Assessment:

    • Analyze serum for markers of liver toxicity, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Measure inflammatory cytokine levels (e.g., IL-6, TNF-α) in the serum.[22]

    • Perform histopathological analysis of the liver and other major organs.

Concluding Remarks and Future Perspectives

The selection of an ionizable lipid is a critical decision in the development of polynucleotide therapeutics. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) represents a promising biodegradable alternative to the clinically advanced lipids DLin-MC3-DMA, ALC-0315, and SM-102. Its high in vivo potency for siRNA delivery, coupled with a favorable preliminary safety profile, makes it an attractive candidate for further investigation, particularly for therapies requiring chronic administration where biodegradability is a key consideration.

The field of ionizable lipid design is continuously evolving, with ongoing efforts to improve delivery efficiency, target specific tissues beyond the liver, and enhance the safety and tolerability of LNP formulations. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of novel ionizable lipids, facilitating the data-driven selection of the optimal delivery vehicle for a given therapeutic application. As our understanding of the intricate interplay between lipid structure, LNP properties, and biological performance deepens, we can anticipate the development of even more sophisticated and effective delivery systems that will unlock the full therapeutic potential of genetic medicine.

References

  • Li, Y., et al. (2018). Combinatorial Library of Chalcogen-Containing Lipidoids for Intracellular Delivery of Genome-Editing Proteins.
  • bioRxiv. Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. (2024). Available from: [Link]

  • Gilleron, J., et al. (2013). Image-based analysis of lipid nanoparticle–mediated siRNA delivery, intracellular trafficking and endosomal escape.
  • Akinc, A., et al. (2010). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.
  • PNAS. Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. (2025). Available from: [Link]

  • ResearchGate. Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution. (2024). Available from: [Link]

  • Gilleron, J., et al. (2015). Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale. Journal of Cell Biology, 211(5), 1051–1061.
  • Akinc, A., et al. (2014). Degradable Lipid Nanoparticles with Predictable In Vivo siRNA Delivery Activity.
  • ResearchGate. Degradable Lipid Nanoparticles with Predictable In Vivo siRNA Delivery Activity. (2025). Available from: [Link]

  • Shepherd, S. J., et al. (2023). Tailoring lipid nanoparticle dimensions through manufacturing processes. Journal of Pharmaceutical Sciences, 112(1), 123-131.
  • Basha, G., et al. (2022). Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery. Pharmaceutics, 14(11), 2453.
  • Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo.
  • Waters | Wyatt Technology. Comprehensive assessment of LNP size, particle concentration, and zeta potential. (2024). Available from: [Link]

  • Akinc, A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1557–1564.
  • ResearchGate. LNP characterization. A) DLS analysis of Z‐average diameter and PDI, B)... (n.d.). Available from: [Link]

  • Semantic Scholar. Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics. (n.d.). Available from: [Link]

  • ResearchGate. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. (2025). Available from: [Link]

  • bioRxiv. Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Without Side Effects. (2024). Available from: [Link]

  • Inside Therapeutics. LNP characterization guidelines: Size, PDI, Morphology. (2025). Available from: [Link]

  • Rungta, R. L., et al. (2013). Lipid Nanoparticle Delivery of siRNA to Silence Neuronal Gene Expression in the Brain. Molecular Therapy—Nucleic Acids, 2(12), e136.
  • Gilleron, J., et al. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. Journal of Controlled Release, 367, 10-19.
  • Paunovska, K., et al. (2022). mRNA lipid nanoparticle formulation, characterization and evaluation.
  • Basha, G., et al. (2011). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Molecular Therapy, 19(12), 2186–2194.
  • Kose, M. D., et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Molecular Pharmaceutics, 19(7), 2175–2182.
  • MDPI. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). Available from: [Link]

  • Inside Therapeutics. Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025). Available from: [Link]

  • Mui, B. L., et al. (2016). Influence of particle size on the in vivo potency of lipid nanoparticle formulations of siRNA. Journal of Controlled Release, 235, 129-137.
  • Kose, M. D., et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. Molecular Pharmaceutics, 19(7), 2175-2182.
  • Wang, S., et al. (2024). In vitro study of a siRNA delivery liposome constructed with an ionizable cationic lipid. Xiangya Medical Journal, 9, 15.
  • Gilleron, J., et al. (2013). Image-based analysis of lipid nanoparticle–mediated siRNA delivery, intracellular trafficking and endosomal escape.
  • Nakamura, T., et al. (2016). A lipid nanoparticle for the efficient delivery of siRNA to dendritic cells. Journal of Controlled Release, 225, 1-8.
  • Capone, S., et al. (2022). Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery. Regulatory Toxicology and Pharmacology, 134, 105230.
  • Bio-Synthesis. Lipids used for the formulation of lipid nanoparticles (LNPs). (2025). Available from: [Link]

  • Safford, H. (2023). Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta. YouTube. Available from: [Link]

  • ResearchGate. Formulation and characterization of lipid nanoparticle (LNP)-siRNA as... (n.d.). Available from: [Link]

  • Patil, M. L., et al. (2012). Lipid Modified Triblock PAMAM-Based Nanocarriers for siRNA Drug Co-Delivery. Pharmaceutical Research, 29(11), 3045–3057.
  • Li, Y., et al. (2024). Combinatorial Synthesis of Alkyl Chain-Capped Poly(β-Amino Ester)s for Effective siRNA Delivery. Macromolecular Bioscience, e2400168.
  • ResearchGate. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. (2025). Available from: [Link]

  • Alabi, C. A., et al. (2013). Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery. Proceedings of the National Academy of Sciences, 110(32), 12881–12886.
  • Aigner, A. (2008). Efficient siRNA delivery with non-viral polymeric vehicles. Journal of Biomedical Materials Research Part A, 87A(4), 1077-1085.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of science, the journey of a novel compound does not conclude at the acquisition of data. Instead, it ends with the responsible management of its lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (CAS No. 1566559-80-5), a cationic lipid integral to various research and drug development applications. Our focus extends beyond mere instruction, delving into the rationale behind each step to foster a culture of safety and environmental stewardship within the laboratory.

Understanding the Compound: Hazard Profile and Chemical Characteristics

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a complex molecule featuring tertiary amine and propanoate ester functional groups. Its cationic nature is central to its utility, but also informs its potential environmental and health effects.

A crucial first step in safe handling and disposal is understanding the compound's hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications necessitate specific precautions during handling and the development of a disposal plan that mitigates these risks.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of any chemical waste is a systematic process governed by institutional protocols and national regulations. The following workflow provides a comprehensive approach to managing Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate waste, from the point of generation to its final removal from the laboratory.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to be equipped with the appropriate PPE. The causality is clear: direct contact can lead to skin and eye irritation.

  • Eye Protection: Wear safety glasses with side shields or goggles. In situations with a splash hazard, a face shield is also recommended.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: While not typically required for small quantities in a well-ventilated area, a respirator may be necessary if generating aerosols or handling large volumes. Consult your institution's chemical hygiene plan for specific guidance.

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that created it.

Is Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate waste considered hazardous?

Given its GHS hazard classifications for irritation and oral toxicity, it is prudent to manage this substance as a hazardous waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise. The presence of the tertiary amine functional group can also contribute to its classification as a corrosive waste in certain concentrations.

Segregation is Key:

Never mix chemical waste streams without a thorough understanding of their compatibility. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate waste should be collected in a dedicated, properly labeled container. Incompatible materials can lead to dangerous reactions, including the generation of toxic gases or excessive heat.

Waste Collection and Container Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof screw-top cap.

  • Labeling: All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate" and any other components in the waste stream, with their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date accumulation started.

    • The name and contact information of the principal investigator or laboratory supervisor.

  • Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation. The SAA should be under the control of the laboratory personnel.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation Assess Characterize Waste (Consult SDS/GHS Info) Start->Assess IsHazardous Is it Hazardous? Assess->IsHazardous NonHazardous Dispose as Non-Hazardous (Follow Institutional Policy) IsHazardous->NonHazardous No Segregate Segregate Waste IsHazardous->Segregate Yes Container Select & Label Compatible Container Segregate->Container Accumulate Accumulate in SAA (Keep Closed) Container->Accumulate Pickup Request EHS Pickup Accumulate->Pickup End Disposal by EHS Pickup->End

Caption: Decision workflow for the disposal of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate waste.

Spill Management: Preparedness is a Procedural Imperative

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Situation: Determine the extent of the spill and if there is an immediate danger (e.g., fire, release of volatile toxic vapors). If the spill is large or poses a significant hazard, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: For small, manageable spills, use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb flammable solvents if they are part of the waste mixture.

  • Clean the Area: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Report the Incident: Document the spill and the response actions taken, and report it to your EHS department as required by your institution's policy.

Regulatory Framework: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are designed to be in compliance with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[1][2] This plan should include specific procedures for the safe handling and disposal of chemicals used in the laboratory.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for the management of hazardous waste from its generation to its final disposal—often referred to as "cradle-to-grave" management.[3][4] Laboratories are typically considered "satellite accumulation areas" and must adhere to specific regulations regarding waste storage and labeling.[5]

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of chemical waste is not an ancillary task but an integral part of the scientific process. By adhering to the procedures outlined in this guide, researchers can ensure the safe management of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate waste, protecting themselves, their colleagues, and the environment. This commitment to safety and compliance upholds the principles of scientific integrity and responsible research.

References

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Essential Safety and Logistical Guide for Handling Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven safety protocols and logistical plans for handling Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. This document moves beyond a simple checklist, offering a deep dive into the rationale behind these procedures to ensure every member of your team operates with confidence and security.

Hazard Assessment: Understanding the Compound
  • Tertiary Amines: This class of compounds can be corrosive and alkaline.[2] Long-chain alkyl amines, in particular, may cause skin irritation or corrosion.[3]

  • Esters: Esters can be irritants, and some have been associated with skin sensitization.

  • Unknown Toxicity: In the absence of specific toxicological data, it is prudent to treat this compound as a potential health hazard.[4] All manipulations should be conducted with the assumption that the substance could be toxic via inhalation, ingestion, or skin contact.[5]

Given these characteristics, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. The following table outlines the recommended PPE, which should be worn at all times when there is a potential for exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[6] A full-face shield worn over the goggles is required when handling larger quantities or during procedures with a high risk of splashing, such as transferring liquids or sonicating.[7]
Hand Protection Double-Gloving: Nitrile Gloves (outer), Thicker Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber) (inner)Nitrile gloves offer poor resistance to many amines and esters.[8][9][10] Therefore, a single pair is inadequate. Double-gloving with a more robust inner glove, such as neoprene or butyl rubber, provides a higher level of protection.[11] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.[9]
Body Protection Chemical-Resistant Apron over a Laboratory CoatA standard lab coat alone is not sufficient as it can absorb chemical splashes.[12] A chemical-resistant apron should be worn over the lab coat to provide an impermeable barrier.[6] Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgesAll work with this compound should be performed within a certified chemical fume hood to minimize inhalation of any potential aerosols or vapors.[5] If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is mandatory.
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills.[6] Leather or other absorbent materials are not recommended.
Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for both safety and experimental integrity. The following diagram illustrates the key steps for handling Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Review SDS/Protocol Review SDS/Protocol Don PPE Don PPE Review SDS/Protocol->Don PPE Understand hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper ventilation Receiving and Unpacking Receiving and Unpacking Prepare Fume Hood->Receiving and Unpacking Work in a contained space Weighing and Aliquoting Weighing and Aliquoting Receiving and Unpacking->Weighing and Aliquoting Handle with care Experimental Use Experimental Use Weighing and Aliquoting->Experimental Use Follow protocol precisely Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Clean all surfaces Waste Segregation Waste Segregation Decontaminate Work Area->Waste Segregation Separate waste streams Doff PPE Doff PPE Waste Segregation->Doff PPE Remove contaminated items Hand Washing Hand Washing Doff PPE->Hand Washing Final decontamination step

Caption: A typical workflow for handling Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Spill Response Plan: Immediate and Effective Action

In the event of a spill, a swift and well-rehearsed response is critical to mitigate risks. The appropriate action depends on the size and location of the spill.

For all spills, the first step is to alert personnel in the immediate area.

The following decision tree outlines the subsequent steps for spill management.

G start Spill Occurs is_major Is the spill >1L or outside a fume hood? start->is_major evacuate Evacuate the area. Alert EHS. Do not attempt to clean up. is_major->evacuate Yes is_trained Are you trained and have the correct PPE and spill kit? is_major->is_trained No get_help Alert supervisor and EHS. Do not attempt to clean up. is_trained->get_help No cleanup Contain the spill with absorbent material. Work from the outside in. Place contaminated materials in a sealed hazardous waste container. is_trained->cleanup Yes decontaminate Decontaminate the area and any affected equipment. cleanup->decontaminate

Caption: A decision tree for responding to a chemical spill.

A spill kit equipped for handling chemicals of unknown toxicity should be readily accessible.[5] This kit should include:

  • Appropriate PPE (as outlined in section 2)

  • Absorbent materials (e.g., pads, pillows, or vermiculite)[4]

  • Plastic scoops or other non-sparking tools for collecting solid waste[13]

  • Heavy-duty plastic bags for waste disposal[13]

  • Hazardous waste labels[13]

Disposal Plan: Responsible Waste Management

Proper disposal of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate and all contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and absorbent materials from spill cleanups, must be collected in a designated, sealed hazardous waste container.[5] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[14][15]

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste".[5]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed container for liquid hazardous waste. Do not dispose of this chemical down the drain.[14]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of this specific chemical waste.[5] They will provide instructions for pickup and final disposal in accordance with local and national regulations.

By adhering to these comprehensive safety and handling protocols, you can confidently work with Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate while ensuring the well-being of your team and the integrity of your research.

References

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • Are Nitrile Gloves Chemical Resistant? (2022, March 22). Primo Dental Products.
  • Personal protective equipment for handling Acid-PEG12-NHS ester. (n.d.). BenchChem.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Personal protective equipment for handling Acid-PEG14-t-butyl ester. (n.d.). BenchChem.
  • How to Quickly Clean Up Unidentified Spills. (2016, July 13). Lab Manager.
  • Essential Safety and Handling Guidance for Unknown Laboratory Chemicals. (n.d.). BenchChem.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • Gloves - Tables of Properties and Resistances. (n.d.). Princeton University Environmental Health & Safety.
  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) | Biodegradable Lipid. (n.d.). MedChemExpress.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
  • Fatty amines, di(long chain)alkyl: Human health tier II assessment. (2017, June 30). Australian Government Department of Health.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.